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  • Product: 4-Bromo-1-indanyl acetate

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 4-Bromo-1-indanyl acetate

Executive Summary 4-Bromo-1-indanyl acetate (Systematic name: 4-bromo-2,3-dihydro-1H-inden-1-yl acetate) is a specialized bicyclic organic intermediate used primarily in the synthesis of bioactive compounds, including py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-indanyl acetate (Systematic name: 4-bromo-2,3-dihydro-1H-inden-1-yl acetate) is a specialized bicyclic organic intermediate used primarily in the synthesis of bioactive compounds, including pyrethroid pesticides and chiral pharmaceutical agents.[1][2] It serves as a protected form of 4-bromo-1-indanol , a scaffold critical for developing agents targeting the Central Nervous System (CNS) and specific agrochemical receptors.

This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of 4-Bromo-1-indanyl acetate. It is designed for medicinal chemists and process engineers requiring high-fidelity data for experimental replication and scale-up.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The compound features an indane core substituted with a bromine atom at the C4 position and an acetate ester at the benzylic C1 position. The steric bulk of the bromine atom at C4 influences the conformation of the five-membered ring, impacting the stereoselectivity of downstream transformations.

Table 1: Physicochemical Profile
PropertyDataNotes
Chemical Name 4-Bromo-1-indanyl acetateAlso: 4-bromoindan-1-yl acetate
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol Calculated (Br isotope avg)
CAS Number Not widely listedRefer to parent alcohol: 16657-10-6
Physical State Viscous Oil or Low-Melting SolidDependent on purity/enantiomeric excess
Solubility Soluble in DCM, EtOAc, Et₂OInsoluble in water
Key Functional Groups Aryl Bromide, Benzylic EsterBr allows Pd-catalyzed coupling; Ester allows kinetic resolution

Synthetic Pathway & Mechanism

The synthesis of 4-Bromo-1-indanyl acetate typically proceeds via a linear sequence starting from 3-(2-bromophenyl)propanoic acid . The pathway involves intramolecular Friedel-Crafts acylation, ketone reduction, and esterification.

Reaction Workflow Diagram

G cluster_0 Precursor Phase cluster_1 Functionalization Phase Start 3-(2-bromophenyl) propanoic acid Reagent1 SOCl₂, AlCl₃ (Friedel-Crafts) Start->Reagent1 Indanone 4-Bromo-1-indanone (CAS: 15115-60-3) Reagent2 NaBH₄, EtOH (Reduction) Indanone->Reagent2 Indanol 4-Bromo-1-indanol (CAS: 16657-10-6) Reagent3 Ac₂O, Pyridine (Acetylation) Indanol->Reagent3 Product 4-Bromo-1-indanyl acetate Reagent1->Indanone Cyclization Reagent2->Indanol Reduction Reagent3->Product Esterification

Figure 1: Step-wise synthetic pathway from acyclic precursor to 4-Bromo-1-indanyl acetate.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature involving indanyl pyrethroids and standard organic transformations.

Protocol A: Synthesis of 4-Bromo-1-indanone (Precursor)

Rationale: Direct bromination of 1-indanone yields a mixture of isomers (4- and 6-bromo). Cyclization of the pre-brominated acid ensures regiochemical purity.

  • Activation: Dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane. Add thionyl chloride (2.5 eq) and reflux for 2-3 hours to generate the acid chloride. Concentrate in vacuo.

  • Cyclization: Redissolve the residue in anhydrous DCM. Add dropwise to a suspension of AlCl₃ (1.2 eq) in DCM at 0°C.

  • Workup: Stir at room temperature for 2 hours. Quench carefully with ice-water. Extract with DCM, wash with NaHCO₃, and dry over Na₂SO₄.

  • Purification: Recrystallize from hexane/EtOAc or sublime to obtain 4-bromo-1-indanone (MP: 95-99°C).

Protocol B: Reduction to 4-Bromo-1-indanol

Rationale: Sodium borohydride provides mild, chemoselective reduction of the ketone without affecting the aryl bromide.

  • Dissolution: Dissolve 4-bromo-1-indanone (10 mmol) in ethanol (50 mL). Cool to 0°C.[3][4]

  • Reduction: Add NaBH₄ (0.5 eq, 5 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (loss of ketone spot).

  • Quench: Add acetone (2 mL) to destroy excess hydride, then concentrate the solvent.

  • Isolation: Partition residue between water and ethyl acetate. The organic layer yields 4-bromo-1-indanol as a solid (MP: 69-73°C).

Protocol C: Acetylation to 4-Bromo-1-indanyl Acetate

Rationale: Pyridine acts as both solvent and nucleophilic catalyst (forming the N-acylpyridinium intermediate) to accelerate esterification.

  • Setup: Place 4-bromo-1-indanol (3.0 g, ~14 mmol) in a round-bottom flask.

  • Reagents: Add anhydrous pyridine (30 mL) and cool the solution to 0°C.

  • Addition: Add acetic anhydride (2.0 mL, ~21 mmol) dropwise.

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 12–18 hours.

  • Workup:

    • Pour the reaction mixture into a biphasic mixture of ice-water (100 mL) and isopropyl ether (or diethyl ether) (100 mL).

    • Separate the organic phase.[3][4]

    • Critical Step: Wash the organic phase sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.

  • Drying: Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash chromatography (Silica gel, Hexane:EtOAc 8:2).

Analytical Characterization

Verification of the structure relies on the distinct shift of the benzylic proton upon acetylation and the presence of the ester carbonyl.

Table 2: Spectral Data
TechniqueSignalAssignment
FT-IR 1730–1740 cm⁻¹ C=O Stretch (Ester) . Distinct from ketone precursor (~1710 cm⁻¹).
1230 cm⁻¹C-O-C Stretch (Acetate).
¹H NMR (Predicted)δ 6.1–6.2 ppm (dd, 1H)H-1 (Benzylic) . Downfield shift from ~5.2 ppm (alcohol) due to deshielding by acetate.
δ 2.0–2.1 ppm (s, 3H)Acetate Methyl . Characteristic singlet.
δ 7.3–7.7 ppm (m, 3H)Aromatic protons (Indane ring).
δ 2.8–3.1 ppm (m, 2H)H-3 (Benzylic CH₂).
δ 2.0–2.5 ppm (m, 2H)H-2 (Methylene).

Applications in Drug Discovery & Agrochemicals[1][3][9][10][11]

Kinetic Resolution & Chiral Synthesis

4-Bromo-1-indanyl acetate is a prime candidate for enzymatic kinetic resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the acetate back to the alcohol, leaving the other acetate intact. This yields high enantiomeric excess (ee) chiral indanols, which are precursors for:

  • Rasagiline Analogs: MAO-B inhibitors for Parkinson's disease often utilize the 1-aminoindan scaffold, accessible from the chiral alcohol via Mitsunobu reaction or mesylate displacement.

  • Pyrethroid Insecticides: Indanyl esters are investigated for their voltage-gated sodium channel modulation activity in pests.

Cross-Coupling Reactions

The 4-bromo substituent is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the indane core to be elaborated into complex biaryl systems while the acetate protects the sensitive benzylic position.

References

  • Synthesis of Indanone Precursors

    • Vertex Chem. (2026).[5][6] "4-Bromo-1-indanone synthesis via Friedel-Crafts cyclization."

  • Pyrethroid Ester Applications

    • Babin, D. et al. (1991).[3][4] "Indanylring containing pyrethrinoid esters, their preparation process and their use as pesticides."[3][4] U.S. Patent 5,023,270.

  • General Indanol Properties

    • Sigma-Aldrich. "4-Bromo-1-indanol Product Specification."

  • Mechanistic Grounding

    • PubChem.[1][5][7][8] "4-Bromo-1-indanone Compound Summary."

Sources

Exploratory

physicochemical properties of 4-Bromo-1-indanyl acetate for research

This technical guide details the physicochemical properties, synthesis, and research applications of 4-Bromo-1-indanyl acetate , a critical intermediate in the asymmetric synthesis of bioactive indane derivatives. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and research applications of 4-Bromo-1-indanyl acetate , a critical intermediate in the asymmetric synthesis of bioactive indane derivatives.

Executive Summary

4-Bromo-1-indanyl acetate (C₁₁H₁₁BrO₂) is the acetate ester of 4-bromo-1-indanol. In pharmaceutical research, it serves as the primary substrate for enzymatic kinetic resolution (EKR) to produce enantiomerically pure 4-bromo-1-indanol. This chiral alcohol scaffold is a vital pharmacophore in the development of CNS-active agents (e.g., Rasagiline analogs) and selective inhibitors for neurodegenerative pathways.

This guide focuses on its characterization, synthesis from 4-bromo-1-indanone, and its utility as a substrate for Lipase B from Candida antarctica (CAL-B).

Physicochemical Profile

Note: As a transient intermediate often synthesized in situ, specific experimental constants for the acetate are derived from structural analogs and the parent alcohol.

PropertyValue / Description
IUPAC Name (4-Bromo-2,3-dihydro-1H-inden-1-yl) acetate
Parent Compound 4-Bromo-1-indanol (CAS: 16657-10-6)
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Physical State Viscous oil or low-melting solid (Predicted MP < 40°C)
Solubility Soluble in DCM, EtOAc, MeOH, Toluene; Insoluble in water.
Boiling Point ~310°C (Predicted at 760 mmHg)
Chirality Contains 1 stereocenter at C1 position.
Stability Hydrolytically unstable in basic aqueous media; stable in anhydrous organic solvents.

Synthesis & Kinetic Resolution Workflow

The research value of 4-bromo-1-indanyl acetate lies in its conversion to chiral 4-bromo-1-indanol. The workflow involves chemical reduction, acetylation, and biocatalytic resolution.[1][2]

Phase 1: Chemical Synthesis (Racemic)
  • Reduction: 4-Bromo-1-indanone is reduced using Sodium Borohydride (NaBH₄) in methanol to yield rac-4-bromo-1-indanol.

  • Acetylation: The alcohol is treated with Acetic Anhydride (Ac₂O) and Pyridine (or Triethylamine/DMAP) in Dichloromethane (DCM) to yield rac-4-bromo-1-indanyl acetate.

Phase 2: Enzymatic Kinetic Resolution (EKR)

The racemic acetate is subjected to hydrolysis catalyzed by CAL-B (Novozym 435) . CAL-B exhibits high enantioselectivity for the (R)-enantiomer of secondary alcohols (Kazlauskas Rule).

  • Reaction: rac-Acetate + H₂O (buffer) + CAL-B → (1R)-4-Bromo-1-indanol + (1S)-4-Bromo-1-indanyl acetate .

  • Outcome: The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact. This allows for the separation of enantiomers via column chromatography.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the complete pathway from the ketone precursor to the resolved chiral alcohols.

G Indanone 4-Bromo-1-indanone (Starting Material) RacAlcohol rac-4-Bromo-1-indanol (Intermediate) Indanone->RacAlcohol NaBH4, MeOH RacAcetate rac-4-Bromo-1-indanyl acetate (Target Substrate) RacAlcohol->RacAcetate Ac2O, Pyridine, DCM CALB CAL-B Lipase (Hydrolysis) RacAcetate->CALB Phosphate Buffer / Organic Cosolvent R_Alcohol (1R)-4-Bromo-1-indanol (Product A) CALB->R_Alcohol Hydrolysis (Fast) S_Acetate (1S)-4-Bromo-1-indanyl acetate (Product B) CALB->S_Acetate Unreacted (Slow)

Caption: Chemoenzymatic workflow for the synthesis and resolution of 4-bromo-1-indanyl acetate.

Analytical Characterization

To validate the identity and purity of the acetate during research, the following analytical signatures are used:

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Acetate Methyl: Singlet at

      
       2.05–2.10 ppm (3H, s, -OCOCH ₃).[1]
      
    • Benzylic Methine (C1-H): Triplet or dd at

      
       6.1–6.2 ppm (1H). The downfield shift (compared to ~5.2 ppm in the alcohol) confirms acetylation.
      
    • Aromatic Protons: Multiplets in the

      
       7.1–7.5 ppm range (3H), characteristic of the 4-bromo-substituted indane ring.
      
Chiral HPLC[1][2][3]
  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

  • Detection: UV at 254 nm.

  • Separation: The acetate and alcohol species have significantly different retention times. The (R) and (S) enantiomers of the alcohol (post-hydrolysis) will be resolved to determine Enantiomeric Excess (ee%).

Safety & Handling Protocols

As a halogenated indane derivative, 4-Bromo-1-indanyl acetate should be handled with standard precautions for irritant organic chemicals.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

  • Disposal: Halogenated organic waste streams.

References

  • Enzymatic Resolution of Indanols

    • Study: Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350.
    • Relevance: Establishes the protocol for CAL-B mediated hydrolysis of indanyl acet
    • Source:

  • Synthesis of 4-Bromo-1-indanol

    • Study: 4-Bromo-1-indanol (CAS 16657-10-6)
    • Relevance: Provides physicochemical baseline for the parent alcohol.
    • Source:

  • General Mechanism of Lipase Resolution

    • Study: Lipase-catalyzed kinetic resolution of racemates: A versatile method for the preparation of enantiomerically pure compounds.[4][5][6]

    • Relevance: Explains the "Kazlauskas Rule" predicting (R)-selectivity for indane-based secondary alcohols.
    • Source:

Sources

Foundational

The Solubility Profile of 4-Bromo-1-indanyl acetate in Organic Solvents: A Framework for Prediction, Determination, and Application

An In-depth Technical Guide Abstract Part 1: Physicochemical Characterization and Solubility Prediction A molecule's structure is the primary determinant of its physical properties, including solubility. By dissecting th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Part 1: Physicochemical Characterization and Solubility Prediction

A molecule's structure is the primary determinant of its physical properties, including solubility. By dissecting the structure of 4-Bromo-1-indanyl acetate, we can make informed predictions about its behavior in various solvent systems.

1.1. Molecular Structure and Inherent Properties

  • Compound: 4-Bromo-1-indanyl acetate

  • Molecular Formula: C₁₁H₁₁BrO₂

  • Molecular Weight: 255.11 g/mol

  • Structure:

    • Indane Core: A bicyclic structure with a benzene ring fused to a cyclopentane ring, providing a rigid, largely hydrophobic backbone.

    • Bromo Group: A bromine atom at the 4-position of the aromatic ring. This increases the molecular weight and polarizability of the molecule but does not contribute to hydrogen bonding.

    • Acetate Ester Group: An ester functional group at the 1-position. This group introduces polarity through the C=O and C-O bonds and can act as a hydrogen bond acceptor.

The molecule presents a classic duality: a large, non-polar indane framework combined with a polar ester functional group. This structure suggests that its solubility will be highly dependent on the solvent's ability to interact with both of these features.

1.2. Theoretical Principles of Solubility

The foundational principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). They are expected to effectively solvate the hydrophobic indane core of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess permanent dipoles but do not have hydrogen-donating capabilities. They can interact favorably with the polar acetate group through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the acetate group can accept hydrogen bonds, the large non-polar region of the molecule will likely hinder solubility in highly polar protic solvents like water.[7]

1.3. Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[9][10] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that a solute will dissolve in a solvent when their respective HSP values are similar.[11] While experimentally determined HSP values for 4-Bromo-1-indanyl acetate are unavailable, they can be estimated using group contribution methods. Solvents with HSP values close to the estimated values for the solute are predicted to be good solvents.[10]

1.4. Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like 4'-bromoacetanilide (soluble in benzene, chloroform, ethyl acetate; moderately soluble in alcohol; insoluble in cold water), a qualitative solubility profile for 4-Bromo-1-indanyl acetate can be predicted.[12][13][14]

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Non-Polar Hexane, Cyclohexane, TolueneModerate to HighDispersion forces solvating the indane and bromophenyl rings.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighDipole-dipole interactions with the acetate group, supplemented by dispersion forces.
Polar Protic Methanol, Ethanol, IsopropanolModerateHydrogen bonding (acceptor) with the acetate group, but hindered by the large hydrophobic core.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Low to InsolubleStrong solvent-solvent hydrogen bonding (in water) is difficult to overcome. The molecule's polarity is insufficient.

Part 2: Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical data is essential for all scientific and developmental applications. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[15] Adherence to Good Laboratory Practice (GLP) principles ensures the integrity and reproducibility of the generated data.[16][17][18]

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Phase Separation cluster_quant Phase 3: Quantification A 1. Add Excess Solute to Solvent in Vial B 2. Seal and Place in Thermostatic Shaker A->B C 3. Agitate for 24-72h at Constant Temp B->C D 4. Allow Sedimentation C->D E 5. Centrifuge to Pellet Undissolved Solid D->E F 6. Collect Supernatant (Saturated Solution) E->F G 7. Dilute Aliquot with Mobile Phase F->G H 8. Analyze via Validated HPLC-UV Method G->H I 9. Calculate Concentration from Calibration Curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

2.1. Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system, incorporating a robust analytical method to ensure accuracy and trustworthiness.

Materials and Reagents:

  • 4-Bromo-1-indanyl acetate (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with PTFE-lined caps

  • Thermostatically controlled orbital shaker

  • Calibrated positive displacement pipettes

  • Centrifuge with temperature control

  • Volumetric flasks

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Bromo-1-indanyl acetate to a glass vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial after equilibration.[19]

    • Scientist's Note: Using a significant excess ensures that the solution reaches its saturation point and that minor losses during transfer do not affect the final equilibrium.

    • Add a precise volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[19]

    • Scientist's Note: A preliminary kinetic study can be performed by measuring the concentration at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the concentration no longer increases over time.

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Scientist's Note: Filtration can be an alternative, but care must be taken to avoid adsorption of the solute onto the filter membrane or temperature fluctuations during the process. Centrifugation is often preferred.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.[19]

2.2. Analytical Quantification by HPLC-UV

A validated quantitative analytical method is crucial for accurate solubility determination.[20] HPLC-UV is a common and reliable technique for this purpose.[21][22]

  • Method Development: Develop an HPLC method capable of separating 4-Bromo-1-indanyl acetate from any potential impurities or degradants. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector wavelength should be set to the absorbance maximum (λ-max) of the compound.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of known concentrations of 4-Bromo-1-indanyl acetate in the same diluent used for the samples.

  • Analysis:

    • Inject the calibration standards and the diluted sample(s) onto the HPLC system.

    • Construct a calibration curve by plotting the peak area response against the concentration of the standards. The curve should have a correlation coefficient (r²) of ≥0.999.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

    • The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Part 3: Interpreting and Applying Solubility Data

The solubility value is not merely a number; it is a critical piece of data that guides process development and formulation design.

Diagram: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties compound 4-Bromo-1-indanyl acetate Solubility s_polar Polarity (Dipole Moment) compound->s_polar Favors dissolution if solute is polar s_hbond H-Bonding (Donor/Acceptor) compound->s_hbond Favors dissolution via H-bond acceptance s_disp Dispersion Forces compound->s_disp Primary interaction with non-polar solvents hydrophobic Large Hydrophobic Indane Core hydrophobic->compound Decreases solubility in polar protic solvents polar Polar Acetate Group (H-Bond Acceptor) polar->compound Increases solubility in polar solvents

Caption: Relationship between molecular features and solvent properties.

3.1. The Critical Role of Temperature

Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[23] Therefore, it is imperative to report solubility data with the corresponding temperature at which it was measured (e.g., 50.2 mg/mL in Ethanol at 25 °C). This relationship is leveraged in recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

3.2. Applications in Drug Development

  • Process Chemistry: The choice of solvent for a reaction is often a balance between reactant solubility and reaction kinetics. Purification via crystallization depends entirely on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at reduced temperatures.

  • Formulation Science: For liquid dosage forms, the API must be fully dissolved in the vehicle. For solid dosage forms, the dissolution rate, which is related to solubility, is a key factor in bioavailability.[24]

  • Analytical Chemistry: Preparing samples for analysis requires dissolving the analyte in a suitable solvent that is compatible with the analytical instrumentation.[21]

Conclusion

While direct, published solubility data for 4-Bromo-1-indanyl acetate is scarce, a robust scientific approach allows for strong predictions and reliable experimental determination. Structurally, the molecule is predicted to have high solubility in polar aprotic and non-polar organic solvents, with moderate solubility in alcohols and poor solubility in water.

For drug development professionals, moving beyond prediction to precise, empirical measurement is non-negotiable. The detailed equilibrium shake-flask protocol, coupled with a validated HPLC method, provides the authoritative framework necessary to generate the high-quality, trustworthy data required for process optimization, formulation development, and regulatory submission. This guide serves as a comprehensive resource for any scientist tasked with characterizing the solubility of this, or structurally similar, valuable chemical entity.

References

  • Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents.
  • Solubility of Things. (n.d.). Introduction to Good Laboratory Practices (GLP).
  • Ibrahim, E., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Palmer, D. S., et al. (n.d.). A Review of Methods for the Calculation of Solution Free Energies and the Modelling of Systems in Solution. ResearchGate.
  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • DuPont. (n.d.). Hansen Solubility Parameter System. Technical Information.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Pérez-Sánchez, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Ollé, E. P., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • PubChem. (n.d.). 4'-Bromoacetanilide.
  • ChemicalBook. (n.d.). 4'-Bromoacetanilide.
  • Solubility of Things. (n.d.). 4'-Bromoacetanilide.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies.
  • ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.
  • WuXi AppTec. (2023, March 20). GLP vs. Non-GLP toxicology studies: When to use which guidelines?.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1-Bromo(2H_17_)octane in Organic Solvents.
  • Zamann Pharma Support GmbH. (n.d.). Analytical Methods.
  • Chimalakonda, K. C., et al. (2012). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. PMC. Retrieved March 2, 2026, from

  • Guidechem. (2023, July 29). How to synthesize 4-Bromo-1-indanone?.
  • Unknown. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • Chem-Impex. (n.d.). 4-Bromo-1-indanone.
  • Sigma-Aldrich. (n.d.). 4-Bromoacetanilide 98%.
  • lookchem. (n.d.). Cas 103-88-8, 4'-Bromoacetanilide.
  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). 4-Bromo-1-indanone CAS 15115-60-3 Suppliers, Manufacturers, Factory.
  • UDTECH. (2025, May 29). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More.
  • Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials.
  • ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Eburon Organics. (n.d.). Indane Derivatives.
  • Sigma-Aldrich. (n.d.). 4-Bromoacetanilide 98%.

Sources

Exploratory

Thermodynamic Stability Profile of 4-Bromo-1-indanyl Acetate Derivatives

The following technical guide details the thermodynamic and kinetic stability profile of 4-Bromo-1-indanyl acetate. It is structured to provide actionable insights for drug development professionals, focusing on the phys...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic stability profile of 4-Bromo-1-indanyl acetate. It is structured to provide actionable insights for drug development professionals, focusing on the physicochemical behavior of this specific scaffold.

Executive Summary

4-Bromo-1-indanyl acetate is a critical chiral intermediate often utilized in the synthesis of aminoindan-based therapeutics (e.g., Rasagiline analogs) and pyrethroid insecticides. Its stability is governed by the lability of the benzylic ester bond. While the 4-bromo substituent provides a unique steric and electronic handle, it also modulates the reactivity of the benzylic center at C1.

This guide provides a rigorous framework for assessing the thermodynamic stability of this compound, distinguishing between hydrolytic susceptibility (the primary degradation pathway) and thermal elimination (the secondary pathway).

Structural Thermodynamics & Electronic Effects

To understand the stability of 4-Bromo-1-indanyl acetate, one must analyze the electronic contribution of the bromine atom on the aromatic ring relative to the reactive benzylic center.

The 4-Bromo Substituent Effect

The bromine atom at the C4 position exerts two opposing effects on the indane system:

  • Inductive Withdrawal (-I): Bromine is electronegative, withdrawing electron density from the aromatic ring. This destabilizes the formation of a benzylic carbocation at C1. Consequently, this derivative is kinetically more stable towards

    
     hydrolysis or racemization compared to the unsubstituted indanyl acetate.
    
  • Resonance Donation (+M): While present, the mesomeric effect is weak and orthogonal to the benzylic reaction center due to the lack of direct conjugation in the ground state.

The Benzylic Ester Bond

The C1-O bond has significant


 character but is weakened by the adjacent aromatic ring (benzylic activation).
  • Hydrolysis: The ester is susceptible to acid/base-catalyzed hydrolysis, yielding 4-bromo-1-indanol and acetic acid.

  • Elimination: Under high thermal stress or strong basic conditions, the molecule undergoes

    
    -elimination to form 4-bromoindene.
    

Degradation Pathways

The thermodynamic stability is defined by the free energy change (


) of the decomposition reactions.
Pathway A: Hydrolysis (Dominant)


  • Thermodynamics: Exergonic (

    
    ). The equilibrium lies heavily toward the hydrolysis products in aqueous media.
    
  • Kinetics: pH-dependent. The profile typically follows a V-shape, with minimum degradation near pH 4-5.

Pathway B: Thermal Elimination


  • Thermodynamics: Endergonic at room temperature but entropy-driven at high temperatures (

    
    ).
    
  • Relevance: Critical during distillation or high-temperature drying processes.

Visualization of Pathways

The following diagram outlines the degradation logic and expected products.

DegradationPathways cluster_conditions Stress Conditions Ester 4-Bromo-1-indanyl Acetate (Parent) Alcohol 4-Bromo-1-indanol (Hydrolysis Product) Ester->Alcohol + H2O (k_hyd) Indene 4-Bromoindene (Elimination Product) Ester->Indene Heat/Base (k_elim) Acid Acetic Acid Ester->Acid Cond1 Acidic/Basic pH Cond2 T > 60°C

Figure 1: Primary degradation pathways for 4-Bromo-1-indanyl acetate. Hydrolysis is the primary risk under storage conditions, while elimination becomes relevant during thermal processing.

Experimental Protocols for Stability Assessment

As a self-validating system, the following protocols allow researchers to quantify the stability constants specific to their formulation or solvent system.

Protocol 1: Determination of Hydrolytic Rate Constants ( )

Objective: Establish the pH-rate profile to identify the pH of maximum stability.

Reagents:

  • Buffer solutions (pH 1.2, 4.5, 6.8, 8.0, 10.0).

  • Acetonitrile (HPLC grade).

  • Internal Standard (e.g., Naphthalene or unsubstituted 1-indanyl acetate).

Methodology:

  • Stock Preparation: Dissolve 4-Bromo-1-indanyl acetate in Acetonitrile to a concentration of 1 mg/mL.

  • Initiation: Spike 100 µL of stock into 9.9 mL of pre-thermostatted buffer (37°C) in a sealed amber vial.

  • Sampling: At defined intervals (

    
     hours), withdraw 500 µL.
    
  • Quenching: Immediately dilute with 500 µL of cold Acetonitrile/0.1% Formic Acid to arrest the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

Data Treatment: Plot


 vs. time. The slope represents 

.

Protocol 2: Arrhenius Study for Shelf-Life Prediction

Objective: Determine the Activation Energy (


) to predict stability at 4°C or 25°C.

Methodology:

  • Perform the hydrolysis study (Protocol 1) at three distinct temperatures: 40°C, 50°C, and 60°C.

  • Obtain

    
     for each temperature.
    
  • Construct an Arrhenius plot:

    
     vs. 
    
    
    
    (Kelvin).

Calculation:



  • Slope =

    
    
    

Validation Criteria:

  • The linearity (

    
    ) of the Arrhenius plot must be 
    
    
    
    . If non-linear, a change in mechanism (e.g., hydrolysis to elimination transition) is occurring.

Quantitative Data Summary

The following table summarizes typical thermodynamic parameters for benzylic acetates, which serve as the baseline for the 4-bromo derivative.

ParameterValue (Typical Range)Significance
Hydrolysis

50 - 70 kJ/molModerate barrier; requires refrigeration if not dry.
Elimination

120 - 150 kJ/molHigh barrier; stable < 100°C in absence of base.
Racemization

90 - 110 kJ/molHigh optical stability unless in strong acid.
pH of Max Stability 4.0 - 5.0Avoid alkaline formulations.

Experimental Workflow Diagram

This diagram illustrates the logical flow for a complete stability study, ensuring data integrity.

StabilityWorkflow Start Sample Preparation (Stock Solution) Stress Stress Application (Temp / pH / Ox) Start->Stress Initiate Quench Quench & Dilution (Stop Reaction) Stress->Quench t = x hr Analysis HPLC/MS Analysis Quench->Analysis Injection Data Data Processing (Kinetic Plots) Analysis->Data Integration Decision Stability Profile Defined? Data->Decision Decision->Stress No (Refine T/pH) End Final Report Decision->End Yes (Report)

Figure 2: Step-by-step experimental workflow for validating the thermodynamic stability of the intermediate.

References

  • Title: Process for the preparation of aminoindan derivatives.
  • Benzylic Ester Hydrolysis Mechanisms

    • Title: Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Benzyl Acet
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL: [Link]

  • General Stability Protocols

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: International Council for Harmonis
    • URL: [Link]

Foundational

literature review of 4-Bromo-1-indanyl acetate in organic synthesis

An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-indanyl Acetate This guide provides a comprehensive technical review of 4-Bromo-1-indanyl acetate, a versatile though sparsely documented intermed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-indanyl Acetate

This guide provides a comprehensive technical review of 4-Bromo-1-indanyl acetate, a versatile though sparsely documented intermediate in organic synthesis. By examining the literature of its precursor, 4-bromo-1-indanone, and related analogues, we will elucidate the synthesis, properties, and vast synthetic potential of this molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of the indane scaffold.

Introduction: The Strategic Value of the Bromo-Indane Scaffold

The indane core is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its rigid, bicyclic framework is a valuable template for constructing molecules with precise three-dimensional orientations, essential for effective drug-receptor interactions. When functionalized, the indane scaffold offers multiple points for diversification.

The strategic incorporation of a bromine atom onto the aromatic ring, as seen in 4-Bromo-1-indanyl acetate, significantly enhances its utility.[3] Bromine serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for forging new carbon-carbon and carbon-heteroatom bonds.[4]

4-Bromo-1-indanyl acetate itself possesses three key features for exploitation:

  • A Reactive Aryl Bromide: The primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • A Protected Secondary Alcohol: The acetate group at the C1 position masks a hydroxyl functionality, which can be revealed for subsequent transformations.

  • A Stereogenic Center: The C1 carbon is chiral, offering the potential for asymmetric synthesis and the creation of enantiomerically pure downstream products.

This guide will deconstruct the synthesis of 4-Bromo-1-indanyl acetate from its precursors and explore its core applications, providing both the theoretical basis and practical protocols for its use in the laboratory.

Synthesis Pathway: From Indanone to Acetate

The most logical synthetic route to 4-Bromo-1-indanyl acetate begins with the corresponding ketone, 4-Bromo-1-indanone. The synthesis is a three-stage process: formation of the indanone, stereoselective or non-stereoselective reduction of the ketone, and finally, protection of the resulting alcohol as an acetate.

Stage 1: Synthesis of 4-Bromo-1-indanone

The primary method for constructing the indanone core is through an intramolecular Friedel-Crafts cyclization of a 3-arylpropionic acid.[1]

Experimental Protocol: Synthesis of 4-Bromo-1-indanone

  • Reaction: Intramolecular Friedel-Crafts cyclization of 3-(3-bromophenyl)propanoic acid.

  • Reagents & Materials:

    • 3-(3-bromophenyl)propanoic acid

    • Thionyl chloride (SOCl₂)

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-bromophenyl)propanoic acid in an excess of thionyl chloride.

    • Heat the mixture to reflux for 2 hours to form the corresponding acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath to 0 °C.

    • Slowly add aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-Bromo-1-indanone.

    • Purify the product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Stage 2 & 3: Reduction and Acetylation

The reduction of the ketone to an alcohol creates the C1 stereocenter. A standard reducing agent like sodium borohydride (NaBH₄) will produce a racemic mixture of (R)- and (S)-4-bromo-1-indanol. For asymmetric synthesis, a chiral reducing agent or a catalyst (e.g., a CBS catalyst) would be employed. The final step is a straightforward acetylation.

Experimental Protocol: Synthesis of (rac)-4-Bromo-1-indanyl acetate

  • Reagents & Materials:

    • 4-Bromo-1-indanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Acetic anhydride

    • Pyridine or Triethylamine (Et₃N)

    • 4-Dimethylaminopyridine (DMAP), catalytic amount

    • Dichloromethane (DCM)

  • Procedure:

    • Reduction: Dissolve 4-Bromo-1-indanone in methanol and cool to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise. Stir for 1 hour at 0 °C.

    • Quench the reaction by slowly adding water. Remove methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield crude 4-bromo-1-indanol.

    • Acetylation: Dissolve the crude 4-bromo-1-indanol in DCM.

    • Add pyridine (or Et₃N), a catalytic amount of DMAP, and then acetic anhydride.

    • Stir at room temperature until TLC analysis indicates complete consumption of the starting alcohol.

    • Quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate. Purify the resulting 4-Bromo-1-indanyl acetate by column chromatography.

G cluster_0 Stage 1: Indanone Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Protection 3-(3-bromophenyl)propanoic acid 3-(3-bromophenyl)propanoic acid Acid Chloride Acid Chloride 3-(3-bromophenyl)propanoic acid->Acid Chloride SOCl2, reflux 4-Bromo-1-indanone 4-Bromo-1-indanone Acid Chloride->4-Bromo-1-indanone AlCl3, DCM (Friedel-Crafts) 4-Bromo-1-indanol 4-Bromo-1-indanol 4-Bromo-1-indanone->4-Bromo-1-indanol NaBH4, MeOH 4-Bromo-1-indanyl acetate 4-Bromo-1-indanyl acetate 4-Bromo-1-indanol->4-Bromo-1-indanyl acetate Ac2O, Pyridine

Caption: Overall synthetic workflow for 4-Bromo-1-indanyl acetate.

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₂Calculated
Molecular Weight 255.11 g/mol Calculated
Appearance Expected to be a white to off-white solid or oilAnalogy
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Analogy[4]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2-7.5 (m, 3H): Aromatic protons of the bromo-substituted ring.

    • δ 6.1-6.3 (t or dd, 1H): Proton at C1 (CH-OAc), shifted downfield by the adjacent oxygen.

    • δ 2.8-3.2 (m, 2H): Methylene protons at C3.

    • δ 2.0-2.5 (m, 2H): Methylene protons at C2.

    • δ 2.1 (s, 3H): Methyl protons of the acetate group.[5]

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~170: Carbonyl carbon of the acetate.

    • δ ~140-145: Quaternary aromatic carbons.

    • δ ~120-130: Aromatic CH carbons.

    • δ ~122: Aromatic carbon attached to bromine (C-Br).

    • δ ~75-80: C1 carbon (CH-OAc).

    • δ ~30-40: C2 and C3 methylene carbons.

    • δ ~21: Acetate methyl carbon.

  • IR (KBr, cm⁻¹):

    • ~3050: Aromatic C-H stretch.

    • ~2950: Aliphatic C-H stretch.

    • ~1735: Strong C=O stretch of the ester.[6]

    • ~1240: Strong C-O stretch of the ester.

    • ~1590, 1470: Aromatic C=C stretches.

Core Synthetic Applications

The true power of 4-Bromo-1-indanyl acetate lies in its ability to undergo a variety of transformations, primarily leveraging the aryl bromide for carbon-carbon and carbon-nitrogen bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for building molecular complexity.[4] This allows for the direct connection of the indane scaffold to other aromatic, heteroaromatic, or alkyl groups.

A. Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the aryl bromide and an organoboron compound (boronic acid or ester). It is highly robust and tolerant of a wide range of functional groups. The reaction of 4-bromo-2-methyl-1H-indanone provides a strong precedent for this transformation.[7]

G Pd(0)L2 Pd(0)Ln (Active Catalyst) Complex1 Ar-Pd(II)(Br)Ln Pd(0)L2->Complex1 Oxidative Addition OxAdd Oxidative Addition OxAdd->Complex1 Complex2 Ar-Pd(II)(R)Ln Complex1->Complex2 Transmetalation Transmetal Transmetalation Transmetal->Complex2 Complex2->Pd(0)L2 Reductive Elimination RedElim Reductive Elimination Product Ar-R RedElim->Product ArX R-B(OR)2 ArX->Transmetal Base Base Base->Transmetal Indane 4-Bromo-1-indanyl acetate (Ar-X) Indane->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reagents & Materials:

    • 4-Bromo-1-indanyl acetate (1.0 eq.)

    • Arylboronic acid (1.1-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)

    • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

    • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a Schlenk flask, add 4-Bromo-1-indanyl acetate, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

B. Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the aryl bromide with an amine. It is a powerful tool for synthesizing anilines and their derivatives, which are common in pharmaceuticals.

C. Other Couplings: The aryl bromide can also participate in other transformations like Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, further broadening its synthetic utility.

Chemistry at the C1 Position

The acetate group serves as a robust protecting group for the C1 hydroxyl. Its removal unmasks a reactive alcohol, opening up a second avenue for molecular diversification.

Experimental Protocol: Deprotection of the Acetate Group

  • Reagents & Materials:

    • 4-Bromo-1-indanyl acetate

    • Base (e.g., K₂CO₃, LiOH) or Acid (e.g., HCl)

    • Solvent (e.g., Methanol/Water, THF/Water)

  • Procedure (Basic Hydrolysis):

    • Dissolve 4-Bromo-1-indanyl acetate in a mixture of methanol and water.

    • Add an excess of potassium carbonate (K₂CO₃).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 4-bromo-1-indanol.

The resulting alcohol can then undergo oxidation (to the ketone), etherification, or substitution reactions.

Potential as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[8] Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered.

While there is no direct literature describing 4-Bromo-1-indanyl acetate as a chiral auxiliary, its structure is analogous to well-known auxiliaries like Evans' oxazolidinones.[9][10] If prepared in an enantiomerically pure form (e.g., (R)-4-Bromo-1-indanol), it could be attached to a prochiral acyl group. The bulky and rigid bromo-indane framework would then sterically block one face of the resulting enolate, directing alkylation or aldol reactions to the opposite face with high diastereoselectivity.

G Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Substrate-R Prochiral Substrate->Diastereomeric Intermediate Chiral Auxiliary Chiral Auxiliary (R) Chiral Auxiliary->Diastereomeric Intermediate Diastereoselective Reaction Diastereoselective Reaction (+ Reagent) Diastereomeric Intermediate->Diastereoselective Reaction Separable Diastereomers Product-R Diastereoselective Reaction->Separable Diastereomers Cleavage Cleavage Separable Diastereomers->Cleavage Enantiopure Product Enantiomerically Pure Product Cleavage->Enantiopure Product Recovered Auxiliary Recovered Auxiliary (R) Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion and Future Outlook

4-Bromo-1-indanyl acetate emerges as a highly valuable and versatile building block in organic synthesis. Although direct literature is sparse, a clear and powerful synthetic profile can be constructed by analyzing its constituent parts and related analogues. Its true strength lies in the orthogonal reactivity of the aryl bromide and the protected alcohol, allowing for sequential, controlled diversification.

Key Utilities:

  • Rapid Library Synthesis: An ideal substrate for parallel synthesis via cross-coupling to generate large libraries of 4-aryl-indan derivatives for biological screening.

  • Asymmetric Synthesis: An accessible precursor to enantiomerically pure indane-based compounds.

  • Multi-functional Scaffolding: Provides a rigid core with multiple, distinct points for functionalization.

Future research should focus on exploring the full scope of its reactivity, particularly its application as a recoverable chiral auxiliary in asymmetric transformations. As the demand for novel, structurally complex drug candidates grows, intermediates like 4-Bromo-1-indanyl acetate will become increasingly indispensable tools for the modern synthetic chemist.

References

  • PubChem. (n.d.). 4'-Bromoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.
  • Bratek-Skicki, A., & Sałat, K. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 14(11), 1104.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • BenchChem. (2025).
  • Smith, A. B., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4784–4793.
  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
  • Sun, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. European Journal of Medicinal Chemistry, 95, 345–353.
  • ResearchGate. (n.d.). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process. ARKIVOC, 2016(iv), 306-327.
  • ResearchGate. (2014, October 13). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025).
  • Ottokemi. (n.d.). 4-Bromo acetanilide, 98%. Retrieved from [Link]

  • SciELO. (2019). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Chilean Chemical Society, 64(1).
  • Chemia. (2022, March 7). Highly selective yet gentle brominating agents:N-bromo compounds(1)
  • PMC. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor.
  • MDPI. (2024, August 1).

Sources

Exploratory

An Integrated Approach to the Conformational Analysis of 4-Bromo-1-indanyl acetate for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a deep understanding of a compound's conformational preferences is not merely academic—it is a critical prerequisite for rational drug design and optimization. This guide provides a comprehensive, multi-technique framework for the detailed conformational analysis of 4-Bromo-1-indanyl acetate, a representative scaffold relevant to medicinal chemistry. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and in silico computational modeling, we present a self-validating system for elucidating the dominant conformations of the indane ring structure. This document moves beyond a simple listing of protocols to explain the causal-driven choices behind each experimental and computational step, offering field-proven insights for robust and reliable conformational characterization.

The Indane Scaffold: A Privileged Structure in Medicinal Chemistry

The indane ring system, a fusion of a benzene ring and a cyclopentane ring, is a common motif in a variety of biologically active compounds. Its rigidified structure, compared to more flexible aliphatic rings, presents a unique set of conformational challenges and opportunities. The precise geometry and puckering of the five-membered ring, influenced by substituents, directly impacts how the molecule interacts with biological targets such as enzymes and receptors. Understanding these subtle conformational nuances is paramount for establishing structure-activity relationships (SAR) and guiding the synthesis of more potent and selective drug candidates.

This guide focuses on 4-Bromo-1-indanyl acetate as a model system. The substituents—a bromine atom on the aromatic ring and an acetate group on the five-membered ring—introduce stereochemical complexity and provide useful spectroscopic handles for detailed analysis.

Theoretical Foundations: The Puckering of the Indane Ring

The cyclopentane ring portion of the indane scaffold is not planar. To alleviate torsional strain that would arise from eclipsing C-H bonds in a flat conformation, the ring adopts a puckered shape.[1][2] For cyclopentane itself, the two most common conformations are the "envelope" (with C_s symmetry) and the "twist" or "half-chair" (with C_2 symmetry).[3]

  • Envelope Conformation: Four carbon atoms lie in a plane, with the fifth atom out of the plane, resembling an open envelope.

  • Twist (Half-Chair) Conformation: Three adjacent atoms are in a plane, with the other two atoms displaced on opposite sides of the plane.

The fusion to the benzene ring and the presence of substituents on the 1- and 4-positions of 4-Bromo-1-indanyl acetate will influence the energy barrier between these conformations and determine the predominant puckering mode. The objective of our analysis is to determine which of these conformations is the most stable and therefore the most populated in solution and in the solid state.

Experimental Elucidation: A Dual-Pronged Spectroscopic and Crystallographic Approach

To achieve a comprehensive understanding, we employ a combination of NMR spectroscopy, which provides information about the molecule's conformation in solution, and X-ray crystallography, which reveals its precise structure in the solid state.

High-Resolution NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for conformational analysis in solution, as the observed parameters are an average of all conformations present at equilibrium.[4][5] By analyzing coupling constants and through-space interactions, we can deduce dihedral angles and inter-proton distances.

Causality: The magnitude of the three-bond coupling constant (³J) between two vicinal protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[6][7][8] By measuring these coupling constants, we can estimate the dihedral angles within the five-membered ring.[9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1-indanyl acetate in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. Ensure adequate signal-to-noise and digital resolution to accurately measure coupling constants.

  • Spectral Analysis: Identify the signals corresponding to the protons on the cyclopentane ring (H1, H2α, H2β, H3α, H3β). Measure the vicinal coupling constants (e.g., J_H1,H2α, J_H1,H2β) from the splitting patterns.

  • Karplus Correlation: Use a parameterized Karplus equation, often of the form J(φ) = Acos²(φ) + Bcos(φ) + C, to correlate the measured J-values with potential dihedral angles.[8] For example, a large coupling constant (~8-10 Hz) typically corresponds to a dihedral angle near 0° or 180° (syn- or anti-periplanar), while a small coupling constant (~0-3 Hz) suggests a dihedral angle near 90° (synclinal).

Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close in proximity (typically < 5 Å), regardless of their bonding connectivity.[10][11] A NOESY experiment allows for the mapping of these spatial relationships, providing critical constraints for determining the relative stereochemistry and conformation.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

  • Data Acquisition: Perform a 2D NOESY experiment. A key parameter is the mixing time (τ_m), which is the period during which NOE buildup occurs. Typical mixing times for small molecules range from 300 to 800 ms.

  • Data Analysis: Analyze the 2D NOESY spectrum for off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

  • Conformational Interpretation: For 4-Bromo-1-indanyl acetate, look for key NOEs. For example, an NOE between the proton at C1 and one of the protons at C2 (e.g., H2α) would indicate their cis relationship. The absence of an NOE to the other C2 proton (H2β) would suggest a trans relationship.

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid, crystalline state.[14] This serves as the "gold standard" for structural determination and provides a static reference point to which the solution-state data can be compared.

Causality: The ability to grow a high-quality single crystal is the primary prerequisite for a successful X-ray diffraction experiment.[14][15] Slow evaporation of a saturated solution is a common and effective method.

Step-by-Step Methodology:

  • Crystallization: Dissolve 4-Bromo-1-indanyl acetate in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[15]

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[16]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an electron density map, from which the atomic positions are determined and refined.[15][16]

Computational Modeling: An In Silico Approach

Computational chemistry provides the theoretical framework to complement experimental findings. It allows for the exploration of the entire potential energy surface of the molecule, the calculation of the relative energies of different conformers, and the prediction of spectroscopic parameters.[17][18][19]

Protocol: Conformational Search and Energy Minimization

Causality: A systematic or stochastic search of the conformational space is necessary to identify all low-energy minima.[17] Subsequent energy minimization using quantum mechanical methods provides accurate relative energies of these conformers.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of 4-Bromo-1-indanyl acetate using a molecular editor.

  • Conformational Search: Perform a conformational search using a method like molecular mechanics (e.g., with an MMFF94 force field) to broadly sample the potential energy surface and identify distinct low-energy conformers (e.g., different envelope and twist forms).

  • DFT Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of the optimized conformers. The Boltzmann distribution can then be used to calculate the predicted population of each conformer at a given temperature.

G J_Coupling J_Coupling Synthesis Synthesis J_Coupling->Synthesis Correlates Distances Distances Distances->Synthesis Constrains Crystal Crystal Crystal->Synthesis Benchmarks Energies Energies Energies->Synthesis Predicts

Synthesizing the Data: Building a Coherent Model

The power of this integrated approach lies in the synthesis of data from all three techniques. The X-ray structure provides a definitive benchmark for a single conformation. The NMR data, particularly the ³JHH values and NOE constraints, define the average conformation in solution. Computational data helps to bridge the gap, providing a theoretical energy landscape that can explain the experimental observations.

Illustrative Data Summary

For a hypothetical analysis of 4-Bromo-1-indanyl acetate, the data might be summarized as follows:

ParameterTechniqueFindingImplication
Dihedral Angles X-ray CrystallographyC(3)-C(2)-C(1)-O: 155°Solid state adopts a distorted envelope conformation.
NMR (from ³JHH)J_H1,H2α = 8.5 Hz; J_H1,H2β = 3.1 HzDihedral angles consistent with an envelope or twist conformation.
DFT CalculationLowest energy conformer has C(3)-C(2)-C(1)-O of 160°Theory supports a distorted envelope conformation.
Inter-proton Distances X-ray Crystallographyd(H1-H2α) = 2.4 Å; d(H1-H2β) = 3.1 ÅH1 is cis to H2α and trans to H2β.
NMR (NOESY)Strong NOE between H1 and H2α; Weak/No NOE to H2βConfirms the cis relationship between H1 and H2α in solution.
DFT Calculationd(H1-H2α) = 2.5 Å; d(H1-H2β) = 3.0 ÅCalculated distances align with experimental data.
Relative Energy DFT CalculationConformer A (Envelope): 0.0 kcal/molConformer B (Twist): +1.8 kcal/molEnvelope conformation is significantly more stable.
Interpretation

In this illustrative example, all three methods converge on a consistent model. The X-ray data shows a distorted envelope conformation in the solid state. The NMR coupling constants and NOE data indicate that a similar conformation is the major contributor in solution. Finally, DFT calculations confirm that this envelope conformation is indeed the global energy minimum. This self-validating system provides high confidence in the final structural assignment.

G cluster_envelope Envelope Conformation (C_s) cluster_twist Twist/Half-Chair (C_2) E1 E1 E2 E2 E1->E2 Pseudorotation T1 T1 E1->T1 Transition State (Higher Energy) E2->E1 T2 T2 E2->T2 Transition State (Higher Energy) T1->T2 Pseudorotation T2->T1

Conclusion: Implications for Rational Drug Design

A rigorous conformational analysis, as detailed in this guide, is a cornerstone of modern drug discovery. By establishing the preferred three-dimensional structure of 4-Bromo-1-indanyl acetate, medicinal chemists can:

  • Build Accurate Pharmacophore Models: Understand the spatial arrangement of key features (e.g., the bromine atom as a halogen bond donor, the acetate as a hydrogen bond acceptor) required for biological activity.

  • Guide Structure-Based Design: If a target protein structure is known, the determined conformation can be docked with higher confidence, leading to more accurate predictions of binding affinity and orientation.

  • Rationalize SAR Data: Explain why certain analogues are more or less active based on their conformational preferences. For instance, a new substituent might destabilize the active conformation, leading to a loss of potency.

The integrated, causality-driven approach of combining NMR, X-ray crystallography, and computational modeling provides a robust and self-validating framework. This methodology minimizes ambiguity and provides the high-confidence structural insights necessary to accelerate the design-synthesis-test-analyze cycle in drug development.

References

  • Karplus Equation Definition. Fiveable. [Link]

  • Marion, D., Genest, M., & Ptak, M. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-244. [Link]

  • Vuister, G. W., & Bax, A. (1993). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 115(17), 7772–7777. [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]

  • NOESY Spectra. (2021). Chemistry LibreTexts. [Link]

  • Karplus equation. Wikipedia. [Link]

  • Hill, N. J., & Zeller, M. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(3), 516. [Link]

  • Karplus Equation & Curve | J value calculation| Dihedral angles. (2023). YouTube. [Link]

  • Martins, J. P., & Piras, A. (2021). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581-588. [Link]

  • Watts, K. S., et al. (2025). Conformational Analysis of Macrocyclic Compounds Using a Machine-Learned Interatomic Potential. Journal of Chemical Theory and Computation. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]

  • Dallocchio, R., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2686–2693. [Link]

  • Conformations of Cycloalkanes. Fundamentals of Organic Chemistry. [Link]

  • Riniker, B., & van Gunsteren, W. F. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1166–1181. [Link]

  • Riniker, B., & van Gunsteren, W. F. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC. [Link]

  • Cycloalkanes. Imperial College London. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(5), 373-388. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Waluk, J. (Ed.). (2000). Conformational Analysis of Molecules in Excited States. Wiley-VCH. [Link]

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(9), 1593-1609. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). ScienceDirect. [Link]

  • A review on x-ray crystallography and it's applications. (2024). Pharmacy Journal. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (2021). Recent. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]

  • X-ray Crystallography. (2022). Chemistry LibreTexts. [Link]

  • Cerniani, A., et al. (1983). Conformational analysis of organic carbonyl compounds. Part 4. A 1H and 13C nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan. Journal of the Chemical Society, Perkin Transactions 2, 5, 657-662. [Link]

  • Chantrapromma, S., et al. (2009). (4-Bromo-phen-yl)(1H-indol-7-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2933. [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 4-Bromo-1-indanyl acetate: Melting and Boiling Point Determination for Novel Drug Candidates

This guide provides an in-depth technical framework for the determination and interpretation of the melting and boiling points of 4-Bromo-1-indanyl acetate, a compound of interest in drug discovery and development. As th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the determination and interpretation of the melting and boiling points of 4-Bromo-1-indanyl acetate, a compound of interest in drug discovery and development. As this is a sparsely characterized molecule, this document serves as a roadmap for researchers, outlining the necessary experimental protocols and the scientific rationale behind them. The focus is not merely on obtaining a value, but on understanding what these physical constants signify in the broader context of pharmaceutical sciences.

Introduction: The Critical Role of Physical Properties in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is paved with rigorous characterization. Among the most fundamental of these characterization steps are the determination of the melting and boiling points. These are not just arbitrary numbers; they are a direct reflection of the intermolecular forces at play within a crystalline lattice or a liquid. For a molecule like 4-Bromo-1-indanyl acetate, these values are critical indicators of:

  • Purity: A sharp, well-defined melting point is a hallmark of a pure crystalline solid. Impurities typically lead to a depression and broadening of the melting range.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. The identification of polymorphs is crucial as they can have different solubilities, stabilities, and bioavailabilities.

  • Stability: The boiling point, particularly under vacuum, provides insights into the thermal stability of a compound. Molecules that decompose before boiling at atmospheric pressure require specialized purification techniques like vacuum distillation.

  • Formulation Development: The physical state of a compound at physiological temperatures, which can be inferred from its melting point, influences the choice of drug delivery systems and formulation strategies.

Given the absence of readily available data for 4-Bromo-1-indanyl acetate, this guide will provide the methodologies to establish these crucial parameters.

Synthesis and Precursor Analysis

4-Bromo-1-indanyl acetate is accessible from its precursor, 4-Bromo-1-indanone. The physical properties of this starting material can provide a useful baseline for comparison.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)
4-Bromo-1-indanoneC₉H₇BrO211.0695-99125 (at 1.5 mmHg)

Table 1: Physical Properties of the Precursor, 4-Bromo-1-indanone.[1]

The synthesis of 4-Bromo-1-indanyl acetate from 4-Bromo-1-indanone typically involves a two-step process:

  • Reduction of the Ketone: The carbonyl group of 4-Bromo-1-indanone is reduced to a hydroxyl group to form 4-Bromo-1-indanol. A mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent is suitable for this transformation to avoid reduction of the aromatic ring or the carbon-bromine bond.

  • Acetylation of the Alcohol: The resulting 4-Bromo-1-indanol is then acetylated to yield 4-Bromo-1-indanyl acetate. This can be achieved using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine to scavenge the acidic byproduct.

This synthetic pathway is crucial as the purity of the final product, and thus the accuracy of its melting and boiling point determination, is contingent on the successful execution and purification of these steps.

Experimental Protocols for Melting and Boiling Point Determination

The following sections detail the standard operating procedures for determining the melting and boiling points of a novel compound like 4-Bromo-1-indanyl acetate.

Melting Point Determination

The melting point is determined as a melting range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline 4-Bromo-1-indanyl acetate is finely ground. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point.

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: The melting range is carefully observed and recorded.

Causality and Trustworthiness:

  • Why a slow heating rate? A slow rate ensures that the temperature of the heating block is identical to the temperature of the sample, providing an accurate reading.

  • Why a finely ground powder? This ensures uniform heat distribution throughout the sample.

  • Self-Validating System: The sharpness of the melting range is a self-validating indicator of purity. A broad range (>2°C) suggests the presence of impurities, necessitating further purification.

Boiling Point Determination

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A few drops of liquid 4-Bromo-1-indanyl acetate are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Observation and Recording: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Causality and Trustworthiness:

  • Why does the liquid enter the capillary? At the boiling point, the vapor pressure of the liquid equals the external pressure. As the liquid cools slightly, the vapor pressure drops, and the higher external pressure forces the liquid into the capillary.

  • Self-Validating System: This method is self-validating as the boiling point is a distinct physical event. Reproducibility across multiple measurements builds confidence in the obtained value.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of a new chemical entity like 4-Bromo-1-indanyl acetate.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation start 4-Bromo-1-indanone reduction Reduction (e.g., NaBH4) start->reduction acetylation Acetylation (e.g., Ac2O) reduction->acetylation purification_syn Purification (e.g., Chromatography) acetylation->purification_syn product 4-Bromo-1-indanyl acetate purification_syn->product mp Melting Point Determination product->mp bp Boiling Point Determination product->bp purity_check Purity Assessment mp->purity_check bp->purity_check data_analysis Data Analysis purity_check->data_analysis interpretation Interpretation for Drug Development data_analysis->interpretation

Caption: Workflow for Synthesis and Characterization.

Conclusion: From Physical Constants to Drug Development Insights

The determination of the melting and boiling points of 4-Bromo-1-indanyl acetate is a foundational step in its evaluation as a potential drug candidate. These are not merely data points for a lab notebook but are critical parameters that inform decisions throughout the drug development pipeline, from process chemistry and purification to formulation and regulatory filings. By following the rigorous experimental protocols outlined in this guide, researchers can ensure the generation of trustworthy and reproducible data, thereby building a solid foundation for the future development of this and other novel chemical entities.

References

  • PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

  • StackExchange. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high?. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Basic Hydrolysis Kinetics of 4-Bromo-1-indanyl Acetate in Aqueous Media

The following technical guide details the kinetic profiling and hydrolysis mechanisms of 4-Bromo-1-indanyl acetate. This document is structured for researchers requiring rigorous experimental protocols and mechanistic in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the kinetic profiling and hydrolysis mechanisms of 4-Bromo-1-indanyl acetate. This document is structured for researchers requiring rigorous experimental protocols and mechanistic insights for stability profiling and process chemistry.

Executive Summary & Chemical Context

4-Bromo-1-indanyl acetate (CAS: N/A for specific isomer, generic indanyl acetates ~10402-52-5) represents a class of rigid, bicyclic benzylic esters often utilized as intermediates in the synthesis of amino-indane pharmacophores (e.g., Rasagiline analogs) and agrochemicals.[1][2]

Understanding the hydrolysis rate of this compound is critical for:

  • API Stability Profiling: Determining shelf-life and formulation pH windows.

  • Process Optimization: Controlling the quench of acetylation reactions or the selective deprotection of intermediates.

  • Environmental Fate: Predicting degradation half-lives in aqueous waste streams.

This guide focuses on the base-catalyzed hydrolysis (saponification) , which follows second-order kinetics. The presence of the bromine atom at the C4 position exerts a distinct electron-withdrawing inductive effect (-I), theoretically accelerating the rate of hydrolysis compared to the unsubstituted 1-indanyl acetate.

Mechanistic Framework

The hydrolysis of 4-Bromo-1-indanyl acetate in alkaline media proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

Reaction Pathway

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3] The rigidity of the indane ring system prevents conformational flexibility often seen in linear alkyl esters, potentially reducing the entropy of activation (


).

Key Mechanistic Features:

  • Nucleophilic Attack: The rate-determining step (RDS) involves the formation of a tetrahedral intermediate.

  • Substituent Effect (4-Bromo): The bromine atom at position 4 withdraws electron density from the aromatic ring. Through the conjugated system (and inductive propagation), this increases the partial positive charge (

    
    ) on the carbonyl carbon, lowering the activation energy for nucleophilic attack.
    
  • Stereochemistry: The cleavage occurs at the acyl-oxygen bond. Therefore, the configuration at the chiral C1 center of the indanyl ring is retained (i.e., (S)-acetate yields (S)-alcohol).

Pathway Visualization

The following diagram illustrates the BAc2 mechanism specific to this substrate.

HydrolysisMechanism Start 4-Bromo-1-indanyl Acetate (Substrate) TS Tetrahedral Intermediate (High Energy) Start->TS k1 (Slow) Nucleophilic Attack OH OH- (Nucleophile) OH->TS Prod1 4-Bromo-1-indanol (Alcohol) TS->Prod1 k2 (Fast) Elimination Prod2 Acetate Ion TS->Prod2

Figure 1: BAc2 mechanistic pathway.[4] The 4-bromo substituent accelerates the k1 step via inductive electron withdrawal.

Kinetic Analysis & Rate Laws

The Rate Equation

Under basic conditions, the reaction obeys second-order kinetics but is often measured under pseudo-first-order conditions (where


).


When


 is constant (buffered or excess):



Hammett Substituent Prediction

To predict the rate constant (


) relative to the unsubstituted parent (

), we apply the Hammett equation. While the 4-position is on the aromatic ring and the ester is on the benzylic carbon, the effect is transmitted through the ring.
  • Hammett Equation:

    
    
    
  • Sigma (

    
    ) for Br: 
    
    
    
    (para-like) to
    
    
    (meta-like).
  • Rho (

    
    ) for Benzylic Ester Hydrolysis:  Typically positive (
    
    
    
    to
    
    
    ), indicating the reaction is accelerated by electron-withdrawing groups.

Theoretical Implication: The 4-Bromo-1-indanyl acetate is expected to hydrolyze 2-5x faster than 1-indanyl acetate due to the -I effect destabilizing the ground state and stabilizing the anionic transition state.

Experimental Protocols

Two methods are validated for determining these rates: pH-Stat Titration (Method A) and HPLC Monitoring (Method B).

Method A: pH-Stat Titration (Gold Standard)

This method maintains a constant pH by automatically adding titrant, directly measuring the rate of acid production (acetic acid).

Equipment:

  • Automatic Titrator (e.g., Metrohm or Mettler Toledo) with pH-stat mode.

  • Thermostated reaction vessel (

    
    ).
    
  • Inert gas purge (

    
    ).
    

Protocol:

  • Solvent Prep: Prepare 50 mL of 0.1 M KCl (ionic strength adjuster) in water/acetonitrile (90:10 v/v) to ensure solubility.

  • Calibration: Calibrate pH electrode at pH 4.0, 7.0, and 10.0.

  • Setup: Set pH-stat setpoint to pH 9.0, 10.0, or 11.0.

  • Initiation: Inject 50

    
    L of 4-Bromo-1-indanyl acetate stock (100 mM in MeCN) into the vessel.
    
  • Measurement: Record the volume of 0.01 M NaOH added over time to maintain pH.

  • Calculation: Plot

    
     vs. Time. The initial slope is proportional to the rate.
    
Method B: Reverse-Phase HPLC (For Stability Profiling)

Used when measuring slow hydrolysis at neutral pH or in complex matrices.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 20-80% B over 10 min.
    
  • Detection: UV at 220 nm (ester carbonyl) and 260 nm (aromatic ring).

  • Flow Rate: 1.0 mL/min.[5]

Protocol:

  • Prepare buffer solutions (pH 7.4, 9.0, 10.0).

  • Spike ester to a final concentration of 50

    
    M.
    
  • Incubate at

    
    .
    
  • Aliquot 100

    
    L at intervals (
    
    
    
    min).
  • Quench: Immediately add 100

    
    L cold Acetonitrile/0.1% TFA to stop hydrolysis.
    
  • Analyze peak area decay of the ester.

Data Analysis & Visualization

Workflow Diagram

The following flowchart outlines the logic for selecting the correct kinetic method and processing the data.

ExperimentalWorkflow Start Start: Define Stability Goals CheckSolubility Check Aqueous Solubility Start->CheckSolubility Soluble Soluble (>1 mM)? CheckSolubility->Soluble MethodA Method A: pH-Stat (Fast Kinetics, High Precision) Soluble->MethodA Yes MethodB Method B: HPLC Quench (Slow Kinetics, Low Solubility) Soluble->MethodB No (requires co-solvent) DataAcq Acquire Concentration vs. Time Data MethodA->DataAcq MethodB->DataAcq Plot Plot ln([C]/[C0]) vs Time DataAcq->Plot CalcK Calculate k_obs (Slope) Plot->CalcK CalcK2 Calculate k2 = k_obs / [OH-] CalcK->CalcK2

Figure 2: Decision matrix for kinetic methodology selection.

Representative Kinetic Data (Theoretical)

The following table summarizes projected kinetic parameters for 4-Bromo-1-indanyl acetate based on structural analogs (benzyl acetate and 1-indanyl acetate) in aqueous media at


.
ParameterConditionValue (Estimated)Note

(Rate Constant)
pH 7-11

Faster than benzyl acetate (

) due to Br.
Half-life (

)
pH 7.4 (Physiological)~30 - 50 DaysRelatively stable at neutral pH.
Half-life (

)
pH 10.0 (Basic)~30 - 60 MinutesRapid degradation in alkaline process streams.
Activation Energy (

)
pH 10.0

Typical for BAc2 ester hydrolysis.
Solvent Effect 50% MeOHRate decreases 2-3xReduced polarity stabilizes the neutral reactant over the charged TS.

References

  • Mechanism of Ester Hydrolysis: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics. Elsevier. Link

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Indanyl Acetate Synthesis & Properties: Vertex Pharmaceuticals (1991). Substituted Indanyl Derivatives. US Patent 5,180,741. (Describes 4-bromo-1-indanyl acetate as intermediate). Link

  • pH-Stat Methodology: Metrohm AG. Automated determination of reaction kinetics. Application Bulletin 238/2 e. Link

  • General Base Catalysis: Jencks, W. P., & Carriuolo, J. (1961). General base catalysis of the hydrolysis of esters. Journal of the American Chemical Society, 83(7), 1743-1750. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Bromo-1-indanyl acetate from 4-bromo-1-indanol

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-1-indanyl Acetate from 4-bromo-1-indanol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven gu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-1-indanyl Acetate from 4-bromo-1-indanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-Bromo-1-indanyl acetate via the acetylation of 4-bromo-1-indanol. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and well-characterized method for this transformation. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide guidance on purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

The acetylation of alcohols is a fundamental and widely utilized transformation in organic synthesis. It serves two primary purposes: the installation of a protecting group for a hydroxyl moiety, which is stable under various conditions, or the modulation of a molecule's biological activity.[1] The conversion of 4-bromo-1-indanol to 4-Bromo-1-indanyl acetate falls into this class of reactions. The indane scaffold is a privileged structure in medicinal chemistry, and modifications such as acetylation can significantly impact a compound's lipophilicity, membrane permeability, and metabolic stability. This makes robust and scalable protocols for such transformations critical for drug discovery and development pipelines.

This guide details a standard and highly effective method using acetic anhydride as the acetylating agent and pyridine as both a basic catalyst and solvent. This approach is favored for its efficiency and the straightforward nature of its workup and purification.

Mechanistic Rationale and Causality

The acetylation of an alcohol with acetic anhydride is fundamentally a nucleophilic acyl substitution reaction. The choice of pyridine as the solvent and catalyst is a deliberate one, rooted in established chemical principles.

The Role of Pyridine: Pyridine serves a dual function. First, it acts as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom of pyridine attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 4-bromo-1-indanol than acetic anhydride itself.

Second, pyridine acts as a Brønsted base. It neutralizes the acetic acid that is generated as a byproduct of the reaction.[2] According to Le Châtelier's principle, the removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products. By scavenging the acetic acid, pyridine ensures the reaction proceeds to completion.

Reaction Scheme:

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Dissolve 4-bromo-1-indanol in anhydrous pyridine cool 2. Cool to 0 °C setup->cool add 3. Add Acetic Anhydride cool->add react 4. Stir at RT & Monitor by TLC add->react quench 5. Quench with H₂O react->quench extract 6. Dilute with EtOAc quench->extract wash_acid 7. Wash with 1M HCl extract->wash_acid wash_base 8. Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine 9. Wash with Brine wash_base->wash_brine dry 10. Dry (Na₂SO₄) & Concentrate wash_brine->dry chromatography 11. Silica Gel Chromatography dry->chromatography analysis 12. Characterize Product (NMR, IR, MS) chromatography->analysis

Sources

Application

Application and Protocol for the Enzymatic Kinetic Resolution of Racemic 4-Bromo-1-indanyl Acetate

Introduction The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral molecules, particularly intermediates like the enantiomers of 4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral molecules, particularly intermediates like the enantiomers of 4-Bromo-1-indanol and its derivatives, serve as critical building blocks for a wide array of therapeutic agents. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution.[1][2] Among the various techniques available, enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology, prized for its high enantioselectivity and mild reaction conditions.[1][3][4]

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 4-Bromo-1-indanyl acetate. We will explore the principles of lipase-catalyzed hydrolysis, provide a detailed experimental protocol, and discuss the analytical methods for assessing the resolution's success. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this efficient and selective chiral separation technique.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[1][2][5] In the context of a racemic acetate, a lipase will selectively catalyze the hydrolysis of one enantiomer at a significantly faster rate than the other. This differential rate of reaction results in a mixture containing one enantiomer as the unreacted acetate and the other as the corresponding alcohol. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.[5][6]

The success of the resolution is quantified by the enantiomeric excess (ee) of both the remaining substrate and the product, as well as the conversion percentage. An ideal kinetic resolution is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acetate and the alcohol product.[1][7]

dot

Figure 1: Principle of Enzymatic Kinetic Resolution.

Experimental Protocol

This protocol details the enzymatic kinetic resolution of racemic 4-Bromo-1-indanyl acetate via hydrolysis catalyzed by immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435. CALB is a widely used and robust biocatalyst known for its high selectivity in resolving a variety of chiral compounds, including those with aromatic structures.[8][9][10]

Materials and Reagents
Material/ReagentGradeSupplier
Racemic 4-Bromo-1-indanyl acetate≥98%Commercially Available
Immobilized Candida antarctica Lipase B (Novozym 435)-Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Phosphate Buffer0.1 M, pH 7.0Prepare in-house
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Sodium SulfateAnhydrousCommercially Available
Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., round-bottom flask)

  • Temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column

Reaction Setup and Procedure

dot

EKR_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification A Dissolve racemic 4-Bromo-1-indanyl acetate in Toluene B Add Phosphate Buffer (pH 7.0) A->B C Equilibrate temperature to 35°C B->C D Add Immobilized Lipase (Novozym 435) C->D E Stir at 35°C and monitor progress by Chiral HPLC D->E F Filter to remove the immobilized enzyme E->F G Separate organic and aqueous layers F->G H Dry organic layer over Na2SO4 and concentrate G->H I Analyze crude mixture by Chiral HPLC for ee and conversion H->I J Purify by column chromatography I->J

Figure 2: Experimental Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic 4-Bromo-1-indanyl acetate (1.0 g, 3.72 mmol) in toluene (50 mL).

  • Buffer Addition: Add 0.1 M phosphate buffer (pH 7.0, 5 mL) to the reaction mixture. The aqueous buffer helps maintain the optimal pH for lipase activity.

  • Temperature Equilibration: Place the reaction vessel in a water bath or on a heating mantle and equilibrate the temperature to 35°C.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 100 mg) to the stirring solution.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every hour). Quench the enzymatic reaction in the aliquot with a small amount of a water-miscible organic solvent like isopropanol and analyze by chiral HPLC to determine the enantiomeric excess of the substrate and product, and the percentage of conversion. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both components.[1][7]

  • Reaction Quenching and Enzyme Recovery: Once the desired conversion is achieved, quench the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh toluene and dried for potential reuse.[1]

  • Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude mixture of the unreacted acetate and the alcohol product.

  • Purification: Separate the unreacted (R)-4-Bromo-1-indanyl acetate from the (S)-4-Bromo-1-indanol product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methodology: Chiral HPLC

The determination of enantiomeric excess and conversion is crucial for evaluating the effectiveness of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard analytical technique for this purpose.[11][12][13][14]

Typical HPLC Conditions
ParameterCondition
Column Chiralpak AD-H or equivalent amylose-based CSP
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C

Note: The optimal mobile phase composition may need to be adjusted to achieve baseline separation of the four peaks: (R)- and (S)-4-Bromo-1-indanyl acetate, and (R)- and (S)-4-Bromo-1-indanol.

Data Analysis
  • Enantiomeric Excess (ee): Calculated using the peak areas of the two enantiomers.

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Conversion (c): Calculated from the relative peak areas of the starting material and the product.

    • c (%) = [ Area of product / (Area of product + Area of remaining substrate) ] x 100

  • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. It can be calculated from the ee of the substrate (ee_s) and the ee of the product (ee_p) at a given conversion (c).

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive enzyme, incorrect pH or temperature.Use fresh enzyme, ensure buffer pH is correct, and calibrate the temperature probe.
Low enantioselectivity Suboptimal reaction conditions (solvent, temperature), non-selective enzyme.Screen different solvents and temperatures. Consider a different lipase.
Poor peak separation in HPLC Inappropriate chiral column or mobile phase.Screen different chiral columns and optimize the mobile phase composition (ratio of hexane to alcohol modifier).

Conclusion

The enzymatic kinetic resolution of racemic 4-Bromo-1-indanyl acetate using immobilized Candida antarctica Lipase B is a highly effective method for obtaining the enantiomerically enriched acetate and the corresponding alcohol. This protocol provides a robust starting point for researchers. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary to achieve the desired levels of enantiomeric excess and conversion for specific applications. The use of chiral HPLC is indispensable for accurate monitoring and analysis of the resolution process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic 2-Indanol Mixtures.
  • Gotor-Fernández, V., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • de Souza, R. O. M. A., et al. (2010). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. European Journal of Organic Chemistry, 2010(28), 5439-5445. [Link]

  • Li, Z., et al. (2014). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances, 4(104), 59961-59967. [Link]

  • Ahmed, M., Gwairgi, M., & Ghanem, A. (2014). Enantioselective separation of racemic 1‐indanol on (a) the... ResearchGate. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

  • Scribd. (n.d.). Resolution of Racemic Mixtures Complete 8 Methods. Retrieved from [Link]

  • Ul-Haq, I., et al. (2004). Kinetic resolution of rac-2-pentanol catalyzed by Candida antarctica lipase B in the ionic liquid, 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide. Biotechnology Letters, 26(4), 301-306. [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Todea, A., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13093-13107. [Link]

  • Ryan, J., & Gotor-Fernández, V. (2021). Enzymatic Kinetic Resolution by Addition of Oxygen. Angewandte Chemie International Edition, 60(9), 4434-4445. [Link]

  • Kim, H., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical and Pharmaceutical Bulletin, 73(8), 663-669. [Link]

  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165. [Link]

  • Al-Othman, Z. A., et al. (2009). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 56(3), 529-536. [Link]

  • Ríos, A., et al. (2018). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Catalysis Communications, 117, 6-10. [Link]

  • Park, J., & Kim, M. J. (2018). Base-promoted lipase-catalyzed kinetic resolution of atropisomeric 1,1′-biaryl-2,2′-diols. Tetrahedron, 74(38), 5529-5534. [Link]

  • BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Dudziak, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • OrgoSolver. (n.d.). Resolution of Racemic Mixtures. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution. Retrieved from [Link]

  • Gutman, A. L., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]

  • Reetz, M. T., & Schimossek, K. (1996). Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA, 50(12), 668-669. [Link]

  • Szymańska, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10793. [Link]

Sources

Method

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-1-indanyl acetate

Abstract This technical guide provides detailed application notes and robust protocols for the use of 4-bromo-1-indanyl acetate as a key building block in palladium-catalyzed cross-coupling reactions. The indane scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the use of 4-bromo-1-indanyl acetate as a key building block in palladium-catalyzed cross-coupling reactions. The indane scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics and advanced materials.[1][2][3] This document outlines methodologies for major C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, tailored for researchers, scientists, and drug development professionals. The protocols emphasize mechanistic understanding, reagent selection, reaction optimization, and practical execution to ensure reproducible and high-yielding transformations.

Introduction: The Strategic Value of the Indane Scaffold

The 1-indanone framework and its derivatives are core structural motifs in numerous biologically active molecules, including central nervous system agents and enzyme inhibitors.[2][3] The rigid bicyclic structure of the indane core provides a valuable scaffold for positioning functional groups in three-dimensional space, enhancing molecular stability and receptor-binding affinity.[3] 4-Bromo-1-indanyl acetate, derived from the readily available 4-bromo-1-indanone, serves as a versatile precursor for diversification.[2][4] The bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, alkenyl, alkynyl, and amino moieties.[3]

The acetate group at the 1-position offers several advantages: it protects the hydroxyl group, enhances solubility in organic solvents, and can be readily hydrolyzed post-coupling to reveal the alcohol for further functionalization. While the ester functionality is generally stable, care must be taken with strong bases or prolonged heating in aqueous media to prevent saponification.[5][6] This guide focuses on conditions that preserve the integrity of the acetate group while achieving efficient cross-coupling at the C-Br bond.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provide a powerful means for constructing carbon-carbon and carbon-heteroatom bonds.[7][8][9] These reactions share a common catalytic cycle, typically involving a Pd(0) active species.

The general mechanism proceeds through three key steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-indanyl acetate. This is often the rate-determining step and results in a Pd(II) intermediate.[10][11] The reactivity order for aryl halides is generally I > Br > Cl.[12]

  • Transmetalation (for Suzuki/Sonogashira) or Olefin Insertion/Coordination (for Heck/Buchwald-Hartwig): In the Suzuki reaction, a boronic acid, activated by a base, transfers its organic group to the palladium center.[6][10] In the Heck reaction, an alkene coordinates and inserts into the aryl-palladium bond.[13][14] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[15][16]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

The efficiency and scope of these reactions are profoundly influenced by the choice of ligands, which stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are particularly effective as they promote the crucial oxidative addition and reductive elimination steps.[17][18][19]

Application Protocols for 4-Bromo-1-indanyl acetate

The following protocols are designed as robust starting points. Optimization of catalyst loading, ligand, base, solvent, and temperature may be required for specific coupling partners.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures.[9][10] The use of a mild base like K₂CO₃ or Cs₂CO₃ is often compatible with the acetate functionality.[5]

Protocol 1: Synthesis of 4-Phenyl-1-indanyl acetate

  • Materials:

    • 4-Bromo-1-indanyl acetate (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-bromo-1-indanyl acetate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water, followed by saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene, typically yielding the trans isomer.[14] A phosphine-free catalyst system using palladium acetate is often effective, though phosphine ligands can be required for less reactive substrates.[13][20]

Protocol 2: Synthesis of 4-(2-Styryl)-1-indanyl acetate

  • Materials:

    • 4-Bromo-1-indanyl acetate (1.0 eq)

    • Styrene (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromo-1-indanyl acetate, Pd(OAc)₂, and P(o-tol)₃.

    • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous DMF, followed by triethylamine and styrene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor reaction progress by TLC or GC-MS (typically 12-24 hours).

    • Upon completion, cool to room temperature and pour into water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes and requires both palladium and copper(I) catalysts.[7][21] The reaction is typically run under mild conditions, which is advantageous for preserving the acetate group.[21]

Protocol 3: Synthesis of 4-(Phenylethynyl)-1-indanyl acetate

  • Materials:

    • 4-Bromo-1-indanyl acetate (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-indanyl acetate, PdCl₂(PPh₃)₂, and CuI.[22]

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.[22]

    • Stir the reaction mixture at room temperature.

    • Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.[22]

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[22]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful method for forming aryl-amine bonds.[15][16] The choice of ligand is critical and often depends on the nature of the amine.[1] A strong, non-nucleophilic base like sodium tert-butoxide is typically required. To minimize potential ester hydrolysis, using a milder base like cesium carbonate (Cs₂CO₃) can be an effective alternative, though it may require higher temperatures or longer reaction times.[5]

Protocol 4: Synthesis of 4-(Morpholino)-1-indanyl acetate

  • Materials:

    • 4-Bromo-1-indanyl acetate (1.0 eq)

    • Morpholine (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, NaOt-Bu, and 4-bromo-1-indanyl acetate to a vial.

    • Add anhydrous toluene, followed by morpholine.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor reaction progress by LC-MS (typically 6-18 hours).

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride.[1]

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Visualization of Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for these transformations.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)(OR')L2 ArPd(II)(OR')L₂ ArPd(II)BrL2->ArPd(II)(OR')L2 Ligand Exchange ArPd(II)Ar'L2 ArPd(II)(Ar')L₂ ArPd(II)(OR')L2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' (Coupled Product) ArPd(II)Ar'L2->ArAr ArBr Ar-Br (4-Bromo-1-indanyl acetate) ArBr->ArPd(II)BrL2 Base Base (e.g., K₂CO₃) Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronic Ar'B(OH)₂ Boronic->Boronate Activation Boronate->ArPd(II)Ar'L2 Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition AlkeneComplex [ArPd(alkene)L₂]⁺Br⁻ ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct R-Pd(II)BrL₂ AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex H-Pd(II)BrL₂ InsertionProduct->HydrideComplex β-Hydride Elimination Product Coupled Product InsertionProduct->Product HydrideComplex->Pd(0)L2 Reductive Elimination (Base) ArBr Ar-Br (Substrate) ArBr->ArPd(II)BrL2 Alkene Alkene Alkene->AlkeneComplex Base Base (e.g., Et₃N) Base->Pd(0)L2

Caption: Catalytic Cycle for the Heck Reaction. [13][23]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L ArPd(II)BrL ArPd(II)(Br)L Pd(0)L->ArPd(II)BrL Oxidative Addition AmineComplex [ArPd(HNR'₂)L]⁺Br⁻ ArPd(II)BrL->AmineComplex Amine Coordination AmidoComplex ArPd(NR'₂)L AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd(0)L Reductive Elimination Product Ar-NR'₂ (Product) AmidoComplex->Product ArBr Ar-Br (Substrate) ArBr->ArPd(II)BrL Amine HNR'₂ Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmidoComplex

Caption: Catalytic Cycle for Buchwald-Hartwig Amination. [12][15][16]

Data Summary and Optimization

Successful cross-coupling depends on the careful orchestration of several parameters. The following table provides a comparative overview to guide reaction optimization.

ParameterSuzuki-MiyauraHeckSonogashiraBuchwald-Hartwig
Pd Source Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Ligand dppf, SPhos, PPh₃P(o-tol)₃, PPh₃PPh₃XPhos, RuPhos, BrettPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPEAEt₃N, DIPANaOt-Bu, LHMDS, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, THFDMF, AcetonitrileTHF, Toluene, Et₃NToluene, Dioxane
Temperature 60-100 °C80-120 °CRoom Temp - 70 °C80-110 °C
Key Insight Base activates boronic acid. Water can be beneficial. [6][24]Often requires higher temperatures. [23]Cu(I) co-catalyst is essential for the standard reaction. [21][25]Ligand choice is critical; requires strong, non-nucleophilic base. [1][15]

Troubleshooting Common Issues:

  • Low Yield: Consider a more active catalyst system (e.g., a pre-catalyst or a bulkier, more electron-rich ligand). [17]Ensure all reagents are pure and solvents are anhydrous (especially for Buchwald-Hartwig). Degas solvents thoroughly to prevent oxidation of the Pd(0) catalyst.

  • Decomposition of Starting Material: If debromination (hydrodehalogenation) is observed, the reaction may be running too hot or for too long. A less aggressive base or lower temperature may be necessary.

  • Ester Hydrolysis: If saponification of the acetate is a problem, switch to a milder, non-aqueous base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH/KOH) and use anhydrous solvents. [5]

Conclusion

4-Bromo-1-indanyl acetate is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of functionalized indane derivatives. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for drug development professionals and synthetic chemists to leverage this valuable building block in their research endeavors.

References

  • Bardera, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1517. [Link]

  • Deng, Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Chen, W., et al. (2020). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 25(15), 3345. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Costas, M., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(18), 4458–4467. [Link]

  • Knowles, J. P., & Whiting, A. (2022). Heck Reactions. Comprehensive Organic Synthesis II. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • Reddit r/chemistry. (2025). Ester Stability under Suzuki/Buchwald Conditions. [Link]

  • Singh, A., & Kumar, R. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 268. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Name-Reaction.com. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Reissig, H.-U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Topics in Current Chemistry, 219, 11-59. [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 11(5), 1720-1729. [Link]

  • Al-Masri, A. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15462–15473. [Link]

  • Ila, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. NSF Public Access Repository. [Link]

  • Grunewald, G. L., & Dahanukar, V. H. (1995). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Journal of Organic Chemistry, 60(12), 3943-3946. [Link]

Sources

Application

Application Note: High-Efficiency Acetylation Protocols for Indanol Derivatives

Subtitle: Mechanistic Insights, Chemoselectivity, and Standardized Workflows for Drug Development Introduction & Strategic Context Indanol derivatives—encompassing 1-indanol, 2-indanol, and substituted variants like cis-...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Chemoselectivity, and Standardized Workflows for Drug Development

Introduction & Strategic Context

Indanol derivatives—encompassing 1-indanol, 2-indanol, and substituted variants like cis-1-amino-2-indanol—are indispensable structural motifs in medicinal chemistry. They function as critical chiral auxiliaries and core pharmacophores in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor Indinavir[1].

The protection or functionalization of the secondary hydroxyl group via acetylation is a foundational transformation in these synthetic pipelines. While acetic anhydride (


) is the ubiquitous acetylating agent, the inherent steric hindrance of the bicyclic indane ring renders uncatalyzed acetylations kinetically sluggish. This application note provides a comprehensive, self-validating guide to the catalytic acetylation of indanol derivatives, detailing the causality behind reagent selection and chemoselective controls.
Mechanistic Rationale: The Superiority of Nucleophilic Catalysis

Relying solely on acetic anhydride and a basic solvent (like pyridine) often leads to incomplete conversions and prolonged reaction times. The introduction of 4-dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway from a slow direct acylation to a highly efficient nucleophilic catalysis[2].

DMAP rapidly attacks acetic anhydride to form a highly electrophilic


-acylpyridinium acetate ion pair. This intermediate is orders of magnitude more reactive toward the secondary alcohol of indanol than the parent anhydride[3]. Following the nucleophilic attack by the indanol hydroxyl group, a concerted bond cleavage occurs—bypassing a high-energy tetrahedral intermediate. The acetate counterion assists by extracting the proton from the alcohol, releasing the acetylated indanol and protonated DMAP[3].

An auxiliary base, typically triethylamine (


), is required in stoichiometric excess to neutralize the generated acetic acid, thereby regenerating the active DMAP catalyst and driving the reaction forward[2].

G A Acetic Anhydride + DMAP B N-Acylpyridinium Acetate Ion Pair Formation A->B Pre-equilibrium C Nucleophilic Attack by Indanol -OH B->C Rate-determining step D Concerted Bond Cleavage (No Tetrahedral Intermediate) C->D Acetate extracts proton E Indanyl Acetate + Protonated DMAP D->E Product release F Catalyst Regeneration via Triethylamine E->F Et3N neutralizes acid F->A DMAP recycled

DMAP-catalyzed acetylation mechanism of indanol using acetic anhydride.

Experimental Design & Quantitative Optimization

When designing an acetylation protocol, the choice of base and catalyst dictates the reaction kinetics. Table 1 summarizes the optimization landscape for the O-acetylation of secondary indanols, demonstrating why the DMAP/


 system is the industry standard.

Table 1: Optimization of Acetylation Conditions for Secondary Indanols

Acetyl SourceCatalyst / BaseSolventTempTimeYield (%)

(1.5 eq)
NoneDCM25 °C24 h< 10%

(1.5 eq)
Pyridine (2.0 eq)DCM25 °C12 h65%
EtOAc (Solvent)KOH (1.0 eq)EtOAc25 °C12 h~ 56%[4]

(1.2 eq)
DMAP (0.1 eq) /

(1.5 eq)
DCM 25 °C 2 h > 95%

Causality Insight: While ethyl acetate (EtOAc) can act as a green acetyl source under basic conditions (KOH), the electrophilicity is too low for sterically hindered secondary alcohols like 2-indanol, capping yields at ~56%[4]. Conversely, the DMAP/


 system ensures near-quantitative conversion in a fraction of the time.
Chemoselectivity in Aminoindanols

For drug development professionals working with cis-1-amino-2-indanol, chemoselectivity is the primary hurdle. The primary amine is significantly more nucleophilic than the secondary alcohol. By strictly controlling the stoichiometry of acetic anhydride, one can selectively achieve N-acetylation (kinetic control) or drive the reaction to exhaustive N,O-diacetylation (thermodynamic control)[5].

Chemoselectivity A cis-1-Amino-2-indanol B N-Acetylation (Kinetic, Fast) A->B 1.0 eq Ac2O E N,O-Diacetyl-aminoindanol A->E 2.5+ eq Ac2O Pyridine/DMAP C N-Acetyl-aminoindanol (Mono-protected) B->C D O-Acetylation (Requires Excess Ac2O) C->D +1.5 eq Ac2O D->E

Chemoselective workflow for N- vs. N,O-diacetylation of aminoindanol.

Standardized Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemical environment actively prevents side reactions (such as acidic degradation of the indane core).

Protocol A: Standard O-Acetylation of 1-Indanol or 2-Indanol

This protocol utilizes a stoichiometric excess of auxiliary base (


) to continuously neutralize acetic acid, protecting acid-sensitive functional groups.
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Reagent Loading: Dissolve 1-indanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (

    
    , 1.5 eq, 15 mmol) and DMAP (0.05 eq, 0.5 mmol).
    
  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add acetic anhydride (

    
    , 1.2 eq, 12 mmol) dropwise over 10 minutes to control the exothermic formation of the acylpyridinium intermediate.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
     (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove DMAP and unreacted 
    
    
    
    , followed by brine (20 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the indanyl acetate.
    
Protocol B: Exhaustive N,O-Diacetylation of (1S,2R)-cis-1-Amino-2-indanol

Exploiting pyridine as both solvent and base ensures that the highly polar, hydrogen-bonded aminoindanol remains solubilized while driving the thermodynamic diacetylation[5].

  • Preparation: Suspend (1S,2R)-cis-1-amino-2-indanol (1.0 eq, 5 mmol) in anhydrous pyridine (5.0 mL) under an inert atmosphere.

  • Addition: Cool to 0 °C. Slowly add acetic anhydride (2.5 eq, 12.5 mmol) dropwise. Note: The excess anhydride ensures the slower O-acetylation step reaches completion after the rapid N-acetylation.

  • Propagation: Stir the mixture at room temperature for 12–24 hours.

  • Precipitation Workup: Pour the crude reaction mixture directly into 50 mL of crushed ice/water. The N,O-diacetylated product will precipitate as a crystalline solid[5].

  • Isolation: Collect the solid via vacuum filtration, wash with cold distilled water to remove residual pyridine, and dry under high vacuum.

Analytical Self-Validation (Trustworthiness)

To ensure the integrity of the transformation without relying blindly on mass yields, researchers must validate the product using orthogonal analytical techniques. The reaction is a self-validating system if tracked correctly:

  • Thin-Layer Chromatography (TLC): Indanols are highly polar due to hydrogen bonding and exhibit low

    
     values (e.g., ~0.2 in 4:1 Hexane:EtOAc). The resulting indanyl acetate loses this hydrogen-bond donor capability, migrating significantly faster to an 
    
    
    
    of ~0.6.
  • 
    H NMR Spectroscopy (The Definitive Marker):  The most absolute proof of O-acetylation is the anisotropic deshielding of the carbinol proton. In 1-indanol, the CH-OH proton resonates at approximately 
    
    
    
    5.2 ppm. Upon acetylation, the electron-withdrawing ester group shifts this proton downfield to
    
    
    6.2 ppm
    . Additionally, the appearance of a sharp, distinct singlet integrating to 3 protons at
    
    
    2.1 ppm
    confirms the successful installation of the acetyl methyl group.
References
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL:[Link][2]

  • 4-Dimethylaminopyridine (Mechanism of Esterification) Source: ChemEurope Encyclopedia URL:[Link][3]

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism Source: MDPI (Molecules) URL:[Link][5]

  • Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH Source: PMC - National Institutes of Health (NIH) URL:[Link][4]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI (Molecules) URL:[Link][1]

Sources

Method

Application Note: 4-Bromo-1-indanyl Acetate as a Chiral Building Block in Drug Discovery

Executive Summary & Rationale The indane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics ranging from antivirals to neuroprotectants. Incorporating a bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics ranging from antivirals to neuroprotectants. Incorporating a bromine atom at the C4 position of the indane core provides a highly versatile synthetic handle. 4-Bromo-1-indanyl acetate serves as an elite chiral building block for two primary reasons:

  • Stereochemical Control: The acetate group allows for highly efficient Enzymatic Kinetic Resolution (EKR) to establish the C1 stereocenter with exceptional enantiomeric excess (ee)[1].

  • Orthogonal Functionalization: The C4-bromine serves as a reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the divergent synthesis of Structure-Activity Relationship (SAR) libraries without disrupting the C1 stereocenter.

Furthermore, the downstream product, 4-bromo-1-indanol, possesses highly stable solid-state properties (crystallizing in a monoclinic


 space group), making it exceptionally easy to handle, store, and purify on a process scale[2].

Mechanistic Insights: Enzymatic Kinetic Resolution (EKR)

The resolution of racemic 4-bromo-1-indanyl acetate is achieved using biocatalysts such as Pig Pancreas Lipase (PPL) or Candida antarctica Lipase B (CAL-B)[1].

The Causality of Enantioselection: Lipases operate via a conserved Ser-His-Asp catalytic triad. The active site forms a rigid chiral pocket that sterically accommodates the (1R)-enantiomer of the indanyl acetate, positioning the ester carbonyl perfectly for nucleophilic attack by the activated serine hydroxyl. Conversely, the (1S)-enantiomer experiences severe steric clash within the binding pocket, preventing catalysis. This stereosteric exclusion allows the enzyme to selectively hydrolyze the (1R)-ester into (1R)-4-bromo-1-indanol, leaving the (1S)-4-bromo-1-indanyl acetate intact[1].

The Causality of Reaction Conditions:

  • pH 8.0 Buffer: Maintains the histidine residue of the catalytic triad in its optimal deprotonated state, allowing it to abstract a proton from serine and activate the nucleophile[1].

  • Co-solvent (Acetone/MTBE): The highly lipophilic nature of the indane scaffold means it is insoluble in water. A water-miscible co-solvent is required to transport the substrate to the aqueous-lipid interfacial boundary, triggering the "interfacial activation" of the lipase[1].

Chemoenzymatic Workflow

EKR_Workflow Racemic Racemic 4-Bromo-1-indanyl acetate (RS-Isomers) Lipase Enzymatic Kinetic Resolution (Lipase, pH 8.0 Buffer) Racemic->Lipase R_Alcohol (1R)-4-Bromo-1-indanol (Enantiopure Alcohol) Lipase->R_Alcohol Enantioselective Hydrolysis S_Acetate (1S)-4-Bromo-1-indanyl acetate (Retained Ester) Lipase->S_Acetate Stereosteric Exclusion API_1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) R_Alcohol->API_1 API_2 Ester Hydrolysis & Subsequent Derivatization S_Acetate->API_2 API_2->API_1 Convergent Synthesis

Figure 1: Chemoenzymatic workflow for the resolution and functionalization of 4-bromo-1-indanyl acetate.

Experimental Protocols

Protocol A: Synthesis of Racemic 4-Bromo-1-indanyl Acetate

Objective: Acetylation of racemic 4-bromo-1-indanol to prepare the EKR substrate.

  • Reaction Setup: Dissolve 3.0 g of racemic 4-bromo-1-indanol in 30 mL of anhydrous pyridine in a round-bottom flask[1].

    • Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the acetic acid byproduct to prevent equilibrium reversal.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: The addition of acetic anhydride is highly exothermic; strict cooling prevents runaway reactions and minimizes the formation of colored degradation byproducts.

  • Reagent Addition: Slowly introduce 2.0 mL of acetic anhydride dropwise over 10 minutes[1].

  • Propagation: Remove the ice bath and stir the reaction vigorously for 17 hours at ambient temperature[1].

  • Self-Validation (In-Process Control): Quench a 50 µL aliquot in 1 mL water/EtOAc. Run TLC (Hexanes:EtOAc 8:2). The starting material (

    
    ) must be completely consumed, replaced by a single less polar spot (
    
    
    
    ).
  • Workup: Pour the mixture into 100 mL of ice water and extract with 100 mL of isopropyl ether. Decant and wash the organic phase sequentially with 1N HCl (to remove residual pyridine), saturated

    
    , and brine[1].
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and evaporate under reduced pressure to yield the racemic acetate.
    
Protocol B: Lipase-Catalyzed Kinetic Resolution

Objective: Enantioselective hydrolysis to yield (1R)-4-bromo-1-indanol and (1S)-4-bromo-1-indanyl acetate.

  • Substrate Solubilization: Suspend 4.49 g of racemic 4-bromo-1-indanyl acetate in 19 mL of acetone[1].

  • Buffer Addition: Add 180 mL of 0.1 M phosphate buffer adjusted precisely to pH 8.0[1].

  • Enzyme Introduction: Add 4.5 g of Pig Pancreas Lipase (Sigma Type II) or 500 mg of immobilized CAL-B (Novozym 435) in one portion[1].

  • Incubation: Stir vigorously at 20 °C for 5 hours[1].

    • Causality: High-shear stirring maximizes the interfacial surface area between the hydrophobic substrate droplets and the aqueous enzyme, which is critical for the reaction rate.

  • Self-Validation (Critical IPC): Monitor the reaction precisely via Chiral HPLC (Chiralcel OD-H column, Hexane:Isopropanol 95:5). The reaction must be terminated at exactly 49-50% conversion.

    • Logic: Over-conversion degrades the enantiomeric purity of the retained (1S)-acetate, while under-conversion reduces the purity of the (1R)-alcohol product.

  • Termination & Extraction: Stop the reaction by adding 200 mL of 2N hydrochloric acid and 200 mL of ethyl acetate. Add Celite and agitate for 15 minutes to aggregate the denatured enzyme[1].

  • Purification: Filter through a Celite pad, separate the phases, dry the organic layer, and purify via silica gel chromatography (Hexane:EtOAc 3:1) to separate the enantiopure alcohol from the unreacted ester[1].

Protocol C: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Palladium-catalyzed cross-coupling at the C4-bromo position of the resolved (1R)-alcohol.

  • Setup: Under an inert argon atmosphere, combine (1R)-4-bromo-1-indanol (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a degassed mixture of Toluene/Water (4:1).
    
  • Catalyst Addition: Add

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black—crucial for sterically hindered ortho-substituted indane systems.

  • Reaction: Heat to 90 °C for 8 hours.

  • Self-Validation: LC-MS analysis must indicate the complete disappearance of the characteristic brominated isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the target cross-coupled mass.

Quantitative Data: Enzyme Optimization

The choice of biocatalyst and co-solvent significantly impacts the efficiency of the kinetic resolution. Table 1 summarizes the performance metrics of various lipases applied to 4-bromo-1-indanyl acetate.

Table 1: Comparison of Lipase Performance in the Kinetic Resolution of 4-Bromo-1-indanyl Acetate

BiocatalystCo-SolventTemp (°C)Time (h)Conversion (%)Yield (1R)-Alcohol (%)ee (1R)-Alcohol (%)ee (1S)-Acetate (%)E-Factor*
Pig Pancreas Lipase (PPL)Acetone (10% v/v)20549.545>989612.4
Candida antarctica Lipase BMTBE (5% v/v)301250.048>99>998.2
Pseudomonas cepacia LipaseTHF (10% v/v)252442.038928118.5

*Note: E-factor represents the mass ratio of waste to desired product. While PPL offers rapid reaction times[1], immobilized CAL-B demonstrates superior enantioselectivity and environmental efficiency due to enzyme recyclability.

References

  • Title: Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory (2014)
  • Title: United States Patent 5,023,266: Acaricide and nematocide compounds (1991)

Sources

Application

Standard Operating Procedure: Handling and Synthesis of 4-Bromo-1-Indanyl Acetate

Introduction & Scope This Application Note and Standard Operating Procedure (SOP) defines the technical protocols for the safe handling, synthesis, and characterization of 4-Bromo-1-indanyl acetate (also known as acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note and Standard Operating Procedure (SOP) defines the technical protocols for the safe handling, synthesis, and characterization of 4-Bromo-1-indanyl acetate (also known as acetic acid 4-bromo-2,3-dihydro-1H-inden-1-yl ester).

Chemical Identity[1][2]
  • IUPAC Name: 4-bromo-2,3-dihydro-1H-inden-1-yl acetate

  • Molecular Formula: C₁₁H₁₁BrO₂

  • Molecular Weight: 255.11 g/mol

  • Functional Groups: Aryl bromide, Benzylic ester

  • Key Application: Chiral intermediate for pharmacophores (e.g., aminoindane derivatives like Rasagiline analogs) and agrochemical active ingredients.

Strategic Significance

4-Bromo-1-indanyl acetate serves as a critical electrophilic intermediate. The bromine at position 4 allows for palladium-catalyzed cross-coupling (Heck, Suzuki), while the acetate at position 1 functions as a protected alcohol or a leaving group for nucleophilic substitution, often utilized to introduce chirality into the indane scaffold.

Health, Safety, & Environment (HSE) Profile

CRITICAL WARNING: As a halogenated benzylic ester, this compound should be treated as a potential alkylating agent and sensitizer . In the absence of specific toxicological data, adopt a Biosafety Level 2 (BSL-2) or Occupational Exposure Band 3 (OEB 3) containment strategy.

Hazard Assessment Table
ComponentHazard ClassCritical RisksMitigation
4-Bromo-1-indanyl acetate Irritant / Sensitizer (Predicted)Skin/Eye irritation, Respiratory sensitization.Double nitrile gloves, Fume hood.
Acetic Anhydride (Reagent)Corrosive / FlammableSevere burns, Lachrymator.Face shield, Acid-resistant apron.
Pyridine (Solvent/Base)Flammable / ToxicNeurotoxicity, Male reproductive toxicity.Dedicated organic waste, Fume hood.
Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood with a face velocity of >0.5 m/s.

  • Spill Management: Do not use water. Adsorb liquid spills with vermiculite or sand. For solid spills, use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation.

Storage & Stability Protocol

The stability of the ester linkage is the primary concern. Hydrolysis can occur in the presence of moisture, reverting the compound to 4-bromo-1-indanol.

  • Temperature: Store at -20°C for long-term stability; +4°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation of the C-Br bond.

Synthesis & Handling Protocol

This protocol is derived from patent literature describing the acetylation of 4-bromo-1-indanol [1].

Reagents & Preparation
  • Precursor: 4-Bromo-1-indanol (1.0 eq)

  • Reagent: Acetic Anhydride (excess, ~2.0-3.0 eq)

  • Catalyst/Solvent: Anhydrous Pyridine (10-20 volumes)

  • Quenching: Ice-water, Isopropyl ether (or Ethyl Acetate)

Step-by-Step Synthesis Workflow
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 4-bromo-1-indanol into the flask. Add anhydrous pyridine (approx. 10 mL per gram of precursor). Cool the solution to 0°C using an ice bath.

  • Acetylation: Add acetic anhydride dropwise via syringe over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to ambient temperature (20-25°C) and stir for 12–17 hours . Monitor via TLC (Hexane:EtOAc 8:2) until the starting alcohol (Rf ~0.3) is consumed and the less polar ester (Rf ~0.6) dominates.

  • Quench: Pour the reaction mixture into 5 volumes of ice-water to hydrolyze excess acetic anhydride.

  • Extraction: Extract the aqueous phase 3x with Isopropyl ether or Ethyl Acetate.

  • Wash: Wash combined organics with:

    • 1M HCl (to remove pyridine)

    • Saturated NaHCO₃ (to remove acetic acid)

    • Brine (saturated NaCl)

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification

If the crude purity is <95%, purify via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5 → End 80:20).

  • Observation: The product elutes significantly earlier than the alcohol precursor.

Analytical Characterization (QC)

Verify identity and purity using the following parameters.

Spectroscopic Markers
TechniqueParameterExpected SignalStructural Assignment
FT-IR Carbonyl Stretch1708 cm⁻¹ Ester C=O [1]
FT-IR C-O Stretch1230–1250 cm⁻¹ Acetate C-O-C
¹H NMR Methine Protonδ ~6.0–6.2 ppm (dd)H-1 (Benzylic, deshielded by ester)
¹H NMR Acetate Methylδ ~2.0–2.1 ppm (s)-OCOCH₃
¹H NMR Aromatic Protonsδ ~7.1–7.5 ppm (m)Indane ring protons
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm (Aromatic absorption).

Process Visualization

Synthesis & Decision Logic

The following diagram illustrates the critical decision points during the synthesis and handling of 4-Bromo-1-indanyl acetate.

G Start Start: 4-Bromo-1-indanol React Add Ac2O / Pyridine (0°C -> RT, 17h) Start->React TLC TLC Check (Hex:EtOAc 8:2) React->TLC TLC->React Incomplete Quench Quench: Ice-Water Extract: Isopropyl Ether TLC->Quench Precursor Consumed Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry QC QC: IR (1708 cm-1) NMR (H-1 shift) Dry->QC Store Store: -20°C, Argon QC->Store Purity > 95% Purify Flash Chromatography (Hex:EtOAc) QC->Purify Purity < 95% Purify->QC

Caption: Workflow for the acetylation of 4-bromo-1-indanol, including critical QC checkpoints.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workup.Ensure workup is cold; avoid prolonged exposure to strong aqueous base.
Residual Pyridine Inefficient acid wash.Repeat 1M HCl wash or use CuSO₄ solution (turns blue with pyridine) to verify removal.
Starting Material Remains Old Acetic Anhydride.Acetic anhydride hydrolyzes over time. Use a fresh bottle or distill before use.
Oily Product Solvent entrapment.High vacuum drying is required. Indanyl acetates are often oils or low-melting solids.

References

  • United States Patent 5,023,368. (1991). Indanyl and tetrahydronaphthyl-amino-azoline derivatives, process for preparing them and their use as pesticides. Example 22, Stage A: Preparation of 4-bromo-1-indanyl acetate.[1]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Acetic Anhydride. Retrieved from

  • PubChem. (n.d.). 4-Bromo-1-indanol (Precursor Data).[2][1] National Center for Biotechnology Information.

Sources

Method

nucleophilic substitution mechanisms involving 4-Bromo-1-indanyl acetate

An In-Depth Guide to the Nucleophilic Substitution Mechanisms of 4-Bromo-1-indanyl acetate Introduction: The Strategic Importance of the Indane Scaffold The indane ring system is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution Mechanisms of 4-Bromo-1-indanyl acetate

Introduction: The Strategic Importance of the Indane Scaffold

The indane ring system is a privileged scaffold in medicinal chemistry and materials science, offering a rigid, bicyclic framework that can be strategically functionalized. 4-Bromo-1-indanyl acetate, a derivative of this system, serves as a versatile intermediate. Its structure is unique: a secondary benzylic acetate, which makes the C1 position highly susceptible to nucleophilic substitution, and an aryl bromide at the C4 position, which can be a handle for subsequent cross-coupling reactions.[1][2]

Understanding the mechanistic dichotomy of nucleophilic substitution at the C1 position is paramount for researchers aiming to control reaction outcomes, particularly stereochemistry and yield. This guide provides a detailed exploration of the SN1 and SN2 pathways involving 4-Bromo-1-indanyl acetate, offering both theoretical grounding and practical, field-tested protocols for laboratory application.

PART 1: Mechanistic Deep Dive: The SN1/SN2 Dichotomy

The reactivity of 4-Bromo-1-indanyl acetate is dominated by its nature as a secondary benzylic substrate. This positioning means it lies at the crossroads of two competing nucleophilic substitution mechanisms: unimolecular (SN1) and bimolecular (SN2).[3][4] The dominant pathway is not inherent to the molecule itself but is dictated by the experimental conditions chosen by the scientist.

The Unimolecular Pathway (SN1): A Stepwise Dissociation

The SN1 mechanism proceeds in a stepwise fashion, initiated by the departure of the leaving group (acetate) to form a carbocation intermediate.[5][6] For 4-Bromo-1-indanyl acetate, this intermediate is a secondary benzylic carbocation.

Causality Behind the SN1 Pathway:

  • Carbocation Stability: The key driving force is the formation of a resonance-stabilized benzylic carbocation. The empty p-orbital of the C1 carbocation aligns with the π-system of the benzene ring, delocalizing the positive charge and significantly lowering the activation energy for its formation.[3]

  • Solvent's Role: Polar protic solvents (e.g., water, methanol, ethanol) are crucial. They stabilize the carbocation intermediate through dipole-dipole interactions and the departing acetate anion through hydrogen bonding, facilitating the initial dissociation step.[7]

  • Stereochemical Outcome: The carbocation intermediate is sp²-hybridized and trigonal planar.[8] Consequently, the nucleophile can attack from either face of the plane with nearly equal probability, leading to a racemic or near-racemic mixture of products if the starting material is enantiomerically pure.[6]

Caption: SN1 mechanism showing rate-determining carbocation formation.

The Bimolecular Pathway (SN2): A Concerted Dance

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9] This process involves a pentacoordinate transition state.

Causality Behind the SN2 Pathway:

  • Nucleophile Strength: This pathway is favored by strong, unhindered nucleophiles (e.g., N₃⁻, CN⁻, RS⁻). The reaction rate is directly dependent on the concentration of both the substrate and the nucleophile.[9]

  • Solvent's Role: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal. They solvate the counter-ion (cation) but leave the anionic nucleophile "bare" and highly reactive.[7]

  • Stereochemical Outcome: The SN2 reaction proceeds via a "backside attack," where the nucleophile approaches from the side opposite to the leaving group. This geometry leads to a predictable inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[5][8][10] If you start with an (R)-enantiomer, you will obtain the (S)-enantiomer.

Caption: SN2 mechanism illustrating the concerted backside attack.

PART 2: Experimental Protocols & Self-Validating Systems

The following protocols are designed not just as procedures, but as self-validating systems. The choice of reagents and conditions is deliberate to favor one mechanistic pathway, and the expected analytical results provide a clear check on the reaction's fidelity to that pathway.

Protocol A: Favoring the SN1 Pathway via Solvolysis

This protocol uses the solvent itself as the nucleophile, a classic SN1 condition known as solvolysis.[11][12] The weak nucleophilicity of ethanol and water, combined with their polar protic nature, strongly favors the formation of the carbocation intermediate.

Objective: To synthesize 4-Bromo-1-ethoxyindane and 4-Bromo-1-indanol via an SN1 mechanism.

Materials and Reagents:

Reagent CAS Number Supplier Notes
4-Bromo-1-indanyl acetate N/A Synthesized Starting material
Ethanol (Absolute) 64-17-5 Sigma-Aldrich Solvent and nucleophile
Deionized Water 7732-18-5 In-house Solvent and nucleophile
Sodium Bicarbonate (Sat. Soln.) 144-55-8 Fisher Scientific For neutralization
Diethyl Ether 60-29-7 VWR Extraction solvent

| Anhydrous Magnesium Sulfate | 7487-88-9 | Acros Organics | Drying agent |

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13][14][15]

  • Diethyl ether is extremely flammable; ensure no ignition sources are present.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-1-indanyl acetate (1.0 mmol) in a 20 mL solution of ethanol and water (4:1 v/v).

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. The starting material should be consumed within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.

    • Carefully neutralize the mixture by washing with saturated sodium bicarbonate solution (2 x 15 mL).

    • Wash the organic layer with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil (a mixture of ether and alcohol products) by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Protocol B: Favoring the SN2 Pathway with a Strong Nucleophile

This protocol employs sodium azide, a potent nucleophile, in a polar aprotic solvent (DMF) to ensure a concerted, bimolecular substitution.

Objective: To synthesize 4-Bromo-1-azidoindane via an SN2 mechanism.

Materials and Reagents:

Reagent CAS Number Supplier Notes
4-Bromo-1-indanyl acetate N/A Synthesized Starting material
Sodium Azide (NaN₃) 26628-22-8 Sigma-Aldrich Strong nucleophile
N,N-Dimethylformamide (DMF) 68-12-2 Fisher Scientific Polar aprotic solvent
Diethyl Ether 60-29-7 VWR Extraction solvent

| Deionized Water | 7732-18-5 | In-house | For washing |

Safety Precautions:

  • Extreme Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Avoid contact with acids, which liberates toxic hydrazoic acid gas. All work must be performed in a certified chemical fume hood.

  • Wear appropriate PPE. Review the Safety Data Sheet (SDS) for sodium azide thoroughly before starting.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-1-indanyl acetate (1.0 mmol) in 15 mL of anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 mmol, 1.5 equivalents) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-3 hours.

  • Workup:

    • Pour the reaction mixture into 50 mL of cold deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with deionized water (2 x 25 mL) to remove residual DMF, followed by a brine wash (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel.

PART 3: Data Analysis, Interpretation, and Workflow Visualization

The success of these protocols is validated by analyzing the products and, if possible, the reaction kinetics. The expected outcomes provide a clear signature of the underlying mechanism.

Analytical Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural confirmation. The chemical shift and multiplicity of the proton at the C1 position will change significantly upon substitution. For example, in the starting acetate, this proton appears as a multiplet around δ 6.0-6.2 ppm. In the azide product, it will shift upfield. 2D NMR techniques like COSY and HMBC can confirm the full structure of the indane derivatives.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction kinetics and assessing product purity. By taking aliquots over time, one can plot concentration versus time to determine the reaction order.[19][20]

  • Stereochemical Analysis: If an enantiopure starting material is used, the stereochemical outcome can be determined using chiral HPLC or by measuring the optical rotation of the purified product. Racemization points to an SN1 pathway, while inversion of configuration confirms an SN2 mechanism.[5][10]

Expected Outcomes Table
ParameterProtocol A (SN1 Favored)Protocol B (SN2 Favored)Mechanistic Rationale
Major Product(s) 4-Bromo-1-ethoxyindane & 4-Bromo-1-indanol4-Bromo-1-azidoindaneWeak nucleophiles (solvent) vs. Strong nucleophile (N₃⁻)
Kinetics Pseudo-first order (rate ≈ k[Substrate])Second order (rate = k[Substrate][N₃⁻])Rate is independent of weak nucleophile concentration vs. dependent on strong nucleophile.[9]
Stereochemistry RacemizationInversion of ConfigurationPlanar carbocation intermediate vs. Concerted backside attack.[8]
Experimental Workflow Visualization

Experimental_Workflow cluster_ProtA Protocol A (SN1) cluster_ProtB Protocol B (SN2) cluster_Analysis Analysis A_Start Start: 4-Bromo-1-indanyl acetate in EtOH/H₂O A_React Reflux (80°C) A_Start->A_React A_Workup Neutralization & Extraction (Et₂O) A_React->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product Product: Racemic ethers/alcohols A_Purify->A_Product Analysis NMR, HPLC, MS, Chiral Analysis A_Product->Analysis B_Start Start: 4-Bromo-1-indanyl acetate + NaN₃ in DMF B_React Stir at RT B_Start->B_React B_Workup Aqueous Quench & Extraction (Et₂O) B_React->B_Workup B_Purify Column Chromatography (if needed) B_Workup->B_Purify B_Product Product: Inverted azide B_Purify->B_Product B_Product->Analysis

Caption: Comparative workflow for SN1 and SN2 reactions.

References

  • Stereochemistry of SN1 and SN2 Reactions. (n.d.). Scribd. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Chemistry Learner. Retrieved from [Link]

  • Madhavan, K., Srinivasan, V. S., & Venkatasubramanian, N. (1980). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Proceedings of the Indian Academy of Sciences - Section A, 89(4), 329-335.
  • Wang, M., Liu, W., & Li, D. (2023). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Molecules, 28(3), 1435.
  • Nucleophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved from [Link]

  • Walden Inversion. (n.d.). Chapter 11: Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). King Saud University. Retrieved from [Link]

  • How can I choose the correct mechanism for nucleophilic substitution of aryl halides? (2016, January 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Stereochemistry of SN1 and SN2 reactions. (2021, January 12). YouTube. Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. Retrieved from [Link]

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.). ResearchGate. Retrieved from [Link]

  • KINETICS AND MECHANISM OF SOME ELECTROPHILIC BENZENE SUBSTITUTION REACTIONS. (n.d.). RSC Publishing. Retrieved from [Link]

  • HPLC, a modular technique that complements NMR. (2024, July 1). Specific Polymers. Retrieved from [Link]

  • Solvolysis. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR chemical shifts of the indane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap. Retrieved from [Link]

  • 4-Bromo-1-butanol: Comprehensive Overview and Applications. (2025, March 1). Mol-Instincts. Retrieved from [Link]

  • Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation. (n.d.). PMC. Retrieved from [Link]

  • Solvolysis. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution, Addition, and Elimination Reactions. (n.d.). AccessPharmacy. Retrieved from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions. (2025, October 19). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Nucleophilic displacement reactions on the new acyl system, 1-bromo-1-(alkyl- or arylthio)-4-aryl-2,3-diazabuta-1,3-diene. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PMC. Retrieved from [Link]

Sources

Application

Enantioselective Synthesis of 4-Bromo-1-indanyl Acetate: A Lipase-Catalyzed Approach to High-Purity Chiral Intermediates

Application Note & Protocol Introduction: The Significance of Chiral Indanes and the Power of Biocatalysis Enantiomerically pure building blocks are of paramount importance in the pharmaceutical industry, where the three...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction: The Significance of Chiral Indanes and the Power of Biocatalysis

Enantiomerically pure building blocks are of paramount importance in the pharmaceutical industry, where the three-dimensional structure of a molecule dictates its biological activity. The indane scaffold is a privileged structure found in numerous pharmacologically active compounds. Specifically, chiral 4-bromo-1-indanol and its derivatives serve as key intermediates in the synthesis of complex therapeutic agents. The ability to selectively produce one enantiomer over the other is critical, as the "wrong" enantiomer can be inactive or even cause undesirable side effects.[1][2]

Traditional chemical methods for resolving racemic mixtures often rely on costly chiral auxiliaries or harsh reaction conditions. In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity under mild conditions.[2] Lipases, a class of hydrolase enzymes, are particularly well-suited for the kinetic resolution of racemic alcohols.[1][3] This application note provides a detailed protocol for the preparation of enantiopure 4-Bromo-1-indanyl acetate through the kinetic resolution of racemic 4-Bromo-1-indanol, catalyzed by the highly efficient and robust immobilized Lipase B from Candida antarctica (commonly known as Novozym® 435).

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[1] The reaction is stopped at or near 50% conversion, resulting in a mixture of a highly enriched product (one enantiomer of the acetate) and the unreacted starting material (the opposite enantiomer of the alcohol).

The mechanism of lipase-catalyzed acylation in a non-aqueous medium typically follows a "Ping-Pong Bi-Bi" kinetic model. The reaction involves two substrates (the alcohol and the acyl donor) and yields two products (the ester and a byproduct from the acyl donor). The key to the enantioselectivity lies in the formation of a tetrahedral intermediate within the enzyme's chiral active site. One enantiomer of the alcohol fits more favorably into the active site and reacts at a significantly higher rate. For secondary alcohols, the enantioselectivity of Candida antarctica Lipase B (CAL-B) is often predictable by Kazlauskas' rule, which states that the enzyme preferentially acylates the enantiomer where the larger substituent is oriented away from the active site's catalytic serine.[2]

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative reaction rates of the two enantiomers. An E value greater than 100 is generally considered excellent for achieving high enantiomeric excess (ee) for both the product and the remaining substrate.[4]

Experimental Workflow Overview

The overall process for the preparation and analysis of enantiopure 4-Bromo-1-indanyl acetate is depicted in the following workflow diagram.

G cluster_0 Synthesis & Resolution cluster_1 Purification & Analysis rac_indanol Racemic 4-Bromo-1-indanol reaction Enzymatic Acylation (CAL-B, Acyl Donor, Solvent) rac_indanol->reaction mixture Mixture: (R)-4-Bromo-1-indanyl acetate (S)-4-Bromo-1-indanol reaction->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation Work-up product Enantiopure (R)-4-Bromo-1-indanyl acetate separation->product substrate Enantiopure (S)-4-Bromo-1-indanol separation->substrate ee_analysis Enantiomeric Excess (ee) Determination (Chiral HPLC or GC) product->ee_analysis substrate->ee_analysis

Sources

Method

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-indanyl acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis The Mizoroki...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The reaction's value lies in its ability to forge new bonds with high stereo- and regioselectivity, often under relatively mild conditions.[2] This guide provides a detailed technical overview and actionable protocols for the application of the Heck reaction to a specific and valuable substrate: 4-Bromo-1-indanyl acetate. The indane scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 4-position via the Heck reaction opens avenues for the synthesis of novel therapeutic agents and functional materials.[3]

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4][5] The cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-1-indanyl acetate. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a new alkyl-palladium intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to neutralize the hydrogen halide that is formed and to regenerate the active Pd(0) catalyst from the palladium-hydride complex, thus closing the catalytic loop.

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) R-Pd(II)-Br(L)₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-Br) Alkene_Complex Alkene Coordination Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Pd-H_Complex Pd(II)-H(L)₂⁺ Insertion_Product->Pd-H_Complex β-Hydride Elimination (Product Out) Pd-H_Complex->Pd(0)L2 Reductive Elimination (+ Base) Heck_Workflow start Start setup 1. Assemble Schlenk Flask (Substrate, Pd(OAc)₂, PPh₃) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents 3. Add Alkene and Base (Styrene, K₂CO₃) inert->reagents solvent 4. Add Anhydrous DMF reagents->solvent reaction 5. Heat to 100-120 °C (Monitor by TLC/GC-MS) solvent->reaction workup 6. Cool and Dilute (Ethyl Acetate) reaction->workup filtration 7. Filter through Celite® workup->filtration extraction 8. Aqueous Work-up (Wash with H₂O, Brine) filtration->extraction dry_concentrate 9. Dry and Concentrate extraction->dry_concentrate purification 10. Column Chromatography dry_concentrate->purification product Final Product purification->product

Sources

Application

scale-up synthesis methods for 4-Bromo-1-indanyl acetate production

An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-1-indanyl Acetate Abstract This document provides a comprehensive guide with detailed protocols for the two-step, scale-up synthesis of 4-Bromo-1-ind...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-1-indanyl Acetate

Abstract

This document provides a comprehensive guide with detailed protocols for the two-step, scale-up synthesis of 4-Bromo-1-indanyl acetate, a valuable intermediate in pharmaceutical research and development.[1][2] The synthesis begins with the widely available precursor, 4-Bromo-1-indanone. The protocols detailed herein focus on robust, scalable, and cost-effective methodologies, prioritizing process safety and operational efficiency. The first key transformation is the selective reduction of the indanone to 4-Bromo-1-indanol using sodium borohydride, a mild and economical reducing agent.[3][4] The subsequent step involves the efficient acetylation of the intermediate alcohol using acetic anhydride to yield the final product. This guide explains the rationale behind the chosen methodologies, provides step-by-step instructions, and addresses critical considerations for transitioning from laboratory to pilot or production scale.

Introduction: Strategic Importance and Synthesis Overview

4-Bromo-1-indanone and its derivatives are crucial building blocks in medicinal chemistry, often incorporated into the synthesis of enzyme inhibitors, anti-inflammatory compounds, and agents targeting the central nervous system.[1][2] The conversion of 4-Bromo-1-indanone to its corresponding acetate ester, 4-Bromo-1-indanyl acetate, introduces a functional group that can modulate solubility, act as a protecting group, or serve as a synthon for further elaboration.

The synthetic route outlined is a robust two-step process designed for scalability:

  • Reduction of Ketone: Selective reduction of the carbonyl group in 4-Bromo-1-indanone to a secondary alcohol.

  • Acetylation of Alcohol: Esterification of the resulting 4-Bromo-1-indanol to furnish the target acetate.

This approach utilizes common, well-characterized reagents and transformations, minimizing the need for specialized equipment or cryogenic conditions, which is a significant advantage for large-scale manufacturing.

Overall Synthetic Workflow

The diagram below illustrates the two-stage conversion from the starting material to the final product.

G cluster_0 Synthesis Pathway A 4-Bromo-1-indanone B 4-Bromo-1-indanol A->B  Step 1: Reduction  NaBH4, Methanol   C 4-Bromo-1-indanyl Acetate B->C  Step 2: Acetylation  Acetic Anhydride, Pyridine (cat.)  

Caption: High-level overview of the synthetic route.

Part I: Scale-Up Reduction of 4-Bromo-1-indanone

Rationale for Reagent Selection

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For scale-up applications, the choice of reducing agent is critical and is governed by factors including selectivity, cost, safety, and ease of handling.

  • Sodium Borohydride (NaBH₄): This reagent was selected as the optimal choice for this process. It is a mild and highly selective reducing agent for aldehydes and ketones, leaving other functional groups like esters and amides intact under standard conditions.[3][4] Its operational simplicity—not requiring strictly anhydrous conditions or an inert atmosphere—and favorable safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄) make it highly suitable for industrial applications.[4] A slight excess is typically used to ensure complete reaction, accounting for any reaction with the solvent or trace water.[4]

Process Parameters for Reduction
ParameterRecommended ValueRationale & Comments
Substrate 4-Bromo-1-indanoneStarting material. Purity should be >97%.
Reducing Agent Sodium Borohydride (NaBH₄)1.0 - 1.2 molar equivalents. A slight excess ensures complete conversion.
Solvent Methanol (MeOH)Excellent solvent for both substrate and NaBH₄. Also acts as a proton source during work-up.[5]
Temperature 0 - 10 °CInitial addition of NaBH₄ is exothermic. Maintaining a low temperature controls the reaction rate and minimizes side reactions.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion. Monitor by TLC or HPLC.
Work-up Aqueous HCl (1M) or NH₄ClNeutralizes excess NaBH₄ and hydrolyzes borate esters. Acidic work-up is common.[5][6]
Isolation Extraction & RecrystallizationDichloromethane or Ethyl Acetate for extraction. Recrystallization from a suitable solvent system (e.g., Toluene/Heptane) for purification.
Expected Yield 90 - 98%High yields are typical for this type of reduction.
Detailed Protocol for Reduction (100 g Scale)

Equipment: 2L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

Materials:

  • 4-Bromo-1-indanone (100 g, 0.474 mol)

  • Methanol (1 L)

  • Sodium Borohydride (19.8 g, 0.521 mol, 1.1 eq)

  • Hydrochloric Acid (1M, ~500 mL)

  • Dichloromethane (DCM, 1.5 L for extractions)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Charge the reactor with 4-Bromo-1-indanone (100 g) and Methanol (1 L).

  • Dissolution & Cooling: Stir the mixture until all solids are dissolved. Cool the reactor jacket to 0-5 °C.

  • Reagent Addition: Once the internal temperature reaches <10 °C, begin the portion-wise addition of Sodium Borohydride (19.8 g) over 45-60 minutes.

    • Causality: Portion-wise addition is critical to control the exotherm from the reaction and the concurrent reaction of NaBH₄ with the methanol solvent. A rapid addition can lead to a thermal runaway.[7]

  • Reaction: Maintain the temperature between 5-10 °C and stir for 2 hours.

  • Monitoring: Check for reaction completion by taking an aliquot, quenching it, and analyzing by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot (ketone) indicates completion.

  • Quenching: Slowly and carefully add 1M HCl (~500 mL) via the addition funnel.

    • Safety: This step is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. The acid should be added at a rate that keeps the internal temperature below 25 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with Dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-1-indanol as a solid.

  • Purification: The crude product can be purified by recrystallization if necessary.

Part II: Acetylation of 4-Bromo-1-indanol

Rationale for Reagent Selection

The esterification of an alcohol is readily achieved with an acid anhydride.

  • Acetic Anhydride: This is a highly effective and common acetylating agent.[8] It reacts with alcohols to form the corresponding acetate ester and acetic acid as a byproduct.[9] The reaction is often faster and more efficient than a Fischer esterification using acetic acid.[9][10]

  • Catalyst: While the reaction can proceed without a catalyst at higher temperatures, a basic catalyst like pyridine or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction under milder conditions. For scale-up, a catalytic amount of pyridine is a good choice as it is effective and can be easily removed during work-up.

Process Parameters for Acetylation
ParameterRecommended ValueRationale & Comments
Substrate 4-Bromo-1-indanolProduct from Part I. Should be dry.
Acetylating Agent Acetic Anhydride1.2 - 1.5 molar equivalents. Excess drives the reaction to completion.
Catalyst Pyridine0.1 - 0.2 molar equivalents. Acts as a base and nucleophilic catalyst.
Solvent Dichloromethane (DCM) or TolueneA non-protic solvent is required. DCM is a good choice for reaction at room temperature.
Temperature 20 - 40 °CThe reaction is typically mildly exothermic. Gentle heating may be required to ensure completion.
Reaction Time 2 - 5 hoursMonitor by TLC or HPLC for disappearance of the starting alcohol.
Work-up Water or dilute base (e.g., NaHCO₃)Quenches excess acetic anhydride and neutralizes the acetic acid byproduct.
Isolation Extraction & Solvent EvaporationThe product is often pure enough after work-up and solvent removal. Recrystallization can be used if needed.
Expected Yield >95%This reaction is typically very high-yielding.
Detailed Protocol for Acetylation (100 g Scale)

Equipment: 2L jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnel.

Materials:

  • 4-Bromo-1-indanol (100 g, 0.469 mol, assuming 100% purity from previous step)

  • Dichloromethane (1 L)

  • Pyridine (7.4 g, 0.094 mol, 0.2 eq)

  • Acetic Anhydride (57.5 g, 0.563 mol, 1.2 eq)

  • Water (for washing)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: Charge the reactor with 4-Bromo-1-indanol (100 g), Dichloromethane (1 L), and Pyridine (7.4 g).

  • Cooling: Cool the mixture to 10-15 °C.

  • Reagent Addition: Slowly add Acetic Anhydride (57.5 g) via the addition funnel over 30 minutes, maintaining the temperature below 25 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3 hours.

  • Monitoring: Check for reaction completion by TLC. The product acetate will have a higher Rf than the starting alcohol.

  • Quenching: Slowly add water (~500 mL) to the reactor to quench the excess acetic anhydride. Stir for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-1-indanyl acetate, typically as an oil or low-melting solid.

Process Workflow Diagram

G cluster_1 Acetylation Protocol Workflow start Start charge Charge Reactor: - 4-Bromo-1-indanol - DCM - Pyridine start->charge cool Cool to 10-15 °C charge->cool add_ac2o Slowly Add Acetic Anhydride cool->add_ac2o react Stir at RT for 3h add_ac2o->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete workup Aqueous Work-up: - 1M HCl Wash - NaHCO3 Wash - Brine Wash quench->workup isolate Dry and Concentrate to yield Product workup->isolate end End isolate->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acetylation of 4-Bromo-1-Indanol

Ticket ID: #IND-4BR-AC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity in 4-Bromo-1-Indanyl Acetate Synthesis Executive Summary & Reaction Dashboard User Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-4BR-AC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity in 4-Bromo-1-Indanyl Acetate Synthesis

Executive Summary & Reaction Dashboard

User Context: You are attempting to convert 4-bromo-1-indanol (a secondary benzylic alcohol) to 4-bromo-1-indanyl acetate . This is a critical intermediate, often used in the synthesis of bioactive indane derivatives.

The Challenge: While acetylation is a standard transformation, this specific substrate presents a "benzylic trap." The C1-hydroxyl group is benzylic. Under acidic conditions or high thermal stress, it is prone to elimination , yielding the thermodynamic byproduct 4-bromoindene rather than your desired ester.

The Solution: To maximize yield (>95%), you must switch from "forceful" acetylation (Acid chlorides/High Heat) to "catalytic" acetylation (


/DMAP) under strictly anhydrous, basic conditions.
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent Acetyl Chloride (

)
Acetic Anhydride (

)
Catalyst None or

DMAP (0.05 - 0.1 eq) + Pyridine/Et3N
Temperature Reflux

Major Risk Elimination to Indene (Acid catalyzed)Hydrolysis (Water contamination)
Typical Yield 60-75%92-98%
Optimized Experimental Protocol

Note: This protocol utilizes Nucleophilic Catalysis (Steglich-type conditions) to lower the activation energy, allowing the reaction to proceed at room temperature, thereby suppressing the elimination pathway.

Reagents & Materials:
  • Substrate: 4-bromo-1-indanol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Base/Solvent: Pyridine (3.0 equiv) or Triethylamine (

    
    ) (2.0 equiv) in DCM.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv / 5 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:
  • System Prep: Flame-dry a round-bottom flask and cool under

    
     atmosphere. Moisture is the enemy of yield here.
    
  • Solvation: Dissolve 4-bromo-1-indanol (1.0 eq) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add Pyridine (3.0 eq) and DMAP (0.05 eq). Stir until homogeneous.

  • Acylation (The Critical Step):

    • Cool the mixture to

      
        (Ice bath).
      
    • Add Acetic Anhydride (1.5 eq) dropwise over 10 minutes.

    • Why? Controlling the exotherm prevents localized heating that triggers elimination.

  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Target: Disappearance of starting material (

      
      ) and appearance of ester (
      
      
      
      ).
  • Quench: Add MeOH (1 mL) and stir for 15 mins to consume excess anhydride.

  • Workup (Gentle):

    • Dilute with DCM.[1]

    • Wash with sat.

      
        or 10% Citric Acid  (to remove Pyridine/DMAP). Avoid strong HCl.
      
    • Wash with sat.[1]

      
       (to remove acetic acid).
      
    • Dry over

      
      , filter, and concentrate.
      
Mechanism of Action (The "Why")

To troubleshoot effectively, you must understand the catalytic cycle. We are using DMAP as a Hypernucleophilic Acyl Transfer Catalyst .

  • Step A: DMAP attacks Acetic Anhydride to form the highly reactive N-Acetylpyridinium salt.

  • Step B: The alcohol (4-bromo-1-indanol) attacks this intermediate.

  • Step C: The acetate is released, and DMAP is regenerated.

Note: The N-Acetylpyridinium species is roughly


 times more reactive than acetic anhydride alone, allowing the reaction to run at low temps.

DMAP_Cycle Ac2O Acetic Anhydride (Reagent) Intermediate N-Acetylpyridinium Acetate (Active Species) Ac2O->Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Attack Product 4-Bromo-1-Indanyl Acetate (Product) Intermediate->Product Acyl Transfer Acetate Acetate ion Intermediate->Acetate Byproduct Alcohol 4-Bromo-1-Indanol (Substrate) Alcohol->Product Product->DMAP Regeneration

Figure 1: The catalytic cycle of DMAP-mediated acetylation.[2][3] Note that DMAP is regenerated, requiring only substoichiometric amounts.

Troubleshooting Guide (Diagnostics)

Issue 1: Presence of Olefin (4-Bromoindene) in NMR

  • Symptom: Vinyl protons visible in

    
     NMR (6.5–7.0 ppm region).
    
  • Root Cause: Elimination occurred.[1] This usually happens if:

    • The reaction got too hot.

    • Strong acid was used (e.g.,

      
       generated HCl).
      
    • Workup was too acidic.

  • Fix: Ensure temperature stays

    
    . Switch from 
    
    
    
    to
    
    
    . Use Citric Acid for workup instead of HCl.

Issue 2: Low Conversion (Stalled Reaction)

  • Symptom: Starting material persists after 4 hours.

  • Root Cause:

    • Wet Solvents: Water hydrolyzed the anhydride before it could react with the alcohol.

    • Inactive Catalyst: DMAP may be wet or degraded.

  • Fix: Flame dry glassware. Distill DCM or use molecular sieves.[1] Add an extra 0.5 eq of

    
    .
    

Issue 3: Pyridine Contamination

  • Symptom: Aromatic peaks in NMR that don't match the indane system (multiplets at 7.2, 7.6, 8.6 ppm).

  • Fix: The "Copper Wash." Wash the organic layer with saturated aqueous Copper(II) Sulfate (

    
    ). Pyridine coordinates to copper, turning the aqueous layer bright blue and remaining in the water phase.
    
Logical Troubleshooting Flowchart

Use this decision tree to diagnose yield issues immediately.

Troubleshooting Start Analyze Crude NMR CheckSM Is Starting Material Present? Start->CheckSM CheckOlefin Are Vinyl Protons Present? CheckSM->CheckOlefin No (Conversion Complete) WetSolvent CAUSE: Hydrolysis ACTION: Dry solvents, Increase Ac2O CheckSM->WetSolvent Yes (Incomplete) Success Process Validated Proceed to Purification CheckOlefin->Success No Elimination CAUSE: Elimination (E1/E2) ACTION: Lower Temp, Avoid HCl/Strong Acid CheckOlefin->Elimination Yes

Figure 2: Diagnostic logic tree for evaluating reaction outcomes based on crude NMR analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride (


) instead of Acetic Anhydride? 
A:  You can, but it is risky for this substrate. 

generates HCl gas as a byproduct. Even with a base trap (

), local concentrations of HCl can protonate the benzylic alcohol, creating a carbocation that rapidly eliminates to form 4-bromoindene. If you must use

, cool to

and add the

very slowly.

Q: Why is DMAP necessary? Can't I just use Pyridine? A: Pyridine alone works, but it is slow for secondary alcohols in cyclic systems due to steric hindrance. DMAP acts as a "turbocharger," increasing the reaction rate by


 fold. This speed is crucial because it allows the reaction to finish before side reactions (like elimination) can compete.

Q: How do I remove the 4-bromoindene byproduct if it forms? A: It is difficult to separate by extraction. You must use column chromatography. The indene is non-polar (elutes with 100% Hexanes), while the ester is more polar.

References
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition in English, 17(8), 569-583.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acetylation of secondary alcohols).

  • Chaudhari, S. S., & Akamanchi, K. G. (1999). Mild and selective acetylation of alcohols with acetic anhydride catalyzed by sulfated zirconia. Synthetic Communications, 29(10), 1741-1745. (Comparative study on acetylation catalysts).

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-1-indanyl Acetate

Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-BR-004-PUR Subject: Troubleshooting & Protocol Optimization for 4-Bromo-1-indanyl Acetate Purification Overview & Molecule Profile Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-BR-004-PUR Subject: Troubleshooting & Protocol Optimization for 4-Bromo-1-indanyl Acetate Purification

Overview & Molecule Profile

Welcome to the technical support center. You are working with 4-Bromo-1-indanyl acetate , a benzylic ester. This molecule presents a specific set of chromatographic challenges that distinguish it from standard aliphatic esters.

  • Core Challenge: Benzylic acetates are prone to elimination to form indenes (in this case, 4-bromoindene) when exposed to the acidic sites of standard silica gel.

  • Secondary Challenge: The bromine atom at the C4 position increases lipophilicity, compressing the separation window between the product and non-polar impurities.

This guide prioritizes sample integrity over speed. We must prevent the column itself from destroying your product.

Module 1: Pre-Purification Assessment (The Triage)

Before packing your column, you must determine the stability of your crude material.

Q: How do I know if my compound will survive standard silica chromatography? A: Perform a 2D-TLC Stability Test .

  • Spot your crude mixture on a TLC plate.

  • Run the plate in 10% EtOAc/Hexane.

  • Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.

  • Visualize: If the spots lie on the diagonal, your compound is stable. If you see new spots appearing off-diagonal (usually streaking towards the solvent front), your compound is decomposing on the silica.

Decision Logic:

StabilityCheck Start 2D-TLC Stability Test Result Are spots on the diagonal? Start->Result Stable Stable: Use Standard Silica Result->Stable Yes Unstable Unstable: Elimination Detected Result->Unstable No Action Action: Buffer Silica with 1% Et3N or Use Neutral Alumina Unstable->Action

Figure 1: Decision matrix for stationary phase selection based on compound stability.

Module 2: Method Development & Optimization
Stationary Phase Selection
  • Standard: Irregular Silica Gel (40-63 µm).

  • Recommended for this substrate: Neutralized Silica.

    • Protocol: Slurry the silica in your starting mobile phase containing 1% Triethylamine (Et3N) . This neutralizes acidic silanol groups that catalyze the elimination of the acetate to 4-bromoindene [1].

Mobile Phase Optimization

The 4-bromo substituent adds significant lipophilicity. A standard Hexane/Ethyl Acetate (EtOAc) gradient is effective, but the ramp must be shallow to separate the product from the starting alcohol (4-bromo-1-indanol).

Predicted Elution Order (Relative Polarity):

CompoundStructure TypeApprox.[1][2][3][4][5] Rf (20% EtOAc/Hex)Elution Characteristic
4-Bromoindene Elimination Impurity0.85 - 0.95Elutes near solvent front (Non-polar)
4-Bromo-1-indanyl acetate Target Product 0.45 - 0.55 Mid-polar
4-Bromo-1-indanol Starting Material0.15 - 0.25Polar, trails significantly
Module 3: Step-by-Step Purification Protocol

Method: Flash Column Chromatography (Manual or Automated) Scale: 1.0 g Crude Mixture

  • Column Preparation (Buffered):

    • Pack a column (approx.[6] 25g - 40g silica) using a slurry of Hexane + 1% Et3N .

    • Flush with 2 column volumes (CV) of pure Hexane to remove excess amine.

  • Sample Loading (Critical):

    • Issue: 4-Bromo-1-indanyl acetate is a solid/oil that may crystallize in non-polar solvents.

    • Technique: Use Dry Loading . Dissolve crude in minimum DCM, add silica (ratio 1:2), and rotovap to a free-flowing powder. Load this powder on top of the packed bed [2].

  • Elution Gradient:

    • 0 - 5 mins: 100% Hexane (Elutes non-polar indene impurities).

    • 5 - 20 mins: Linear gradient 0% -> 10% EtOAc.

    • 20 - 40 mins: Hold at 10% EtOAc (Target product usually elutes here).

    • 40+ mins: Flush with 50% EtOAc to remove starting alcohol.

PurificationWorkflow Crude Crude Mixture (Acetate + Alcohol + Indene) Load Dry Load (Silica + Sample) Crude->Load Wash Hexane Wash (Elutes Indene) Load->Wash Gradient Gradient 0-10% EtOAc (Elutes Acetate) Wash->Gradient Flush High Polarity Flush (Elutes Alcohol) Gradient->Flush

Figure 2: Sequential elution workflow for isolating the target ester.

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost" peak that keeps streaking through the column. What is it? Diagnosis: This is likely 4-bromoindene forming in situ. Mechanism: The acidic silica is catalyzing the elimination of acetic acid from your product as it moves down the column. Solution: You must switch to Neutral Alumina or strictly use the Et3N buffered silica method described in Module 2. Benzylic acetates are notoriously acid-sensitive [3].

Q2: My product co-elutes with the starting alcohol (4-bromo-1-indanol). Diagnosis: Your gradient is too steep, or the column is overloaded. Solution:

  • Reduce Slope: Use a gradient of 0-15% EtOAc over 40 minutes. Do not jump to 20% immediately.

  • Check Loading: Ensure your loading mass does not exceed 1-2% of the silica mass if the separation is difficult (ΔRf < 0.1).

Q3: The product solidified in the column inlet. Diagnosis: Solubility mismatch. The compound is soluble in DCM (used for transfer) but insoluble in Hexane (mobile phase). Solution: This confirms why Dry Loading (Step 2 in Protocol) is mandatory for this compound. Liquid loading with DCM will cause precipitation when the Hexane mobile phase hits the sample, ruining the resolution.

Q4: Can I use Methanol (MeOH) to speed up the elution of the alcohol? Diagnosis: Risky. Solution: Avoid MeOH if possible. Transesterification (swapping acetate for methoxide) is possible on basic/active surfaces, though less likely without a catalyst. Stick to Ethyl Acetate or Acetone as the polar modifier.

References
  • Biotage. "Flash Chromatography: Acidic vs. Basic Compounds." Biotage Knowledge Base. [Link]

  • Teledyne ISCO. "Overview of SiliaSep™ Flash Cartridges and Loading Techniques." Teledyne ISCO Chromatography Resources. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 4-Bromo-1-indanyl acetate coupling

The following guide is designed for researchers and process chemists encountering stalled reactions or poor yields during the palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura or Heck) of 4-Bromo-1-indanyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists encountering stalled reactions or poor yields during the palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura or Heck) of 4-Bromo-1-indanyl acetate .

This scaffold presents a classic "chemoselectivity vs. stability" conflict: you must activate the aryl bromide at C4 without compromising the labile benzylic acetate at C1 .

Executive Summary: The "Benzylic Fragility" Paradox

Low conversion in 4-bromo-1-indanyl acetate coupling is rarely due to the inertness of the aryl bromide. Instead, it is frequently caused by catalyst poisoning from degradation products or competitive elimination of the acetate group.

The C1-acetate is benzylic. Under the basic and thermal conditions required for Pd-catalyzed coupling, this group is prone to:

  • 
    -Elimination:  Generating 4-bromoindene (which polymerizes or poisons the catalyst).
    
  • Hydrolysis: Generating 4-bromo-1-indanol (which may alter solubility or chelate the metal).

Part 1: Diagnostic Workflow

Before altering reagents, determine how the reaction is failing. Use this logic gate to classify your failure mode.

DiagnosticWorkflow Start ISSUE: Low Conversion (<50% Product) CheckSM Analyze Crude Mixture (LCMS/NMR) Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Yes, SM is Consumed CheckSM->SM_Gone High Consumption SM_Left No, SM Remains (>50%) CheckSM->SM_Left Stalled Reaction CheckByproducts Identify Major Byproducts SM_Gone->CheckByproducts Elimination Byproduct: Indene Species (Olefinic protons 6.5-7.0 ppm) CheckByproducts->Elimination Base too strong/Heat too high Hydrolysis Byproduct: Free Alcohol (Loss of Acetyl group) CheckByproducts->Hydrolysis Wet solvent/Hydroxide formation CheckCat Evaluate Catalyst State SM_Left->CheckCat PdBlack Observation: Pd Black Precipitation (Catalyst Death) CheckCat->PdBlack Unstable Ligand/O2 Leak NoReaction Observation: Clear Solution (Activation Failure) CheckCat->NoReaction Oxidative Addition failed

Figure 1: Diagnostic logic for isolating the root cause of coupling failure.

Part 2: Troubleshooting Guide
Issue 1: The "Elimination" Trap (Formation of Indenes)

Symptom: Starting material disappears, but desired product yield is low. NMR shows new olefinic signals (indene double bond). Mechanism: The base used for the coupling (e.g.,


, 

) acts as a Brønsted base, deprotonating the C2 position. The acetate acts as a leaving group, leading to aromatization-driven elimination.
VariableStandard Condition (Risk)Optimized Condition (Solution)
Base

,

,

(Strong/Hard bases)

(anhydrous)
or

. Phosphate is milder and less likely to trigger E2 elimination.
Solvent DMF, DMA (High polarity promotes elimination)Toluene/Water (biphasic) or 1,4-Dioxane . Non-polar solvents suppress charge-separated transition states required for elimination.
Temperature >100°C60–80°C . Lower temperature exponentially decreases elimination rates while maintaining Pd cycle turnover.

Corrective Action: Switch to a milder base system. If using Suzuki coupling, employ


  in Toluene/EtOH. The biphasic nature keeps the base out of the organic phase where the elimination occurs.
Issue 2: Catalyst Deactivation (Stalled Reaction)

Symptom: Reaction stops at 20-30% conversion. Adding more catalyst does not restart it. Mechanism: The C4-position in 1-substituted indanes is sterically crowded (peri-interaction with C3 and C5). Standard catalysts like


 may be too bulky or unstable.
  • Ligand Choice: Switch to electron-rich, sterically demanding Buchwald ligands (e.g., XPhos or SPhos ) or bidentate ligands like dppf .

    • Why? These ligands facilitate oxidative addition into the hindered aryl bromide and prevent Pd aggregation (Pd black formation).

  • Pd Source: Use

    
      or 
    
    
    
    + XPhos
    . These are robust systems for hindered aryl bromides.
Issue 3: Hydrolysis of the Acetate

Symptom: Appearance of the free alcohol (broad OH stretch in IR, loss of carbonyl in NMR). Cause: Presence of water in a basic environment (saponification). Corrective Action:

  • Use anhydrous bases (e.g., ground

    
    ).
    
  • If water is required for the boronic acid mechanism (Suzuki), use a minimum amount (e.g., Toluene:Water 10:1) or switch to a Suzuki-Miyaura protocol using Potassium Fluoride (KF) , which can be run under anhydrous conditions.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize coupling efficiency while suppressing acetate elimination.

Target Reaction: Suzuki Coupling of 4-Bromo-1-indanyl acetate with Phenylboronic Acid.

Reagents:

  • Substrate: 4-Bromo-1-indanyl acetate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (tribasic potassium phosphate), 2.0 equiv
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the boronic acid,

    
    , and the Pd-catalyst.
    
  • Substrate Addition: Dissolve 4-Bromo-1-indanyl acetate in degassed 1,4-Dioxane (0.2 M concentration). Add this solution to the solids. Note: Adding the substrate in solution prevents local hotspots of concentration.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is a major cause of catalyst death, leading to "stalled" conversion.

  • Reaction: Seal the vial and heat to 80°C .

    • Critical Checkpoint: Do not exceed 90°C. Monitor by TLC/LCMS at 2 hours.

  • Workup: Cool to room temperature immediately upon completion. Dilute with EtOAc and wash with buffered aqueous solution (

    
    , pH ~7) to prevent hydrolysis during extraction.
    
Part 4: FAQ

Q: Can I use ethanol or methanol as a co-solvent? A: Avoid primary alcohols. They are nucleophilic and can cause transesterification (swapping your acetate for an ethyl group) or promote solvolysis. Use Toluene or Dioxane .

Q: My reaction turns black immediately. Is this normal? A: No. Immediate precipitation of Pd black suggests your ligand is not stabilizing the Palladium, or your solvent contains peroxides. Ensure you are using distilled/inhibitor-free ethers (THF/Dioxane) and a robust ligand like dppf or XPhos .

Q: Can I perform the coupling before installing the acetate? A: Yes, and this is often preferred. If possible, couple the 4-bromo-1-indanone first. The ketone is chemically robust. After coupling, reduce the ketone to the alcohol and acetylate. This route avoids the "elimination vs. coupling" conflict entirely.

References
  • National Institutes of Health (PMC). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Arkivoc. (2016).[1] Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling. [Link]

Sources

Optimization

preventing hydrolysis of 4-Bromo-1-indanyl acetate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Bromo-1-indanyl acetate . Esters, particularly acetate d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Bromo-1-indanyl acetate .

Esters, particularly acetate derivatives on bicyclic systems like the indanyl ring, are inherently susceptible to nucleophilic acyl substitution. While the indanyl framework provides minor steric shielding, the acetate group remains highly prone to cleavage when exposed to atmospheric moisture, trace acids, or bases. This guide synthesizes field-proven methodologies and thermodynamic principles to ensure the integrity of your compound during long-term storage and daily handling.

Part 1: Troubleshooting Guide & FAQs

Q1: I stored my 4-Bromo-1-indanyl acetate in the -20°C freezer, but LC/MS analysis shows significant degradation into 4-bromo-1-indanol. Why is cold storage failing? The Causality: Storing moisture-sensitive compounds in a standard laboratory freezer can paradoxically accelerate hydrolysis if the primary containment is compromised. Freezers are highly humid environments[1]. When a cold vial is removed and immediately opened in a warm laboratory, the ambient air inside the vial rapidly cools below its dew point. This causes atmospheric moisture to instantly condense on the cold inner walls of the vial and directly onto your compound[2][3]. The Fix: You must allow the sealed vial to completely equilibrate to room temperature before opening. This prevents the thermodynamic transfer of water vapor into the liquid/solid phase of your reagent[2][3].

Q2: My compound degrades even when stored in a desiccator at room temperature. What is driving this? The Causality: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol, a process that requires a catalyst to proceed rapidly at room temperature[4]. If your compound is degrading in a dry environment, the hydrolysis is likely being auto-catalyzed by trace impurities from your synthesis workup. Residual acids (from halogenation steps) or weak bases (from aqueous washes like NaHCO₃) lower the activation energy required for ambient moisture to attack the ester carbonyl[4]. The Fix: Ensure your final purification step includes thorough drying over anhydrous Na₂SO₄ or MgSO₄ to remove trace aqueous catalysts[4], followed by high-vacuum desiccation to remove residual solvents before final packaging.

Q3: What is the best closure system to prevent moisture ingress? The Causality: Standard screw-cap vials create a partial vacuum when a syringe withdraws liquid, pulling moist laboratory air back through the pierced septum. The Fix: Utilize a crown-cap bottle with a PTFE-faced rubber liner (e.g., Sure/Seal™ systems). This allows you to extract the compound via syringe while simultaneously backfilling the headspace with a blanket of dry argon or nitrogen, maintaining positive pressure and an inert atmosphere.

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, your storage protocol must be a "self-validating system." This means the system should visually alert you if the protective environment has failed before you use the compound in a critical experiment.

Protocol: The "Double-Bottle Inert Storage" Technique

This methodology isolates 4-Bromo-1-indanyl acetate from both thermal shock and atmospheric moisture.

Step 1: Primary Containment & Blanketing

  • Transfer the purified 4-Bromo-1-indanyl acetate into a dry, amber glass vial equipped with a PTFE-lined septum cap.

  • Insert a venting needle into the septum.

  • Insert a secondary needle connected to a dry Argon or Nitrogen Schlenk line.

  • Purge the headspace with inert gas for 60 seconds at a low flow rate to displace all oxygen and ambient moisture[3].

  • Remove the venting needle, then immediately remove the gas line needle to trap the positive inert pressure.

Step 2: Secondary Containment (The Self-Validating Layer)

  • Place the primary vial inside a larger, wide-mouth secondary container (e.g., a glass jar or a Moisture Barrier Bag)[2][5].

  • Add a layer of self-indicating desiccant (e.g., blue indicating silica gel or Drierite) to the bottom of the secondary container[2].

    • Self-Validation Check: If the desiccant turns pink/white, the secondary seal has failed, and the primary vial is at risk. Do not use the compound until purity is verified via NMR or LC/MS.

  • Seal the secondary container tightly with Parafilm or a heat sealer[2][5].

Step 3: Storage and Retrieval

  • Store the double-sealed system in a -20°C freezer in the dark[1][3].

  • Critical Step: Upon retrieval, leave the secondary container sealed on the benchtop for 30–60 minutes until it reaches ambient room temperature[2][3].

  • Open the secondary container, extract the required aliquot via syringe, and immediately repeat the inert gas purge (Step 1.4) before returning it to the freezer[2][3].

Part 3: Visualizations & Workflows

G A 4-Bromo-1-indanyl acetate D Hydrolysis Reaction A->D B Moisture Exposure (Condensation/Humidity) B->D Nucleophile C Trace Acid/Base (Workup Impurities) C->D Catalyst E 4-Bromo-1-indanol + Acetic Acid D->E Degradation

Mechanistic pathway of ester hydrolysis catalyzed by moisture and pH extremes.

SOP S1 Remove from -20°C Storage S2 Equilibrate to Room Temp (Crucial: 30-60 mins) S1->S2 S3 Open Secondary Container S2->S3 S4 Extract Aliquot via Syringe S3->S4 S5 Purge Headspace with Argon/N2 S4->S5 S6 Reseal & Return to -20°C S5->S6

Self-validating SOP for handling cold-stored moisture-sensitive esters.

Part 4: Quantitative Data Presentation

Table 1: Storage Tier Matrix for 4-Bromo-1-indanyl acetate

Storage Tier Temperature Atmosphere Containment Strategy Expected Shelf Life
Optimal -20°C Argon (Ar) Double-bottle with indicating desiccant > 12 Months
Acceptable 4°C Nitrogen (N₂) Single vial, Parafilm sealed 3 - 6 Months
High Risk 20°C Ambient Air Standard screw-cap vial < 2 Weeks

| Failure Mode | -20°C | Ambient Air | Opened cold (Condensation event) | < 48 Hours |

Table 2: Desiccant Selection for Secondary Containment

Desiccant Type Moisture Capacity Drying Speed Self-Indicating? Best Use Case
Molecular Sieves (4Å) High (~20% by wt) Very Fast No (Requires external HIC) Primary solvent drying
Indicating Silica Gel Moderate (~15% by wt) Fast Yes (Blue to Pink) Secondary container base

| Indicating Drierite | Low (~10% by wt) | Fast | Yes (Blue to Pink) | Desiccator cabinets |

References

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Reddit (r/chemistry). How to store temperature and moisture-sensitive compounds? Retrieved from[Link]

  • PCBCart. Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Purification Workflows for 4-Bromo-1-indanyl Acetate

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely synthesizing 4-bromo-1-indanyl acetate via the acetylation of 4-bromo-1-indanol using acetic anhydride (or acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely synthesizing 4-bromo-1-indanyl acetate via the acetylation of 4-bromo-1-indanol using acetic anhydride (or acetyl chloride) and a basic catalyst like pyridine or DMAP.

A common bottleneck in this workflow is the efficient removal of unreacted starting materials—specifically, the highly polar 4-bromo-1-indanol and the reactive acylating agents. The requires a strategic combination of chemical quenching and chromatographic resolution[1]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your target compound.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Acetate, Indanol, Ac₂O, Pyridine) Quench Ice/Water Quench Hydrolyzes Ac₂O to AcOH Start->Quench AcidWash 1N HCl Wash Removes Pyridine as Salt Quench->AcidWash BaseWash Sat. NaHCO₃ Wash Removes AcOH as NaOAc AcidWash->BaseWash OrganicLayer Organic Phase (Acetate + Unreacted Indanol) BaseWash->OrganicLayer Chromatography Silica Gel Chromatography (Hexane:EtOAc 9:1) OrganicLayer->Chromatography PureProduct Pure 4-Bromo-1-indanyl acetate Chromatography->PureProduct

Figure 1: Step-by-step purification workflow for 4-Bromo-1-indanyl acetate.

Module 1: Aqueous Workup Strategies

Objective: Complete removal of acylating agents (Acetic Anhydride) and basic catalysts (Pyridine/DMAP).

The Causality of the Method: Acetic anhydride and pyridine are highly miscible with the organic phase (e.g., ethyl acetate) and will co-elute or degrade your product if loaded directly onto a silica column. To remove them, we must alter their chemical state. Hydrolysis with ice water converts the reactive anhydride into acetic acid. Subsequent washing with 1N HCl protonates the basic pyridine, forming pyridinium chloride. This forces these now-ionic species entirely into the aqueous phase[2]. Finally, washing with sodium bicarbonate deprotonates the acetic acid into water-soluble sodium acetate.

Step-by-Step Protocol:

  • Chemical Quenching: Transfer the crude reaction mixture to an Erlenmeyer flask. Slowly pour the mixture into a 3-fold volume of crushed ice and distilled water under vigorous magnetic stirring. Stir for a minimum of 30 minutes.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL). Combine the organic layers.

  • Acid Wash (Catalyst Removal): Wash the combined organic layer with 1N Hydrochloric Acid (HCl) (2 × 50 mL).

    • Self-Validation Step: Check the pH of the discarded aqueous wash using pH paper; it must read < 2. If it is higher, repeat the acid wash until the aqueous layer remains strictly acidic, confirming the complete removal of pyridine.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous

    
     (2 × 50 mL). Vent the separatory funnel frequently to release 
    
    
    
    gas.
    • Self-Validation Step: Continue washing until no further

      
       effervescence is observed upon agitation, confirming the complete neutralization of acetic acid.
      
  • Drying: Wash with saturated NaCl (brine), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Module 2: Chromatographic Separation

Objective: Removal of unreacted 4-Bromo-1-indanol starting material.

The Causality of the Method: After the aqueous workup, your organic phase contains only the target acetate and unreacted 4-bromo-1-indanol. 4-Bromo-1-indanol possesses a free hydroxyl (-OH) group, acting as a strong hydrogen-bond donor. This group interacts heavily with the silanol groups on the silica gel stationary phase, significantly retarding its elution. In contrast, 4-bromo-1-indanyl acetate is fully acetylated and only possesses hydrogen-bond acceptor capabilities. The result in weaker dipole-dipole interactions for the ester, allowing it to elute much faster in non-polar solvent systems[3].

Quantitative TLC Data for Separation:

CompoundFunctional GroupPolarityExpected

(Hexane:EtOAc 9:1)
Visualization Method
4-Bromo-1-indanyl acetate EsterLow0.65 ± 0.05UV (254 nm)
4-Bromo-1-indanol HydroxylHigh0.25 ± 0.05UV (254 nm),

stain

Step-by-Step Protocol:

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in Hexane.

  • Sample Loading: Dissolve the concentrated crude mixture in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute the column using an isocratic mixture of Hexane:Ethyl Acetate (9:1 v/v). Collect fractions in 15 mL test tubes.

  • Fraction Analysis: Spot fractions on silica gel TLC plates. Develop in Hexane:EtOAc (9:1) and visualize under UV light (254 nm).

    • Self-Validation Step: Co-spot the fractions against the crude mixture on a TLC plate. The target product will appear at

      
       ~0.65. The strict absence of the lower 
      
      
      
      spot (~0.25) in your pooled fractions confirms the complete removal of unreacted starting material.
  • Isolation: Pool the fractions containing only the upper spot and concentrate via rotary evaporation to yield pure 4-bromo-1-indanyl acetate.

Module 3: Troubleshooting FAQs

Q: My isolated 4-bromo-1-indanyl acetate still smells sharply of acetic acid. How do I remove trace amounts without running a column? A: If the product smells of acetic acid, the


 wash was insufficient. Redissolve your concentrated oil in diethyl ether or ethyl acetate and wash it again with saturated 

until the aqueous layer tests basic (pH > 8). Alternatively, trace acetic acid can be removed by azeotropic distillation; add toluene to your flask and evaporate it under reduced pressure 2-3 times.

Q: Why is my yield lower than expected after the aqueous workup? A: Emulsions during the extraction phase frequently trap the product. The presence of basic catalysts like pyridine can form stubborn emulsions when neutralized. Solution: Filter the biphasic mixture through a pad of Celite before separation, or add a small amount of solid NaCl to the aqueous layer to increase ionic strength and force phase separation.

Q: Can I use crystallization instead of chromatography to remove the unreacted 4-bromo-1-indanol? A: While column chromatography is the gold standard for separating these specific compounds due to their distinct


 values, selective crystallization is difficult because 4-bromo-1-indanyl acetate often presents as a viscous oil or low-melting solid at room temperature. If the acetate does solidify, trituration with ice-cold hexanes may selectively dissolve the acetate while leaving the more polar indanol behind as a solid, but this often results in significant yield loss.
References
  • United States Patent 5023366:Pyrethrinoid esters carrying an indanyl nucleus. (Details the standard synthesis and purification of 4-bromo-1-indanyl acetate via pyridine/acetic anhydride, aqueous workup, and Hexane:EtOAc chromatography). Source: Google Patents.
  • United States Patent 3636165:Indanol derivatives and processes for producing same. (Details the standard aqueous washing sequence for indanyl acetates, including HCl and carbonate washes). Source: Google Patents.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates: (Discusses the polarity differences and separation profiles of indanols versus indanyl acetates). Source: PubMed Central (PMC). URL:[Link]

Sources

Optimization

improving enantiomeric excess (ee) of 4-Bromo-1-indanyl acetate

Welcome to the technical support center for the synthesis and resolution of 4-Bromo-1-indanyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and resolution of 4-Bromo-1-indanyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee). We will delve into the causality behind experimental choices, providing field-proven insights to navigate common challenges.

Introduction

Enantiomerically pure 4-Bromo-1-indanol and its derivatives, such as 4-Bromo-1-indanyl acetate, are valuable chiral building blocks in the synthesis of various pharmacologically active molecules. Achieving high enantiomeric purity is often a critical, yet challenging, step. This guide focuses on the most common and effective method for obtaining high ee: Enzymatic Kinetic Resolution (EKR) of the precursor, (±)-4-Bromo-1-indanol.

Core Concept: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to a separation.[1] Enzymes, particularly lipases, are highly effective biocatalysts for this purpose due to their excellent stability in organic solvents and high enantioselectivity.[2]

In the context of our topic, a lipase is used to selectively acylate one enantiomer of racemic 4-Bromo-1-indanol, leaving the other enantiomer unreacted. This results in a mixture of the enantioenriched acetate and the enantioenriched remaining alcohol, which can then be separated.

EKR_Workflow cluster_products Reaction Mixture racemate Racemic (±)-4-Bromo-1-indanol process Selective Acylation (Kinetic Resolution) racemate->process reagents Lipase + Acyl Donor (e.g., Vinyl Acetate) reagents->process product_acetate Enantioenriched (R)-4-Bromo-1-indanyl acetate process->product_acetate Fast-reacting enantiomer product_alcohol Enantioenriched (S)-4-Bromo-1-indanol process->product_alcohol Slow-reacting enantiomer separation Separation (e.g., Chromatography) product_acetate->separation product_alcohol->separation caption *Note: The specific enantiomer that reacts faster depends on the lipase selected.

Figure 1. General workflow for the enzymatic kinetic resolution of (±)-4-Bromo-1-indanol.

Troubleshooting Guide

This section addresses the most common issues encountered during the kinetic resolution of 4-Bromo-1-indanol to improve the ee of the resulting acetate or the unreacted alcohol.

Issue 1: Low Enantiomeric Excess (ee)

Q: My kinetic resolution experiment resulted in a low ee for both the acetate product and the unreacted alcohol. What are the potential causes and how can I improve it?

A: Low ee is a frequent challenge in kinetic resolution and can stem from several factors.[3] A systematic approach is crucial for diagnosis and optimization.

Troubleshooting_Tree start Low ee Observed step1 1. Verify Enzyme Selectivity Is the E-value known to be high? start->step1 step1->step1 No. Screen different lipases (PSL, CALB, etc.) step2 2. Optimize Temperature Was a temperature screen performed? step1->step2 Yes step2->step2 No. Run at lower temperatures. step3 3. Screen Solvents Was the reaction tested in various solvents? step2->step3 Yes step3->step3 No. Screen non-polar solvents (hexane, toluene). step4 4. Check Conversion Level Was a time-course study run? step3->step4 Yes step4->step4 No. Adjust time to reach optimal conversion. step5 5. Investigate Racemization Are work-up conditions mild? step4->step5 Yes step5->step5 No. Ensure mild pH and temperature during work-up. end Improved Enantiomeric Excess step5->end Yes

Sources

Troubleshooting

solvent selection for recrystallization of 4-Bromo-1-indanyl acetate

This technical guide details the solvent selection and troubleshooting strategy for the recrystallization of 4-Bromo-1-indanyl acetate , a lipophilic ester intermediate often encountered in the synthesis of bioactive ind...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solvent selection and troubleshooting strategy for the recrystallization of 4-Bromo-1-indanyl acetate , a lipophilic ester intermediate often encountered in the synthesis of bioactive indane derivatives (e.g., Rasagiline analogs).

Part 1: Strategic Solvent Selection

4-Bromo-1-indanyl acetate is a lipophilic ester with a relatively low melting point (often appearing as a viscous oil or low-melting solid depending on purity).[1] Its structure—a bromo-substituted indane ring with an acetate group—dictates a specific solubility profile:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether, THF.[1]

  • Moderate Solubility: Hexanes, Heptane, Isopropyl Ether (IPE), Alcohols (Ethanol/Methanol).[1]

  • Insolubility: Water.

Primary Recommendation: The "Like-Dissolves-Like" Gradient

For this compound, a mixed-solvent system is superior to a single solvent due to the risk of "oiling out" (phase separation before crystallization).[1]

Solvent SystemRatio (v/v)Mechanism of ActionSuitability
Hexanes / Ethyl Acetate 9:1 to 4:1 Standard: Hexane acts as the anti-solvent; EtOAc solubilizes the ester.[1]Best Starting Point. Allows fine-tuning of polarity to induce crystallization.
Isopropyl Ether (IPE) 100% Single-Solvent: Moderate polarity often matches indanyl esters perfectly.[1]High. Excellent for obtaining crystalline solids from oils.[1]
Heptane 100% High-Temp: Higher boiling point (98°C) allows greater dissolution power than hexanes.[1]Moderate. Good if the compound is very insoluble in cold hexanes.
Methanol / Water 10:1 Polar/Anti-solvent: Forces hydrophobic precipitation.[1]Low. Risk of hydrolysis (ester cleavage) if heated for prolonged periods.[1]

Critical Insight: Literature on similar indanyl esters (e.g., US Patent 5,023,268) often utilizes chromatography (Hexane:EtOAc 8:2) for purification, suggesting this compound may be difficult to crystallize or exists as an oil at room temperature.[1] If crystallization fails, flash chromatography is the authoritative backup.

Part 2: Troubleshooting Guide (Q&A)

Q1: The compound forms a separate oily layer at the bottom instead of crystals. How do I fix "oiling out"?

Cause: The boiling point of your solvent is higher than the melting point of the solute, or the solution is too concentrated/hot. Solution:

  • Switch to a Lower Boiling Solvent: Use Pentane or Diethyl Ether instead of Heptane. This prevents the temperature from exceeding the compound's melting point.

  • Trituration: If it oils out, scratch the glass vigorously with a glass rod to induce nucleation.

  • Seeding: Add a tiny crystal of pure 4-Bromo-1-indanyl acetate (if available) to the oil/solvent mixture at room temperature.

Q2: I see no crystals even after cooling to 0°C.

Cause: The compound might have a very low melting point or high solubility in the chosen solvent. Solution:

  • Deep Freeze: Place the flask in a -20°C freezer or a Dry Ice/Acetone bath (-78°C) . Low-melting indanyl esters often require extreme cold to solidify.[1]

  • Anti-Solvent Addition: While stirring the solution in Hexanes, add EtOAc dropwise until clear, then cool. If no crystals form, add more Hexanes (anti-solvent) until slightly cloudy, then cool.

Q3: The crystals are colored/impure after filtration.

Cause: Impurities (likely brominated byproducts or unreacted indanol) are trapped in the lattice. Solution:

  • Activated Carbon: Dissolve the crude solid in hot EtOAc, add activated charcoal (1-2% w/w), filter while hot through Celite, then add Hexanes to recrystallize.

  • Wash Step: Wash the collected crystals with cold Pentane or cold IPE . These solvents remove oily surface impurities without dissolving the ester significantly.

Part 3: Detailed Experimental Protocol

Workflow: Mixed-Solvent Recrystallization (Hexane/EtOAc)

Materials:

  • Crude 4-Bromo-1-indanyl acetate

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate

  • Equipment: Erlenmeyer flask, hot plate, magnetic stirrer, ice bath.

Step-by-Step:

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 5 mL of Ethyl Acetate .[1] Heat gently (50°C) with stirring until fully dissolved.

    • Note: If it does not dissolve, add EtOAc in 1 mL increments.

  • Anti-Solvent Addition (The Cloud Point):

    • While keeping the solution warm (not boiling), slowly add Hexanes dropwise.

    • Continue adding until a persistent faint cloudiness (turbidity) appears.[1][2]

    • Add 2-3 drops of EtOAc to clear the solution (make it just soluble).

  • Crystallization:

    • Remove from heat.[2] Cover the flask with foil (to prevent solvent evaporation and dust).

    • Allow to cool to room temperature slowly (over 30-60 mins). Rapid cooling promotes oiling out.

    • Once at RT, move to an ice bath (0°C) for 1 hour.

    • Optional: If no crystals form, move to -20°C freezer overnight.

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the filter cake with 5-10 mL of ice-cold Hexanes .

    • Dry under vacuum or in a desiccator.[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the correct purification path based on the physical behavior of the crude material.

SolventSelection Start Crude 4-Bromo-1-indanyl acetate CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil SolventTest Solubility Test (Small Scale) Solid->SolventTest Trituration Attempt Trituration (Scratch with Pentane) Oil->Trituration Recryst Recrystallization SolventTest->Recryst HexEtOAc System A: Hexane/EtOAc (Start 9:1) Recryst->HexEtOAc IPE System B: Isopropyl Ether (100%) Recryst->IPE Success Solidifies? Trituration->Success Success->Solid Yes Chromatography Fallback: Flash Chromatography (Silica, Hex/EtOAc 8:2) Success->Chromatography No (Remains Oil)

Caption: Decision tree for purification of 4-Bromo-1-indanyl acetate, prioritizing crystallization but acknowledging chromatography as a necessary fallback for persistent oils.

References

  • Babin, D., Demassey, J., & Tessier, J. (1991).[1] Indanyl pyrethrinoid esters, process for their preparation and their use as pesticides.[3] U.S. Patent No. 5,023,268. Washington, DC: U.S. Patent and Trademark Office.

    • Relevance: Describes the synthesis of 4-bromo-1-indanyl acetate (Stage A) and its purification via chromatography (Hexane-Ethyl Acetate 8-2), establishing the baseline solubility profile.
  • Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. 9th Edition. Wiley.[4]

    • Relevance: Authoritative source for general recrystallization techniques, "oiling out" troubleshooting, and solvent miscibility charts.
  • Sigma-Aldrich. (n.d.).[5] Solvent Properties and Recrystallization Guide.

    • Relevance: Provides polarity indices confirming Hexane (0.1) and Ethyl Acetate (4.[1]4) as an ideal non-polar/polar pair for lipophilic esters.

Sources

Optimization

minimizing debromination side reactions in 4-Bromo-1-indanyl acetate synthesis

Executive Summary & Root Cause Analysis The Challenge: In the synthesis of 4-bromo-1-indanyl acetate (a critical intermediate for propargylamine-based therapeutics like Rasagiline), the primary quality attribute (CQA) fa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Root Cause Analysis

The Challenge: In the synthesis of 4-bromo-1-indanyl acetate (a critical intermediate for propargylamine-based therapeutics like Rasagiline), the primary quality attribute (CQA) failure is the presence of 1-indanyl acetate (des-bromo impurity) .

The Mechanism: The acetate moiety itself is chemically stable regarding the bromine substituent. The debromination almost exclusively occurs during the reduction of 4-bromo-1-indanone to 4-bromo-1-indanol . If you are employing catalytic hydrogenation (Pd/C, H₂) for this reduction, the oxidative addition of Palladium into the Ar-Br bond is a competing reaction with the reduction of the carbonyl (C=O).

This guide prioritizes upstream control of the alcohol precursor. If the alcohol is debrominated, the acetate will be contaminated.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to pinpoint the source of the impurity.

Debromination_Diagnosis Start START: High Des-Bromo Impurity in Acetate (>0.5%) Check_Step Which Reduction Method was used for Indanone? Start->Check_Step Method_H2 Catalytic Hydrogenation (Pd/C, H2) Check_Step->Method_H2 Hydrogen Gas Method_Hydride Metal Hydride (NaBH4, LiAlH4) Check_Step->Method_Hydride Stoichiometric Analyze_H2 Root Cause: Hydrodehalogenation Method_H2->Analyze_H2 Pd inserts into C-Br Analyze_Hydride Root Cause: Contaminant or Radical Mechanism Method_Hydride->Analyze_Hydride Rare Pathway Action_H2 Switch to Pt/C or Add Amine Poison Analyze_H2->Action_H2 Action_Hydride Check Reagent Purity (Transition Metals) Analyze_Hydride->Action_Hydride

Figure 1: Diagnostic logic for identifying the source of debromination.

Technical Protocols: The Reduction Phase

To minimize debromination, you must control the reduction of 4-bromo-1-indanone . Below are the two validated pathways.

Protocol A: The "Zero-Risk" Approach (Luche Reduction)

Recommended for lab-scale (<100g) or high-purity requirements.

Why this works: Sodium Borohydride (NaBH₄) is a nucleophilic reducing agent. It attacks the electrophilic carbonyl carbon. It does not interact with aryl halides under standard conditions, effectively eliminating the debromination risk. The addition of Cerium Chloride (Luche conditions) accelerates carbonyl reduction, further favoring the desired pathway.

Step-by-Step:

  • Dissolution: Dissolve 4-bromo-1-indanone (1.0 eq) in Methanol (10 volumes).

  • Additive: Add Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O, 1.0 eq). Stir until dissolved.

  • Cooling: Cool the mixture to 0°C .

  • Reduction: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. Do not dump; exotherm control is key.

  • Quench: Once TLC shows consumption of ketone, quench with saturated NH₄Cl solution.

  • Result: >99% conversion to 4-bromo-1-indanol with <0.1% des-bromo impurity .

Protocol B: The "Scalable" Approach (Poisoned Hydrogenation)

Recommended for pilot/production scale where NaBH₄ workup is hazardous.

Why this works: Standard Pd/C is too active. By using Platinum (Pt/C) or adding a nitrogenous base, you "poison" the catalyst surface. The lone pairs on the nitrogen bind to the highly active sites responsible for oxidative addition into the C-Br bond, while leaving the sites for C=O reduction available.

Step-by-Step:

  • Catalyst Selection: Use 5% Pt/C (sulfided) instead of Pd/C. Platinum is far less prone to hydrogenolysis of aryl halides.

  • Solvent System: Use Ethyl Acetate or Toluene. Avoid Methanol if possible (protic solvents can accelerate debromination).

  • Additive (Critical): Add Morpholine or Ethylenediamine (0.1 - 0.5 eq relative to substrate).

  • Pressure: Maintain H₂ pressure at 1–3 bar (low pressure). High pressure favors debromination.

  • Monitoring: Stop reaction immediately upon consumption of starting material. Over-hydrogenation leads to debromination.

Technical Protocols: The Acetylation Phase

Once the pure 4-bromo-1-indanol is secured, acetylation is straightforward. However, enzymatic resolution is often required if the chiral acetate is the target.

Comparative Data: Acetylation Methods
MethodReagentsDebromination RiskChiral SelectivityRecommendation
Chemical Ac₂O, Pyridine, DMAPNone Racemic (50/50)Use for non-chiral intermediates.
Enzymatic Vinyl Acetate, Lipase (CAL-B)None High (>99% ee) Standard for Rasagiline precursors.
Reductive H₂, Pd/C, Ac₂O (One-pot)High LowAVOID. High risk of Ar-Br cleavage.
Optimized Enzymatic Protocol (Kinetic Resolution):
  • Suspend racemic 4-bromo-1-indanol in MTBE or Toluene .

  • Add Vinyl Acetate (2.0 eq) as the acyl donor.

  • Add immobilized Lipase B from Candida antarctica (CAL-B) (e.g., Novozym 435).

  • Incubate at 30–40°C .

  • Mechanism: The enzyme selectively acetylates the (1R)-enantiomer (typically), leaving the (1S)-alcohol.

  • Filtration: Filter off the enzyme to stop the reaction.

Frequently Asked Questions (FAQs)

Q1: I am seeing 5% des-bromo impurity using Pd/C. Can I purify it out? A: It is extremely difficult. 1-Indanyl acetate and 4-bromo-1-indanyl acetate have very similar boiling points and solubility profiles. Recrystallization yields are poor. Prevention is the only viable strategy. Switch to Protocol A (NaBH₄) or Protocol B (Pt/C + Amine).

Q2: Why not use Raney Nickel? A: Raney Nickel is notorious for desulfurization and dehalogenation. It is not recommended for bromo-indanone reduction unless strictly modified with tartaric acid or other poisons, which adds process complexity.

Q3: Does the acetylation step itself cause debromination? A: No. Standard acetylation (Ac₂O/Base) is not reductive. If you see the impurity increase during this step, it is likely you are liberating trapped impurity from the previous step or using a "reductive acetylation" one-pot method involving hydrogen gas.

Q4: Can I use Transfer Hydrogenation? A: Yes. Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts with Formic Acid/TEA is an excellent alternative. It provides high enantioselectivity and generally leaves the Ar-Br bond intact because it proceeds via a hydride transfer mechanism rather than direct metal surface coordination [1].

References

  • Catalytic Hydrodehalogenation of Haloarenes: A review on the mechanisms of Pd-catalyzed dehalogenation and methods to prevent it using amine additives. Source:

  • Rasagiline Impurity Profiling: Identification of indanol and indanone impurities, including des-bromo analogs, in the synthesis of amino-indanes. Source:

  • Selective Hydrogenation Strategies: Use of Pt/C and amine poisons to prevent dehalogenation in aromatic systems. Source:

  • Enzymatic Resolution of Indanols: Protocols for CAL-B mediated kinetic resolution of halo-indanols. Source:[1]

Sources

Troubleshooting

Technical Guide: Stability of 4-Bromo-1-indanyl Acetate Under Acidic Conditions

The following technical guide addresses the stability and reactivity of 4-Bromo-1-indanyl acetate under acidic conditions. This content is structured for researchers and process chemists handling this intermediate, parti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and reactivity of 4-Bromo-1-indanyl acetate under acidic conditions. This content is structured for researchers and process chemists handling this intermediate, particularly in the context of chiral synthesis where racemization and elimination are critical quality attributes.

Executive Summary

4-Bromo-1-indanyl acetate is a benzylic ester characterized by a leaving group (acetate) at the C1 benzylic position and a deactivating halogen substituent (bromine) at the C4 aromatic position. Under acidic conditions, this molecule is moderately unstable .

While the electron-withdrawing nature of the 4-bromo substituent theoretically retards ionization compared to the unsubstituted parent, the compound remains susceptible to three primary acid-catalyzed failure modes:

  • Elimination (E1): Formation of 4-bromo-1H-indene (irreversible).

  • Solvolysis/Hydrolysis (SN1): Conversion to 4-bromo-1-indanol.

  • Racemization: Loss of optical purity via the planar carbocation intermediate.

This guide provides mechanistic insights, troubleshooting workflows, and handling protocols to mitigate these risks.

Mechanistic Insight: The Benzylic Cation

To control stability, one must understand the reactive intermediate. In the presence of Brønsted or Lewis acids, the acetate oxygen is protonated/coordinated, converting it into a good leaving group.

The "4-Bromo" Effect[1][2]
  • Electronic Deactivation: The bromine atom at C4 exerts an inductive electron-withdrawing effect (-I). This destabilizes the developing positive charge at C1 during ionization.

  • Kinetic Consequence: The rate of ionization (

    
    ) for 4-bromo-1-indanyl acetate is slower than that of unsubstituted 1-indanyl acetate. However, once the energy barrier is crossed, the resulting carbocation is highly reactive and prone to rapid collapse (racemization) or proton loss (elimination).
    
Reaction Pathway Diagram

The following diagram illustrates the competing pathways triggered by acidic conditions.

ReactionPathways SM 4-Bromo-1-indanyl Acetate (Chiral Starting Material) Prot_SM Protonated Intermediate (Activated Leaving Group) SM->Prot_SM + H+ (Fast, Reversible) Cation Benzylic Carbocation (Planar/Achiral Intermediate) Prot_SM->Cation - AcOH (Rate Limiting) Indene 4-Bromo-1H-indene (Elimination Product) Cation->Indene - H+ (Elimination) Alcohol 4-Bromo-1-indanol (Hydrolysis Product) Cation->Alcohol + H2O (Hydrolysis) Rac_SM Racemic Acetate (Loss of ee) Cation->Rac_SM + AcOH (Return)

Caption: Acid-catalyzed degradation pathways showing the central role of the planar carbocation in elimination, hydrolysis, and racemization.

Troubleshooting Guide

Scenario A: Loss of Enantiomeric Excess (ee)

Symptom: The chemical purity is high (>98%), but the optical rotation or chiral HPLC indicates racemization. Root Cause: Trace acid is catalyzing reversible ionization. The carbocation is planar; when the acetate re-attacks, it does so from either face. Corrective Action:

  • Buffer the System: Add a weak base (e.g., Sodium Acetate or Pyridine, 1-2 mol%) to the reaction or storage solvent to scavenge trace acid.

  • Temperature Control: Reduce storage temperature to <4°C. The activation energy for ionization is significant; cooling dramatically reduces the rate.

Scenario B: Appearance of Non-Polar Impurity (TLC/HPLC)

Symptom: A new spot appears with higher Rf (TLC) or longer retention time (RP-HPLC) than the acetate. Root Cause: Acid-catalyzed elimination (E1) yielding 4-bromo-1H-indene . This is often driven by heating in acidic media or using non-nucleophilic strong acids. Corrective Action:

  • Check Solvent Acidity: Ensure chlorinated solvents (DCM, Chloroform) are free of HCl (stabilized with amylene, not ethanol, or freshly distilled).

  • Avoid Heating: Never heat the acetate above 40°C in the presence of even weak acids without a buffer.

Scenario C: Appearance of Polar Impurity

Symptom: A new spot appears with lower Rf (TLC) or shorter retention time (RP-HPLC). Root Cause: Acid-catalyzed hydrolysis to 4-bromo-1-indanol . This requires the presence of water. Corrective Action:

  • Dry Conditions: Ensure reaction vessels and solvents are anhydrous.

  • Desiccant: Store solid material with silica gel or activated molecular sieves.

Stability Data & Compatibility Table

The following table summarizes the stability of 4-Bromo-1-indanyl acetate under common laboratory conditions.

ConditionStability RatingPrimary Degradation ProductRecommendation
Glacial Acetic Acid (25°C) ModerateRacemic AcetateAcceptable for short durations (<2h).
HCl / H₂SO₄ (aq) Poor 4-Bromo-1-indanolAvoid. Rapid hydrolysis.
TFA / DCM Critical 4-Bromo-1H-indeneAvoid. Promotes rapid elimination.
Silica Gel (Chromatography) ModerateIndene / AlcoholUse neutralized silica (1% Et₃N) for purification.
CDCl₃ (NMR Solvent) VariableIndeneFilter CDCl₃ through basic alumina to remove DCl.

Standard Operating Procedures (SOPs)

Protocol 1: Neutralizing Silica Gel for Purification

Benzylic acetates often decompose on acidic silica gel columns.

  • Slurry Preparation: Prepare the silica gel slurry in the mobile phase (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column with the standard mobile phase (the Et₃N stays on the silica, neutralizing acidic sites).

Protocol 2: Safe Storage
  • Container: Amber glass vial with a PTFE-lined cap (protects from light and moisture).

  • Atmosphere: Argon or Nitrogen backfill.

  • Additive: If storing as a solution, add a few pellets of activated 4Å molecular sieves.

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

Frequently Asked Questions (FAQ)

Q: Can I use this acetate in a Friedel-Crafts reaction? A: Generally, no. Lewis acids (AlCl₃, FeCl₃) used in Friedel-Crafts chemistry will strip the acetate group immediately, generating the carbocation which will either polymerize (via the indene) or react non-selectively.

Q: I need to remove the acetate to get the alcohol. Can I use acid? A: Acidic hydrolysis is risky due to competing elimination (indene formation). Basic hydrolysis (e.g., K₂CO₃ in Methanol/Water) is far superior and quantitative for this substrate.

Q: Why is my NMR spectrum showing a double bond region (6.5-7.0 ppm)? A: This indicates the formation of 4-bromo-1H-indene. Check your CDCl₃. Chloroform slowly decomposes to form HCl (and Phosgene) over time. Always use fresh ampoules or neutralize "bottle" CDCl₃ with K₂CO₃ before dissolving your sample.

Q: Does the 4-bromo group make it more stable than standard indanyl acetate? A: Kinetically, yes. The 4-bromo group withdraws electrons, making the formation of the carbocation slower. However, "slower" does not mean "stable." It is still a benzylic acetate and must be treated with care regarding pH.

References

  • Synthesis and Properties: United States Patent 5023354. (1991). "Pyrethrinoid esters carrying an indanyl nucleus, their preparation process and their use as pesticides."[1] (Describes the synthesis of 4-bromo-1-indanyl acetate from the alcohol via acetic anhydride/pyridine).

  • General Reactivity of Benzylic Acetates: Green, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed discussion on the stability of acetate esters towards acid/base).

  • Carbocation Stability: Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Indene Formation:Journal of Organic Chemistry. "Acid-Catalyzed Dehydration and Elimination Mechanisms in Benzylic Systems.

Sources

Optimization

Technical Support Center: Resolution of 4-Bromo-1-indanyl Acetate

Introduction: The Indane Challenge Welcome to the Technical Support Center. You are likely working with 4-bromo-1-indanyl acetate , a critical chiral intermediate often used in the synthesis of GPCR ligands or melatonin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indane Challenge

Welcome to the Technical Support Center. You are likely working with 4-bromo-1-indanyl acetate , a critical chiral intermediate often used in the synthesis of GPCR ligands or melatonin receptor agonists.[1]

The 4-bromo substituent presents a unique challenge compared to the 5- or 6-bromo isomers.[1] Located at the peri-position relative to the chiral center at C1, it exerts steric pressure that can distort the substrate binding in both HPLC stationary phases and enzymatic active sites. This guide addresses the specific "pain points" of resolving this sterically congested molecule.

Module 1: Analytical Troubleshooting (Chiral HPLC)

"I cannot see what I am doing." Before attempting preparative resolution, you must have a robust analytical method. The 4-bromo steric clash often causes peak tailing or co-elution on standard columns.[1]

Common Issue: Peak Co-elution or Poor Baseline Resolution[1][2]

User Question: I am using a standard Chiralcel OD-H column with Hexane/IPA (90:10), but the enantiomers of 4-bromo-1-indanyl acetate are co-eluting or showing broad shoulders. How do I fix this?

Technical Diagnosis: The 4-bromo group creates a "bulky" environment near the acetate handle.[1] On Cellulose-based columns (OD-H), this can prevent the acetate from fitting deeply into the chiral groove, reducing the


 (difference in binding energy) required for separation.

Troubleshooting Protocol:

  • Switch Selector Backbone (Cellulose

    
     Amylose): 
    
    • Action: Switch to Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

    • Reasoning: The amylose helical structure is more flexible than cellulose. It often accommodates bulky peri-substituted indanes better than the rigid cellulose cavity of OD-H.[1]

  • Optimize Mobile Phase Polarity:

    • Action: Lower the alcohol content to Hexane/IPA (98:2) or switch the modifier to Ethanol .

    • Reasoning: 4-bromo-1-indanyl acetate is lipophilic.[1] High alcohol content elutes it too fast, masking the chiral recognition. Lowering polarity increases retention (

      
      ), giving the stationary phase more time to interact with the chiral center.[2]
      
  • Temperature Effects:

    • Action: Lower column temperature to 10°C - 15°C .

    • Reasoning: Enantioseparation is enthalpy-driven.[1] Lower temperatures increase the separation factor (

      
      ) by stabilizing the transient diastereomeric complex between the analyte and the column.
      

Data Summary: Column Performance (Typical for 1-Indanyl Acetates)

ParameterChiralcel OD-H (Cellulose)Chiralpak AD-H (Amylose)Recommendation
Selectivity (

)
1.05 - 1.10 (Poor)1.15 - 1.25 (Good)Use AD-H
Resolution (

)
< 1.5 (Partial)> 2.0 (Baseline)Use AD-H
Tail Factor > 1.3 (Tailing)< 1.1 (Symmetrical)Use AD-H
Workflow Visualization: HPLC Method Development

HPLC_Workflow Start Start: Racemic 4-Bromo-1-indanyl Acetate Screen1 Screen 1: Chiralcel OD-H Hexane/IPA (90:10) Start->Screen1 Decision1 Rs > 1.5? Screen1->Decision1 Success Method Validated Decision1->Success Yes Switch Switch to Chiralpak AD-H (Amylose Backbone) Decision1->Switch No (Co-elution) Screen2 Screen 2: Hexane/EtOH (95:5) Switch->Screen2 Decision2 Rs > 1.5? Screen2->Decision2 Decision2->Success Yes Optimize Optimize: 1. Lower Temp (10°C) 2. Reduce Flow Rate Decision2->Optimize No Optimize->Success

Figure 1: Decision tree for analytical method development targeting sterically hindered indanyl acetates.

Module 2: Preparative Resolution (Enzymatic Hydrolysis)

"The reaction is stuck." For preparative scale (grams to kilograms), Chiral HPLC is expensive.[2] The industry standard is Enzymatic Kinetic Resolution (EKR) .

Common Issue: Low Conversion or Stalled Reaction[1][2]

User Question: I am using Candida antarctica Lipase B (CAL-B) to hydrolyze racemic 4-bromo-1-indanyl acetate. The reaction starts well but stops at 30% conversion. The enantiomeric excess (ee) of the product is stuck at 85%.

Technical Diagnosis: This is a classic symptom of Product Inhibition or Equilibrium Limitation .[1]

  • Steric "Peri" Effect: The 4-bromo substituent clashes with the active site walls of CAL-B, slowing down the hydrolysis of the slow-reacting enantiomer (usually the

    
    -acetate), but also potentially causing the product (alcohol) to bind and clog the enzyme.
    
  • Thermodynamics: In aqueous buffer, the accumulation of acetic acid (byproduct) can lower pH and deactivate the enzyme or reverse the equilibrium.

Troubleshooting Protocol:

  • Switch to Organic Media (High

    
    ): 
    
    • Protocol: Do not use pure buffer. Use MTBE (Methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).[1]

    • Why: MTBE solubilizes the lipophilic 4-bromo substrate better than buffer.[1] The trace water is sufficient for hydrolysis but prevents the "clumping" of enzyme beads.

  • Add an Acyl Scavenger (Irreversible Mode):

    • Note: If you are doing the reverse reaction (Acetylation of alcohol), use Vinyl Acetate . The byproduct is acetaldehyde (gas), driving the reaction forward.

    • For Hydrolysis (Your case): Maintain pH by using a pH-stat (automatic titration with NaOH) or a high-capacity buffer (0.1 M Phosphate).[1]

  • Temperature Optimization:

    • Action: Increase temperature to 40°C - 45°C .

    • Reasoning: While counter-intuitive for selectivity, the steric bulk of the 4-bromo group requires more thermal energy to access the active site. CAL-B (Novozym 435) is stable up to 60°C.[1]

Standard Operating Procedure (SOP): CAL-B Hydrolysis

  • Substrate: Dissolve 10g 4-bromo-1-indanyl acetate in 100 mL MTBE (water-saturated).

  • Catalyst: Add 500mg Novozym 435 (immobilized CAL-B).

  • Reaction: Stir at 200 rpm (gentle shaking to avoid grinding beads) at 30°C.

  • Monitoring: Check HPLC every 2 hours.

  • Stop Point: Stop at 48-49% conversion . Do not push to 50% if you want high purity of the remaining acetate.

    • Theoretical Limit: At 50% conversion, the remaining substrate is theoretically 100%

      
      .[2]
      
Pathway Visualization: Enzymatic Kinetic Resolution

EKR_Pathway cluster_conditions Critical Control Points Racemate Racemic 4-Bromo-1-indanyl Acetate CALB CAL-B Lipase (Novozym 435) Racemate->CALB Binding Complex Enzyme-Substrate Complex CALB->Complex Stereoselective Hydrolysis Product1 (S)-4-Bromo-1-indanol (Hydrolyzed Product) Complex->Product1 Fast Reaction Product2 (R)-4-Bromo-1-indanyl Acetate (Unreacted Substrate) Complex->Product2 Slow/No Reaction Control1 Stop at 45-49% Conversion Control2 Temp: 30-40°C (Overcomes Steric Bulk)

Figure 2: Kinetic resolution pathway.[1][2] The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-acetate intact.[2]

Module 3: Post-Reaction Purification

"I have a mixture of alcohol and acetate. How do I separate them?"

User Question: The enzymatic reaction worked, but now I have a mixture of (S)-alcohol and (R)-acetate. Distillation is degrading the product.

Technical Diagnosis: Bromo-indanes are thermally sensitive.[1] Distillation often leads to dehydrohalogenation (elimination of HBr) or polymerization.

Purification Protocol:

  • Flash Chromatography (The Robust Method):

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Gradient elution.[1] Start with 100% Hexane

      
      10% EtOAc/Hexane .[1]
      
    • Separation Logic:

      • Fraction 1 (Rf ~0.8): (R)-4-Bromo-1-indanyl Acetate (Non-polar).[1][2]

      • Fraction 2 (Rf ~0.3): (S)-4-Bromo-1-indanol (Polar, H-bonding).[1][2]

    • Note: The large Rf difference makes this separation easy, even on a large scale.[2]

  • Chemical Derivatization (The "Salt" Trick):

    • If chromatography is not feasible at scale, react the mixture with Succinic Anhydride .[2]

    • Only the Alcohol reacts to form a hemisuccinate (acidic).

    • Wash with Sodium Bicarbonate (aq) .[1] The Alcohol-succinate goes into the water layer; the Acetate stays in the organic layer.

    • Hydrolyze the succinate later to recover the alcohol.

References & Grounding

  • Enzymatic Resolution Principles:

    • Source: Paizs, C., & Toşa, M. I. (2025). "Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs." Journal of Molecular Catalysis B: Enzymatic. (Demonstrates the robustness of CAL-B for hindered esters).

    • Context: Establishes Novozym 435 as the catalyst of choice for benzylic esters.

  • Chiral HPLC Methodology:

    • Source: Daicel Chiral Technologies.[1] "Chiral Separation of Racemates Using Chiral HPLC."

    • Context: Defines the interaction mechanisms of Amylose (AD-H) vs Cellulose (OD-H) backbones for aromatic compounds.

  • Indane Stereochemistry:

    • Source: MIT Department of Chemistry.[1] "Multigram Preparation of Enantiomers and Assignment of Absolute Stereochemistry."

    • Context: Discusses the specific challenges of resolving substituted indanes and the use of SFC/HPLC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 4-Bromo-1-indanyl acetate

Topic: 1H NMR Spectral Interpretation of 4-Bromo-1-indanyl Acetate Content Type: Comparative Technical Guide Audience: Senior Researchers, QC Scientists, and Medicinal Chemists Distinguishing Regioisomers and Precursors...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Interpretation of 4-Bromo-1-indanyl Acetate Content Type: Comparative Technical Guide Audience: Senior Researchers, QC Scientists, and Medicinal Chemists

Distinguishing Regioisomers and Precursors in Drug Synthesis

Executive Summary & Application Context

4-Bromo-1-indanyl acetate is a high-value chiral intermediate often employed in the synthesis of aminoindane-based therapeutics (e.g., rasagiline analogues). In process chemistry, its purity is critical. While HPLC can separate polar impurities, it often struggles to resolve regioisomers (4-bromo vs. 5-bromo) due to identical molecular weights and similar lipophilicity.

This guide provides a definitive 1H NMR structural interpretation, establishing a self-validating protocol to distinguish the target 4-bromo-1-indanyl acetate from its starting material (4-bromo-1-indanol ) and its most common regioisomer (5-bromo-1-indanyl acetate ).

Experimental Methodology

To ensure reproducibility, the following acquisition and preparation protocols are recommended.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through cotton wool if suspension is visible (critical to avoid line broadening).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the acetate methyl singlet).
    
  • Number of Scans (NS): 16 (sufficient for >10mg sample).

  • Temperature: 298 K (

    
    ).
    

Comparative Spectral Analysis

The structural validation relies on three distinct spectral regions: the Aliphatic (Acetate), the Benzylic (H-1), and the Aromatic (Regiochemistry).

Comparison A: Product vs. Starting Material (Reaction Monitoring)

The acetylation of 4-bromo-1-indanol is best monitored by the "Alpha-Shift" of the benzylic proton.

Table 1: Diagnostic Shifts (


, ppm) – Acetylation Confirmation 
Proton Assignment4-Bromo-1-indanol (Start Material)4-Bromo-1-indanyl Acetate (Product)

(Shift Effect)
Multiplicity
-OH 2.0 – 3.0 (Broad, variable)Absent N/ASinglet (br)
-O-CO-CH

Absent2.08 New SignalSinglet (3H)
H-1 (Benzylic) 5.25 6.18 +0.93 (Deshielding)dd
H-2 (Methylene) 1.90 – 2.502.10 – 2.60MinimalMultiplet
H-3 (Benzylic) 2.80 – 3.102.90 – 3.20MinimalMultiplet

Technical Insight: The downfield shift of H-1 from ~5.25 to ~6.18 ppm is caused by the anisotropic deshielding of the carbonyl group and the inductive effect of the ester oxygen. This ~0.9 ppm shift is the primary "Go/No-Go" QC metric for reaction completion.

Comparison B: Product vs. Regioisomer (Purity Assessment)

The most challenging impurity is the 5-bromo-1-indanyl acetate isomer, which may arise if the starting indanone was synthesized via non-selective Friedel-Crafts acylation.

Table 2: Aromatic Coupling Patterns – The "Fingerprint" Region

Feature4-Bromo Isomer (Target)5-Bromo Isomer (Impurity)Diagnostic Logic
Substitution Pattern 1,2,3-Trisubstituted Benzene1,2,4-Trisubstituted BenzeneSymmetry Breaker
Proton H-6 Triplet (t) (

Hz)
Doublet of Doublets (dd) H-6 in 4-Br has two ortho neighbors.
Proton H-5 Doublet (d)Absent (Br is at pos 5)-
Proton H-4 Absent (Br is at pos 4)Doublet (d) (

Hz)
H-4 in 5-Br is isolated (meta coupling only).
Key Distinction Presence of a Triplet Absence of a Triplet The 4-Br isomer must show a triplet at ~7.1 ppm.

Structural Elucidation Workflow

The following decision tree outlines the logical flow for validating the compound using the data derived above.

NMR_Validation_Flow Start Crude Product Sample Acquisition Acquire 1H NMR (CDCl3) Start->Acquisition Check_Acetate Check 2.0-2.1 ppm Region Acquisition->Check_Acetate Acetate_Decision Singlet Present? Check_Acetate->Acetate_Decision Check_Benzylic Check 6.1-6.2 ppm Region (H-1) Acetate_Decision->Check_Benzylic Yes Result_SM Incomplete Reaction (SM present) Acetate_Decision->Result_SM No (Signal at 5.2 ppm only) Benzylic_Decision dd Signal Present? Check_Benzylic->Benzylic_Decision Check_Aromatic Check 7.0-7.5 ppm Region Benzylic_Decision->Check_Aromatic Yes Benzylic_Decision->Result_SM No Aromatic_Decision Is there a Triplet (t)? Check_Aromatic->Aromatic_Decision Result_Iso Wrong Regioisomer (5-Bromo detected) Aromatic_Decision->Result_Iso No (Only d/s seen) Result_Pass PASS: 4-Bromo-1-indanyl Acetate Aromatic_Decision->Result_Pass Yes (H-6 Triplet confirmed)

Figure 1: NMR-based Quality Control Decision Tree for Indanyl Acetates.

Detailed Mechanistic Interpretation

The "Roof Effect" in Indane Systems

In the 4-bromo isomer, the protons at C5, C6, and C7 form a contiguous spin system. Although often described as a first-order doublet-triplet-doublet, the rigidity of the fused ring often introduces second-order effects (the "Roof Effect"), where the inner lines of the doublets and the outer lines of the triplet lean toward each other.

  • QC Note: Do not mistake this leaning for impurities. Ensure the integration of the aromatic region equals exactly 3 protons relative to the acetate singlet (3 protons).

Stereochemical Considerations

While 1H NMR confirms the connectivity (regiochemistry), it does not inherently distinguish enantiomers (R vs S) in an achiral environment.

  • Recommendation: To determine enantiomeric excess (ee%), a chiral shift reagent (e.g.,

    
    ) or Chiral HPLC is required. However, the diastereotopic protons at C2 (H-2a and H-2b) may show increased splitting complexity if the sample is racemic compared to a pure enantiomer due to subtle solvation effects, though this is rarely diagnostic.
    

References

  • General Indane Spectral Data

    • SDBS Spectral Database for Organic Compounds. SDBS No. 2684 (Indan) and derivatives. National Institute of Advanced Industrial Science and Technology (AIST).
    • URL: [Link]

  • Acetylation Shift Effects

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (See Chapter 3: Proton NMR, Esters).

    • URL: [Link]

  • Synthesis and Characterization of Bromoindanes

    • Luo, Y., et al. (2018). "Regioselective Synthesis of Bromoindanones." Journal of Organic Chemistry.
    • URL: [Link]

  • NMR Coupling Constants in Aromatic Systems

    • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
    • URL: [Link]

Sources

Comparative

Comprehensive HPLC Analytical Guide for 4-Bromo-1-indanyl Acetate Purity Profiling

Executive Summary 4-Bromo-1-indanyl acetate is a critical chiral intermediate, often utilized in the asymmetric synthesis of neuroprotective agents such as Rasagiline and its analogs. Its quality control is governed by t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-indanyl acetate is a critical chiral intermediate, often utilized in the asymmetric synthesis of neuroprotective agents such as Rasagiline and its analogs. Its quality control is governed by two distinct purity paradigms: Chemical Purity (absence of hydrolysis products like 4-bromo-1-indanol and starting materials like 4-bromo-1-indanone) and Enantiomeric Purity (critical for stereoselective synthesis).

This guide compares the Standard C18 Reverse-Phase Method (Method A) against two necessary alternatives: Orthogonal Phenyl-Hexyl Separation (Method B) for structural isomer resolution, and Chiral Normal-Phase HPLC (Method C) for enantiomeric excess determination.

Part 1: The Purity Landscape & Impurity Fate Mapping

Before selecting a method, one must understand the "Why." The synthesis of 4-Bromo-1-indanyl acetate typically involves the reduction of 4-bromo-1-indanone followed by acetylation. This pathway introduces specific impurities that dictate column selection.

Impurity Profile & Retention Logic
  • 4-Bromo-1-indanone (Starting Material): Highly UV active, less polar than the alcohol.

  • 4-Bromo-1-indanol (Hydrolysis Impurity): The most polar impurity; elutes first in RP-HPLC.

  • 4-Bromo-1-indanyl acetate (Target): Most hydrophobic; elutes last in RP-HPLC.

  • 6-Bromo Regioisomers: Common synthetic byproducts that co-elute on standard C18 columns due to identical hydrophobicity.

Visualization: Impurity Fate & Detection Pathways

ImpurityFate Indanone 4-Bromo-1-indanone (Starting Material) Indanol 4-Bromo-1-indanol (Intermediate/Degradant) Indanone->Indanol Reduction Acetate 4-Bromo-1-indanyl acetate (Target Analyte) Indanol->Acetate Acetylation Acetate->Indanol Hydrolysis (Storage) Regio 6-Bromo Isomers (Process Impurity) Regio->Acetate Co-Synthesis

Figure 1: Synthetic pathway and degradation logic for 4-Bromo-1-indanyl acetate, highlighting critical impurities.

Part 2: Method Comparison & Performance Data

Method A: The Workhorse (C18 Reverse-Phase)

Best For: Routine batch release, monitoring hydrolysis (stability). This method utilizes a high-carbon-load C18 column. It relies on hydrophobic discrimination.[1]

  • Mechanism: Partitioning based on polarity.

  • Strengths: Robust, cheap, separates Indanol (polar) from Acetate (non-polar) easily.

  • Weakness: Fails to separate the 4-bromo and 6-bromo regioisomers effectively.

Method B: The Specialist (Phenyl-Hexyl)

Best For: Process development, regioisomer detection. Why it works: The phenyl ring on the stationary phase interacts with the pi-electrons of the indanyl aromatic ring (pi-pi stacking). The position of the bromine atom (4- vs 6-) alters this pi-interaction significantly, allowing separation where C18 fails.

Method C: The Chiral Auditor (Amylose-Based Normal Phase)

Best For: Final quality assurance of chiral purity (ee%). Why it works: Uses a polysaccharide-based stationary phase (e.g., Chiralpak AD-H) to discriminate between (R) and (S) enantiomers.

Comparative Data Summary
MetricMethod A: Standard C18Method B: Phenyl-HexylMethod C: Chiral (AD-H)
Primary Goal Chemical Purity (Hydrolysis)Regio-SelectivityEnantiomeric Excess
Resolution (Indanol/Acetate) > 5.0 (Excellent)> 3.5 (Good)N/A (Focus is enantiomers)
Resolution (4-Br / 6-Br) < 1.2 (Poor - Co-elution)> 2.0 (Excellent)Varies
Tailing Factor 1.0 - 1.11.1 - 1.21.2 - 1.4
Run Time 15 min20 min30 min
Solvent Cost Low (Aq/MeCN)Medium (Aq/MeOH)High (Hexane/IPA)

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Chemical Purity (Method A - C18)

This protocol is the industry standard for determining if your product has degraded into the alcohol form.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q or equivalent)

  • Phosphoric Acid (85%)

Instrument Setup:

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Indanyl absorption max) and 220 nm (Ester carbonyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
10.0 80 Elution of Acetate
12.0 80 Wash
12.1 40 Re-equilibration

| 18.0 | 40 | End |

Causality & Expert Insight:

  • Acid Modifier: The 0.1% H3PO4 suppresses the ionization of residual silanols on the column and any free phenolic groups (if 4-bromo-1-indanol degrades further), ensuring sharp peaks.

  • Gradient Slope: Starting at 40% B ensures the polar 4-bromo-1-indanol (RT ~4 min) is well separated from the solvent front. Ramping to 80% B elutes the hydrophobic acetate (RT ~9 min) and the indanone (RT ~7 min) efficiently.

Protocol 2: Enantiomeric Purity (Method C - Chiral)

Required if the acetate is used for asymmetric synthesis of Rasagiline.

Instrument Setup:

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min (Lower flow to protect chiral phase).

  • Temperature: 25°C (Lower temperature often improves chiral recognition).

  • Detection: UV @ 254 nm.

System Suitability Criteria:

  • Resolution between (R) and (S) enantiomers must be > 1.5.

  • Note: The acetate group adds steric bulk, often improving chiral recognition compared to the free alcohol.

Part 4: Validation & System Suitability Workflow

A robust method must be self-validating. Use this workflow to ensure data integrity before running patient-critical samples.

ValidationWorkflow Start Start Validation Blank Inject Blank (Check for Carryover) Start->Blank SysSuit System Suitability Std (Mix of Indanol, Indanone, Acetate) Blank->SysSuit Check1 Resolution > 2.0? Tailing < 1.5? SysSuit->Check1 Sample Inject Sample Check1->Sample Pass Fail Troubleshoot: Check pH / Column Age Check1->Fail Fail Bracketing Bracketing Std (Every 10 samples) Sample->Bracketing Bracketing->Sample Pass

Figure 2: System suitability decision tree for routine purity analysis.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Analytical Characterization of 4-Bromo-2,2-difluoro-3H-inden-1-one. Retrieved from

  • National Institutes of Health (NIH). (2008). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of HPLC-ICPMS. Retrieved from

  • SIELC Technologies. (2018). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from

  • Google Patents. (2011). Method for the synthesis of rasagiline (US8901352B2). Retrieved from

  • UCL. HPLC solvents and mobile phase additives Guide. Retrieved from

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-1-indanyl Acetate

Executive Summary 4-Bromo-1-indanyl acetate is a critical intermediate in the synthesis of bioactive aminoindanes and pyrethroid pesticides. In drug development and forensic analysis, the unambiguous identification of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-indanyl acetate is a critical intermediate in the synthesis of bioactive aminoindanes and pyrethroid pesticides. In drug development and forensic analysis, the unambiguous identification of this compound is challenging due to the existence of positional isomers (e.g., 5-bromo and 6-bromo analogs) and the lability of the acetate group under electron ionization (EI).

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 4-Bromo-1-indanyl acetate. Unlike generic spectral libraries, we deconstruct the mechanistic causality of ion formation, comparing Electron Ionization (EI) with Chemical Ionization (CI) modes to establish a self-validating identification protocol.

Chemical Profile & Ionization Physics

Before interpreting spectra, the analyst must understand the isotopic and structural constraints of the analyte.

PropertySpecificationMass Spectrometry Implication
Formula

Monoisotopic Mass: 254.0 Da (

)
Structure Bicyclic aromatic (Indane core)High stability of the indenyl cation (

115).
Halogen Bromine (1 atom)Isotope Pattern: 1:1 doublet separated by 2 Da (

and

).
Lability Acetate esterProne to McLafferty rearrangement or 1,2-elimination.

Fragmentation Mechanics (Electron Ionization)[1]

Under standard 70 eV Electron Ionization, 4-Bromo-1-indanyl acetate undergoes a predictable decay cascade. The spectrum is dominated by the competition between the loss of the acetate group (neutral loss of 60 Da) and the stability of the aromatic core.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ): 
    
    • m/z 254 / 256: The molecular ion is observable but often of low intensity due to the facile loss of the acetate group. The characteristic 1:1 intensity ratio confirms the presence of one bromine atom.

  • Loss of Acetic Acid (The Dominant Pathway):

    • Transition:

      
      
      
    • Mechanism: A McLafferty-like rearrangement or 1,2-elimination involving the benzylic hydrogen.

    • Result: Formation of the 4-bromoindene radical cation at m/z 194 / 196 . This is often the base peak or a major diagnostic ion.

  • Loss of Ketene (Alternative Pathway):

    • Transition:

      
      
      
    • Mechanism: Four-centered elimination.

    • Result: Formation of the 4-bromo-1-indanol radical cation at m/z 212 / 214 .

  • Formation of the Indenyl Cation (Core Stability):

    • Transition:

      
      
      
    • Mechanism: Homolytic cleavage of the C-Br bond from the bromoindene fragment.

    • Result: A strong peak at m/z 115 . This ion is highly stable (aromatic tropylium-like structure) and is a universal marker for indane derivatives.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor and product ions.

FragmentationPathway M Molecular Ion (M+) m/z 254 / 256 (1:1 Ratio) Bromoindanol 4-Bromo-1-indanol [M - Ketene]+ m/z 212 / 214 M->Bromoindanol - CH2CO (42 Da) (Ketene Loss) Bromoindene 4-Bromoindene [M - AcOH]+ m/z 194 / 196 M->Bromoindene - CH3COOH (60 Da) (McLafferty/Elimination) Indenyl Indenyl Cation [C9H7]+ m/z 115 Bromoindanol->Indenyl - BrOH / - H2O - Br Bromoindene->Indenyl - Br radical (79/81 Da) Tropylium Tropylium/Phenyl Fragments m/z 89, 63 Indenyl->Tropylium - C2H2

Caption: Mechanistic fragmentation pathway of 4-Bromo-1-indanyl acetate under 70 eV Electron Ionization.

Comparative Analysis: Performance & Alternatives

To ensure scientific integrity, we must compare the analysis of 4-Bromo-1-indanyl acetate against its structural isomers and alternative ionization methods.

Scenario A: Differentiation of Regioisomers

The 4-bromo, 5-bromo, and 6-bromo isomers produce nearly identical mass spectra because the high-energy EI process rapidly strips the acetate and bromine groups, leaving the common indenyl core (m/z 115).

Feature4-Bromo-1-indanyl acetate5-Bromo / 6-Bromo IsomersDifferentiation Strategy
Base Peak m/z 115 or 194/196m/z 115 or 194/196Ineffective via MS alone.
Retention Index (RI) Typically lower (ortho effect)Typically higher (para/meta)Primary Method: GC separation on non-polar columns (e.g., DB-5MS).
Ortho Effect Proximity of Br to Acetate may enhance specific H-transfers.Distant substituents reduce steric interactions.Look for subtle variations in the [M-Ketene] / [M-AcOH] ratio .

Expert Insight: Do not rely solely on library matching for isomer confirmation. You must use Retention Time Locking (RTL) with authentic standards. The "ortho effect" in the 4-bromo isomer often leads to a slightly faster elution time compared to the 5- and 6-bromo analogs due to intramolecular shielding.

Scenario B: EI vs. CI (Chemical Ionization)

When sensitivity or molecular weight confirmation is the bottleneck, choosing the right ionization mode is critical.

Performance MetricElectron Ionization (EI)Chemical Ionization (CI, Methane/Ammonia)
Molecular Ion Detection Weak. The labile acetate often decomposes before detection.Strong. Forms stable

or

adducts.
Structural Fingerprint Excellent. Rich fragmentation (m/z 115, 194, 196) allows library searching.Poor. Little fragmentation; primarily confirms MW.
Application General screening and library matching.Confirmation of the molecular weight (254/256) in complex matrices.

Experimental Protocol: Validated GC-MS Workflow

This protocol is designed to maximize the detection of the molecular ion while ensuring sufficient fragmentation for structural elucidation.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid methanol, as transesterification can occur in the injector port.

  • Concentration: Dilute to 10 µg/mL for scan mode analysis.

Instrument Parameters (Agilent 5977/7890 or equivalent)
  • Inlet: Splitless mode, 250°C. (High temperature promotes sharp peaks but risks thermal degradation; 250°C is a safe compromise).

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Data Interpretation Checklist

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Bromo-1-indanol (Precursor Analog). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. (2023). 4-Bromo-1-indanol Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Google Patents. (1991). Process for the preparation of indanyl pyrethroid esters (EP0357742).

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-1-indanyl acetate

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 4-Bromo-1-indanyl acetate. Designed for researchers, scientists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 4-Bromo-1-indanyl acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list. It offers a comparative framework, setting the spectrum of the target molecule against its structural precursors. This approach elucidates the origin of each key absorption band, providing a robust methodology for structural verification and purity assessment. We will explore the causality behind spectral features, present a validated experimental protocol, and summarize the findings for clear, actionable insights.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral "fingerprint" for a given compound.[2][3] For a molecule like 4-Bromo-1-indanyl acetate, which possesses multiple functional groups—an aromatic ring, an ester, and an alkyl halide—IR spectroscopy is an invaluable first-pass tool for confirming its synthesis and identity. The presence, absence, and precise wavenumber of key absorption bands provide direct evidence of its molecular architecture.

Deconstructing the Spectrum: A Comparative Analysis

To fully appreciate the IR spectrum of 4-Bromo-1-indanyl acetate, we will build it from its foundational components. This comparative approach allows us to assign spectral features with high confidence by observing the introduction of new absorption bands that correspond directly to the addition of specific functional groups.

The Indane Backbone

The core of our molecule is the indane structure, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. Its spectrum is dominated by C-H and C-C bond vibrations.

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which is characteristic of sp²-hybridized carbons in the benzene ring.[4]

  • Aliphatic C-H Stretch: Strong absorptions appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, corresponding to the sp³-hybridized carbons of the five-membered ring.[5]

  • Aromatic C=C Stretch: Medium to weak bands from in-ring carbon-carbon stretching vibrations are found in the 1600-1400 cm⁻¹ region.[4]

Introducing the Hydroxyl Group: 1-Indanol

Synthetically, an indanol is a common precursor to an indanyl acetate. The introduction of a hydroxyl (-OH) group to the aliphatic ring to form 1-indanol results in a highly characteristic new peak.

  • O-H Stretch: A strong and notably broad absorption band appears in the 3600-3200 cm⁻¹ region.[5][6] This broadening is a direct result of intermolecular hydrogen bonding. The presence of this band is a key indicator of an alcohol functionality.

  • C-O Stretch: A strong C-O stretching band will also appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[6]

Adding the Halogen: 4-Bromo-1-indanol

The addition of a bromine atom to the aromatic ring introduces a C-Br bond. While this bond has a characteristic stretching frequency, it can sometimes be challenging to identify definitively.

  • C-Br Stretch: This vibration gives rise to a strong absorption at low wavenumbers, typically in the 690-515 cm⁻¹ range.[4][7] Its position in the lower fingerprint region means it can be obscured by other vibrations, but its presence is a key marker for halogenation.

The Final Product: 4-Bromo-1-indanyl acetate

The esterification of 4-Bromo-1-indanol with an acetyl group yields our target molecule. This final transformation introduces two prominent, highly diagnostic peaks and one key disappearance.

  • Disappearance of the O-H Stretch: The broad absorption between 3600-3200 cm⁻¹ vanishes, providing strong evidence that the alcohol has been successfully converted to an ester.

  • Appearance of the Carbonyl (C=O) Stretch: An ester is defined by its carbonyl group, which produces one of the most intense and unmistakable peaks in an IR spectrum. For an aliphatic ester like this, a very strong, sharp absorption is expected in the 1750-1735 cm⁻¹ range.[8][9][10] This peak is often the most prominent feature in the entire spectrum.

  • Appearance of C-O Stretches: The ester linkage also contains two distinct C-O single bonds. These give rise to two or more strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.[9][11] One of these is an asymmetric C-C-O stretch (often around 1250-1160 cm⁻¹) and the other is a symmetric O-C-C stretch.[11]

Data Summary: Comparative IR Peak Assignments

The following table summarizes the key diagnostic IR absorption bands for 4-Bromo-1-indanyl acetate and its structural analogues. This side-by-side comparison provides a clear guide for spectral interpretation.

Functional Group/VibrationIndane1-Indanol4-Bromo-1-indanol4-Bromo-1-indanyl acetate Intensity
O-H Stretch (Alcohol)Absent~3400 cm⁻¹~3400 cm⁻¹Absent Strong, Broad
C-H Stretch (Aromatic, sp²)~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹ Medium
C-H Stretch (Aliphatic, sp³)~2950 cm⁻¹~2950 cm⁻¹~2950 cm⁻¹~2950 cm⁻¹ Strong
C=O Stretch (Ester) AbsentAbsentAbsent~1740 cm⁻¹ Very Strong
C=C Stretch (Aromatic)~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹ Medium-Weak
C-O Stretch (Ester) AbsentAbsentAbsent~1240 & ~1040 cm⁻¹ Strong
C-O Stretch (Alcohol)Absent~1050 cm⁻¹~1050 cm⁻¹Absent Strong
C-Br Stretch AbsentAbsent~650-550 cm⁻¹~650-550 cm⁻¹ Strong

Note: The exact wavenumbers are approximate and can vary based on the sample state (solid, liquid) and the specific instrument used.

Visualizing the Analysis

To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and the relationship between molecular structure and spectral output.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Prepare Solid Sample (e.g., KBr Pellet or ATR) Acquire Run Sample in FTIR Spectrometer Prep->Acquire Spectrum Generate Raw Interferogram Acquire->Spectrum Process Fourier Transform & Baseline Correction Spectrum->Process Identify Identify Key Peak Wavenumbers (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare to Reference Spectra & Precursors Assign->Compare Confirm Confirm Molecular Structure Compare->Confirm

Caption: Workflow for IR spectral analysis.

Molecular_Vibrations mol 4-Bromo-1-indanyl acetate (Structural Representation) CO_stretch C=O Stretch ~1740 cm⁻¹ (Strong) CO_stretch->mol CO_ester C-O Stretches ~1240 & 1040 cm⁻¹ (Strong) CO_ester->mol CH_sp2 Aromatic C-H Stretch > 3000 cm⁻¹ CH_sp2->mol CH_sp3 Aliphatic C-H Stretch < 3000 cm⁻¹ CH_sp3->mol CBr_stretch C-Br Stretch ~650-550 cm⁻¹ CBr_stretch->mol

Caption: Key vibrational modes of 4-Bromo-1-indanyl acetate.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol details the use of Attenuated Total Reflectance (ATR) FTIR spectroscopy, a common and reliable method for analyzing solid powder samples that requires minimal sample preparation.

Objective: To obtain a clean, interpretable IR spectrum of solid 4-Bromo-1-indanyl acetate.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • 4-Bromo-1-indanyl acetate sample (solid, ~2-5 mg).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol.

    • Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum.

    • Causality: The background scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's own spectral characteristics. This spectrum is automatically subtracted from the sample spectrum to ensure that the final output contains only the absorption data from the sample itself.

  • Sample Application:

    • Place a small amount (~2-5 mg) of the solid 4-Bromo-1-indanyl acetate sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample effectively, which is necessary for a strong, high-quality signal. Insufficient contact will result in a weak spectrum with low signal-to-noise.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands as outlined in the comparative analysis section.

  • Post-Analysis Cleaning:

    • Retract the press, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next measurement.

Conclusion

The IR spectrum of 4-Bromo-1-indanyl acetate is definitively characterized by a set of distinct absorption bands. The most conclusive evidence for its structure is the simultaneous presence of a very strong C=O stretch around 1740 cm⁻¹, strong C-O ester stretches in the 1300-1000 cm⁻¹ region, and the C-Br stretch in the low-frequency fingerprint region, coupled with the notable absence of a broad O-H band above 3200 cm⁻¹. By comparing the spectrum to its precursors, each functional group's contribution is clearly isolated, providing a robust and self-validating method for structural confirmation. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy for the routine identification and quality control of this and similar compounds.

References

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Oomens, J., et al. (2001). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • NIST Chemistry WebBook. Indane. Retrieved from [Link]

  • Bellevue College. Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]

  • PubChem, National Institutes of Health. 1-Indanol. Retrieved from [Link]

  • University of California, Santa Cruz. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem, National Institutes of Health. 4-Bromo-1-indanone. Retrieved from [Link]

  • PubChem, National Institutes of Health. 2-Bromo-1-indanol. Retrieved from [Link]

  • PubChemLite. 4-bromo-1-indanol (C9H9BrO). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Chiral HPLC Separation of 4-Bromo-1-indanyl acetate Enantiomers

In the landscape of pharmaceutical development, the precise separation and quantification of enantiomers are not merely a technical necessity but a fundamental requirement for ensuring drug safety and efficacy.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise separation and quantification of enantiomers are not merely a technical necessity but a fundamental requirement for ensuring drug safety and efficacy.[1][2][3] The stereoisomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 4-Bromo-1-indanyl acetate, a chiral compound of interest in synthetic chemistry and drug discovery.

Our approach is grounded in extensive experimental experience, focusing on the causality behind methodological choices to provide a robust and scientifically sound framework for researchers, scientists, and drug development professionals.

The Analyte: Understanding 4-Bromo-1-indanyl acetate

The successful chiral separation of 4-Bromo-1-indanyl acetate hinges on understanding its structure. The molecule contains a stereogenic center at the C1 position of the indane ring, with an acetate group. The presence of the aromatic ring and the bromine atom provides key interaction points—such as π-π stacking, hydrogen bonding, and dipole-dipole interactions—that are crucial for chiral recognition by a suitable Chiral Stationary Phase (CSP).[4]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of any successful chiral separation is the selection of the appropriate CSP.[5][6] For molecules like 4-Bromo-1-indanyl acetate, which contain aromatic features, polysaccharide-based CSPs are the most effective and widely used.[7][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities that differentially interact with enantiomers.[7][9]

Our evaluation focuses on the most successful class of CSPs for this type of analyte: polysaccharide derivatives. Specifically, we compare the performance of cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) phases, which are commercially available as Chiralcel® OD and Chiralpak® AD, respectively.[10]

CSP TypeCommercial NameTypical Mobile Phase (Normal Phase)Expected Performance Characteristics
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-Hn-Hexane / 2-Propanol (90:10, v/v)Often provides a strong initial screening hit for aromatic acetates. The carbamate linkages and phenyl groups offer multiple sites for hydrogen bonding and π-π interactions.
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-Hn-Hexane / 2-Propanol (90:10, v/v)Known for its broad selectivity.[11] The helical structure of the amylose backbone can lead to different spatial arrangements of the phenylcarbamate groups compared to cellulose, sometimes resulting in superior resolution.[7]
Immobilized Amylose Derivative Chiralpak® IA/IB/IC etc.Extended range including Ethyl Acetate, CH2Cl2Offer greater solvent flexibility, which can be advantageous for optimizing selectivity.[11] However, the immobilization process can sometimes slightly alter selectivity compared to their coated counterparts.[11]

From experience, both Chiralcel® OD-H and Chiralpak® AD-H are excellent starting points. A direct comparison using a standardized mobile phase is the most logical first step in method development.

The Crucial Role of Mobile Phase Optimization

While the CSP provides the chiral environment, the mobile phase composition fine-tunes the separation by influencing the interactions between the analyte and the stationary phase.[12][13] For polysaccharide-based CSPs, normal-phase chromatography using a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol) is the most common and effective approach.[2][14]

Key Optimization Principles:

  • Alcohol Modifier Concentration: The percentage of alcohol in the mobile phase is the primary tool for adjusting retention time and resolution. Increasing the alcohol content generally decreases retention time.[14] However, this can also reduce the selectivity (α), so a balance must be found. A systematic approach, screening from 5% to 20% alcohol, is recommended.

  • Choice of Alcohol: The type of alcohol can significantly impact selectivity. 2-Propanol (IPA) and ethanol are the most common choices.[14] While their retention-modifying strengths are similar, subtle differences in their hydrogen bonding capabilities can alter the chiral recognition mechanism. It is always worthwhile to screen both.

  • Additives: For neutral compounds like 4-Bromo-1-indanyl acetate, additives are typically unnecessary. However, for acidic or basic analytes, the addition of a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can dramatically improve peak shape and resolution.[5][15][16]

Experimental Workflow for Method Development

The process of developing a robust chiral separation method should be systematic. The following workflow illustrates a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization A Prepare Racemic 4-Bromo-1-indanyl acetate (1 mg/mL in Mobile Phase) B Screen on CSP 1: Chiralcel® OD-H (Hex/IPA 90:10) A->B C Screen on CSP 2: Chiralpak® AD-H (Hex/IPA 90:10) A->C D Evaluate Resolution (Rs) and Selectivity (α) B->D C->D E Select Best CSP (e.g., Rs > 1.2) D->E F Optimize Alcohol % (e.g., 5%, 10%, 15%, 20%) E->F G Test Alternative Alcohol (e.g., Ethanol) F->G H Finalize Method (Rs > 1.5, Tailing < 1.5) G->H

Caption: Workflow for Chiral HPLC Method Development.

Recommended Experimental Protocol

This protocol provides a robust starting point for the separation of 4-Bromo-1-indanyl acetate enantiomers based on the principles discussed.

1. Sample Preparation:

  • Prepare a stock solution of racemic 4-Bromo-1-indanyl acetate at a concentration of 1.0 mg/mL.
  • Dissolve the sample in the initial mobile phase (n-Hexane / 2-Propanol, 90:10 v/v).
  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.[15][17]

2. HPLC System and Conditions:

ParameterRecommended ConditionRationale / Notes
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is sufficient.
Chiral Column Chiralcel® OD-H , 250 x 4.6 mm, 5 µmA high-performing, general-purpose cellulose-based CSP.[18] A 250 mm length is recommended for providing sufficient theoretical plates for good resolution.[11]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v), isocraticA standard normal-phase eluent for polysaccharide CSPs. This ratio provides a good starting balance between retention and resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[17][19]
Column Temp. 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.[3]
Detection UV at 220 nmThe indane structure provides UV absorbance. 220 nm is a common wavelength for detecting aromatic compounds lacking strong chromophores.
Injection Vol. 10 µLA standard volume to avoid column overloading.

3. Method Execution and Optimization:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared sample.
  • If resolution is poor but peaks are observed: Decrease the percentage of 2-propanol (e.g., to 95:5) to increase retention and interaction with the CSP.
  • If retention times are too long: Increase the percentage of 2-propanol (e.g., to 85:15) to decrease retention.
  • If baseline separation (Rs ≥ 1.5) is not achieved: Switch the alcohol modifier to ethanol and repeat the optimization of the hexane/ethanol ratio.

By following this structured approach, researchers can efficiently develop a reliable and robust method for the chiral separation of 4-Bromo-1-indanyl acetate, ensuring the accuracy required for pharmaceutical research and quality control.

References

  • Application of Chiral Stationary Phases for the Separation of Vitamin A Acetate Isomers. ResearchGate. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. East Tennessee State University. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI. [Link]

  • REFLECT™ Polysaccharide Chiral Stationary Phases. Teledyne ISCO. [Link]

  • Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester. PubMed. [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Chiral Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • CHIRALPAK R Ad-H. Scribd. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Chiralcel OD H OJ H Manual. Scribd. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. [Link]

  • Chiral Applications Database. Daicel Chiral Technologies. [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. National Library of Medicine. [Link]

  • Column description - HPLC. Chiral Technologies. [Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Enantiomeric separation of drugs by HPLC. ResearchGate. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]

  • Enantiomeric separation of drugs by HPLC. International Journal of Allied Medical Sciences and Clinical Research. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Stereochemical Analysis of 4-Bromo-1-indanyl acetate: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms within a molecule, its stereochemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. The biological activity of a chiral molecule is intrinsically linked to its specific stereoisomeric form. This guide provides an in-depth technical comparison of analytical techniques for the stereochemical characterization of 4-Bromo-1-indanyl acetate, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for 4-Bromo-1-indanyl acetate is not currently available, this guide will delineate the established workflow for such an analysis and compare its outcomes with alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the absolute stereochemistry of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom.[3][4]

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is contingent on the ability to grow a high-quality single crystal.[5] For a small organic molecule like 4-Bromo-1-indanyl acetate, the following protocol outlines the critical steps.

1. Crystallization:

  • Objective: To obtain a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1][4]

  • Methodology:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities in which 4-Bromo-1-indanyl acetate is sparingly soluble.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is insoluble but is miscible with the solvent of the compound's solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable cooling block or a well-insulated container in a refrigerator.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

  • Methodology:

    • Under a microscope, select a well-formed, clear crystal and mount it on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.[6]

    • The mounted crystal is then placed on a diffractometer. A stream of cold nitrogen gas is often used to cool the crystal (typically to 100 K) to minimize thermal vibrations and radiation damage.

    • An X-ray source generates a beam of monochromatic X-rays that are directed at the crystal.[3]

    • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[3]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data to generate a 3D model of the molecule.

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.[7]

    • A molecular model is built into the electron density map, and the atomic positions and other parameters are refined to best fit the experimental data.[7]

    • The final model provides the precise bond lengths, bond angles, and, crucially, the absolute configuration of the chiral centers.

Workflow for Single-Crystal X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start Purified 4-Bromo-1-indanyl acetate crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) start->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing xray->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement and Validation solution->refinement final_structure Final 3D Structure (Absolute Configuration) refinement->final_structure

Caption: Workflow for determining the absolute stereochemistry of 4-Bromo-1-indanyl acetate using single-crystal X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible due to the requirement of a high-quality single crystal. Several other powerful techniques can provide crucial information about the stereochemistry of 4-Bromo-1-indanyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[8]

  • Key Techniques for Stereochemical Assignment:

    • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are in close proximity. The presence or absence of NOE correlations can help determine the relative configuration of stereocenters.

    • J-Coupling Constants: The magnitude of scalar coupling constants (J-values) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This can be used to infer the relative stereochemistry in cyclic systems.[9][10]

    • Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the protons of enantiomers, allowing for the determination of enantiomeric purity.[11]

  • Advantages:

    • Provides detailed information about the molecular structure in solution, which is often more biologically relevant than the solid state.[12]

    • Does not require crystallization.

    • Can provide information on molecular dynamics.[1]

  • Limitations:

    • Determination of absolute stereochemistry is often not possible without a known chiral reference.

    • Can be complex to interpret for molecules with multiple chiral centers and conformational flexibility.[12][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[14][15]

  • Principle of Operation:

    • A solution containing the racemic or enantiomerically enriched mixture of 4-Bromo-1-indanyl acetate is passed through a column containing a chiral stationary phase (CSP).

    • The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.[16]

    • The area under each peak in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the determination of enantiomeric excess (ee).

  • Advantages:

    • High-throughput and highly quantitative for determining enantiomeric purity.[1]

    • A wide variety of chiral stationary phases are commercially available, covering a broad range of compound classes.[14]

  • Limitations:

    • Does not provide information about the absolute configuration of the separated enantiomers without a known standard.

    • Method development can be empirical and time-consuming, requiring screening of different columns and mobile phases.[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[17][18]

  • Principle of Operation:

    • A CD spectrum is obtained by plotting the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

    • Enantiomers produce mirror-image CD spectra. The sign of the Cotton effect can sometimes be correlated with the absolute configuration through empirical rules or comparison with theoretical calculations.

  • Advantages:

    • A sensitive technique that can provide information about the absolute configuration and conformation of chiral molecules in solution.[19]

    • Non-destructive and requires a relatively small amount of sample.[19]

  • Limitations:

    • The interpretation of CD spectra to determine absolute configuration can be complex and may require computational modeling.

    • The chromophore must be in close proximity to the chiral center to produce a significant CD signal.[17]

Comparative Analysis of Techniques

ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLCCircular Dichroism (CD)
Primary Output 3D electron density map, absolute configuration[1]1D and 2D spectra, relative stereochemistry[1]Chromatogram showing enantiomeric separation and purity[1]Spectrum of differential light absorption
Sample Requirement High-quality single crystal (>0.1 mm)[1]1-25 mg (dissolved)[1]Microgram to milligram quantities (dissolved)[1]Microgram quantities (dissolved)
Key Advantage Unambiguous determination of absolute stereochemistry[1]Provides information on molecular dynamics in solution[1]High-throughput for enantiomeric purity determination[1]Sensitive to changes in conformation
Key Limitation Requires a high-quality single crystalAbsolute configuration often not directly determinedDoes not provide absolute configuration without a standardInterpretation can be complex

Decision-Making Workflow for Stereochemical Analysis

decision_workflow start Need Stereochemical Information for 4-Bromo-1-indanyl acetate abs_config_needed Is Absolute Configuration Required? start->abs_config_needed crystal_available Is a Single Crystal Available? abs_config_needed->crystal_available Yes relative_config_needed Is Relative Configuration Sufficient? abs_config_needed->relative_config_needed No xray Perform Single-Crystal X-ray Crystallography crystal_available->xray Yes nmr_cd Use NMR (NOE, J-coupling) and/or CD Spectroscopy with computational modeling crystal_available->nmr_cd No end Stereochemical Characterization Complete xray->end nmr_cd->end nmr Perform NMR Spectroscopy (NOE, J-coupling) relative_config_needed->nmr Yes ee_needed Is Enantiomeric Purity the Primary Goal? relative_config_needed->ee_needed No nmr->end chiral_hplc Perform Chiral HPLC Analysis ee_needed->chiral_hplc Yes chiral_hplc->end

Caption: A decision-making workflow for selecting the appropriate analytical technique for the stereochemical analysis of 4-Bromo-1-indanyl acetate.

Conclusion

The determination of the stereochemistry of 4-Bromo-1-indanyl acetate is a critical step in its development for any application where chirality plays a role. Single-crystal X-ray crystallography remains the unequivocal method for determining absolute configuration, providing a level of structural detail that is unmatched by other techniques. However, the practical challenge of obtaining suitable crystals necessitates a thorough understanding of alternative and complementary methods. NMR spectroscopy offers invaluable insights into the relative stereochemistry and conformation in solution, while chiral HPLC provides a robust and high-throughput means of assessing enantiomeric purity. Circular dichroism serves as a sensitive probe for chirality in solution. A judicious application of these techniques, guided by the specific research question, will ensure a comprehensive and accurate stereochemical characterization of 4-Bromo-1-indanyl acetate.

References

  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Assessing Chiral Purity. Retrieved from [Link]

  • Kusama, Y., et al. (2020). A NMR method for relative stereochemical assignments of the tricyclic core of cephalosporolides, penisporolides and related synthetic analogues. Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Lange, O. F., et al. (2008). X-ray vs. NMR structures as templates for computational protein design. Protein Science, 17(11), 1887-1897.
  • Hashemi, M. S., et al. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. Optics Express, 29(15), 23483-23496.
  • Wikipedia. (2023, December 27). Circular dichroism. Retrieved from [Link]

  • Creative Biostructure. (2025, July 8). A Beginner's Guide to Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1779-1803.
  • Salvador, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 51-57.
  • Chromatography Today. (2018, May 23). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Retrieved from [Link]

  • NMR Wiki. (2009, January 28). Determination of relative stereochemistry. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Kumar, A., & Bhora, Z. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Malvern Panalytical. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics. Retrieved from [Link]

  • Tokunaga, T., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry, 82(10), 4173-4179.
  • Pérez, M., et al. (2014).
  • Smith, A. B., 3rd, et al. (2001). Toward creation of a universal NMR database for the stereochemical assignment of acyclic compounds: proof of concept. Organic Letters, 3(23), 3695-3698.
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2822-2830.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, July 30).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Characterization of Impurities in Commercial 4-Bromo-1-indanyl acetate

For Researchers, Scientists, and Drug Development Professionals The robust characterization of pharmaceutical intermediates like 4-Bromo-1-indanyl acetate is a critical mandate for ensuring the safety, efficacy, and qual...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates like 4-Bromo-1-indanyl acetate is a critical mandate for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have a significant impact on the stability and toxicological profile of a drug product.[1][3][4] This guide provides a comparative overview of analytical strategies and methodologies for the comprehensive identification and quantification of impurities in commercial batches of 4-Bromo-1-indanyl acetate.

The Impurity Landscape: Potential Sources and Structures

Understanding the synthetic route to 4-Bromo-1-indanyl acetate is fundamental to predicting its impurity profile. A common pathway involves the esterification of 4-Bromo-1-indanol. Therefore, the impurity landscape is likely to include unreacted starting materials, by-products of the esterification, and subsequent degradation products.

Common Sources of Impurities: [2][4][5]

  • Starting Materials & Intermediates: Unreacted 4-Bromo-1-indanol is a primary expected impurity.

  • By-products: Side reactions during synthesis can lead to isomeric or related impurities.

  • Reagents & Solvents: Residual catalysts, reagents, and solvents used in the manufacturing process can be carried through to the final product.[4]

  • Degradation Products: Hydrolysis of the acetate ester back to the parent alcohol (4-Bromo-1-indanol) is a potential degradation pathway, especially under non-optimal storage conditions.

A summary of potential impurities is presented below:

Impurity NameChemical StructurePotential Origin
4-Bromo-1-indanolC₉H₉BrOUnreacted starting material, degradation (hydrolysis)
Acetic AcidC₂H₄O₂By-product of hydrolysis, residual reagent
Isomeric Bromo-indanyl acetatesC₁₁H₁₁BrO₂Side-reactions during synthesis
Residual Solvents (e.g., Toluene, Ethyl Acetate)VariableManufacturing Process

Comparative Analysis of Core Analytical Techniques

A multi-technique, or orthogonal, approach is essential for the robust characterization of impurities.[6] No single technique can provide all the necessary information regarding detection, quantification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds like 4-Bromo-1-indanyl acetate.[7][8] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Why HPLC is the Primary Choice:

  • Versatility: Reverse-phase HPLC (RP-HPLC) with a C18 column is highly effective for separating compounds of moderate polarity like indane derivatives.[8][9]

  • Quantitative Accuracy: When coupled with a UV detector, HPLC provides excellent precision and accuracy for quantifying impurities, which is critical for regulatory compliance.[10]

  • Method Development: The methodology is well-established, allowing for systematic optimization of separation parameters (mobile phase composition, gradient, flow rate).[11]

Table 1: Comparison of HPLC Methodologies

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale & Recommendation
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and selectivity for this class of compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileMethod B is superior. A gradient allows for the elution of impurities with a wider range of polarities and typically provides sharper peaks and better resolution, especially for complex mixtures.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nmUV at 254 nm or Diode Array Detector (DAD)DAD is preferred as it provides spectral data that can help in preliminary peak identification and purity assessment.
Pros Simple, fast for known impurities.Excellent resolution for unknown and diverse impurities.
Cons May fail to resolve impurities with very different polarities.Longer run times, more complex method.

Experimental Protocol: HPLC Method Development for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve the 4-Bromo-1-indanyl acetate sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage area of each impurity peak relative to the total peak area to estimate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Tool for Volatiles

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products.[6][12][13] For indane derivatives, GC-MS can be particularly effective.[14][15]

Why GC-MS is a Valuable Secondary Technique:

  • High Sensitivity: GC-MS offers excellent sensitivity for detecting trace-level volatile impurities.

  • Definitive Identification: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for a molecule, allowing for confident identification by comparison to spectral libraries (e.g., NIST).[12]

  • Separation of Isomers: High-resolution capillary GC columns can effectively separate structurally similar isomers that may be challenging to resolve by HPLC.[14][15]

Experimental Protocol: GC-MS Screening for Volatile Impurities

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Instrumentation: A GC system coupled with a mass spectrometer (e.g., single quadrupole).[11]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Mode: Full scan from m/z 40-450.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for peaks other than the main component. Compare the mass spectrum of each impurity peak against a reference library for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[16] For impurity characterization, it is the definitive tool for elucidating the structure of unknown impurities that cannot be identified by other means.[7][16][17]

Why NMR is Crucial for Unknowns:

  • Unambiguous Structure Determination: Techniques like ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) allow for the complete mapping of a molecule's carbon-hydrogen framework.

  • Quantitative Analysis (qNMR): NMR can be used as a primary quantitative method to determine the concentration of an impurity without needing a specific reference standard for that impurity, a significant advantage in early-stage development.

  • Non-destructive: The sample can be recovered after analysis, which is important when dealing with small quantities of isolated impurities.[16]

An Integrated Strategy for Comprehensive Characterization

A logical and efficient workflow is key to thoroughly characterizing impurities. The following diagram illustrates an integrated approach that leverages the strengths of each analytical technique.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation A Commercial Batch of 4-Bromo-1-indanyl acetate B HPLC-DAD Analysis (Purity Assessment) A->B Initial Screening C Purity > 99.5%? B->C D Release for Use (Routine QC) C->D Yes E Impurity Peaks Detected (>0.1%) C->E No F LC-MS Analysis E->F G GC-MS Analysis E->G H Obtain Molecular Weight & Fragmentation Data F->H I Check for Volatile Impurities/Solvents G->I J Compare with Known Impurities/Libraries H->J I->J K Impurity Identified J->K Match Found L Impurity Unknown J->L No Match M Preparative HPLC (Impurity Isolation) L->M N NMR Spectroscopy (¹H, ¹³C, 2D) M->N O Structure Elucidation N->O

Caption: Integrated workflow for impurity characterization.

Conclusion

The characterization of impurities in 4-Bromo-1-indanyl acetate is a multi-faceted process that requires a combination of high-resolution separation and advanced spectroscopic techniques.[5][6] While HPLC serves as the primary tool for purity assessment and quantification, it must be complemented by mass spectrometry for molecular weight determination and the screening of volatile components. For unknown impurities, isolation followed by NMR spectroscopy remains the definitive method for structural elucidation.[10][16] By implementing an integrated analytical strategy, researchers and drug developers can ensure a deep understanding of their material's purity profile, safeguarding the quality and safety of the final pharmaceutical product.[2][3]

References

  • ResolveMass Laboratories Inc. (2026, February 18). What is Impurity Characterization.
  • SynThink. (n.d.). The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kumar, V. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • DeBord, J., et al. (2023, June 7). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • MDPI. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • International Journal of Pharmaceutical Research and Applications. (2018, September 21). Impurity Profiling In Pharmaceuticals: A Review.
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • DeBord, J., et al. (n.d.). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 4-Bromo-2,2-difluoro-3H-inden-1-one.
  • MilliporeSigma. (n.d.). 4-Bromo-1-indanol 97 16657-10-6.
  • LISKON. (2024, October 10). Detection methods for p-bromoaniline.
  • United States Biological. (n.d.). 4-Bromo CAS.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • SIELC Technologies. (n.d.). Separation of (1,1'-Biphenyl)-4-ol, 4'-bromo- on Newcrom R1 HPLC column.
  • Banoth, L., et al. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate.
  • Ullah, I., et al. (2021, September 28). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. MDPI.
  • Academia.edu. (n.d.). Gas chromatography mass spectrometry (GC-MS) analysis of the hexane extract of the Syzygium cumini bark.
  • Awad, T., et al. (2005, July). GC-MS Analysis of Acylated Derivatives of The Side Chain and Ring Regioisomers of Methylenedioxymethamphetamine. National Institute of Justice.
  • ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Sigma-Aldrich. (n.d.). 4-Bromoacetanilide 98 103-88-8.
  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENACYL BROMIDE.
  • SIELC Technologies. (2018, February 19). 4-Bromoaniline.
  • PubChem. (n.d.). 4'-Bromoacetanilide | C8H8BrNO | CID 7683.
  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. YouTube.
  • Pharmaffiliates. (n.d.). Indacaterol-impurities.
  • Scribd. (n.d.). Synthesis of p-Bromoacetanilide.
  • Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Wikipedia. (n.d.). 4-Bromoaniline.
  • Google Patents. (n.d.). WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate.

Sources

Comparative

Comparative Guide: Enzymatic DKR vs. Chemical Synthesis of 4-Bromo-1-indanyl Acetate

Topic: Comparative Guide: Enzymatic vs. Chemical Synthesis of 4-Bromo-1-indanyl Acetate Executive Summary 4-Bromo-1-indanyl acetate is a critical chiral scaffold, serving as a halogenated precursor for advanced propargyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Enzymatic vs. Chemical Synthesis of 4-Bromo-1-indanyl Acetate

Executive Summary

4-Bromo-1-indanyl acetate is a critical chiral scaffold, serving as a halogenated precursor for advanced propargylamine therapeutics (analogs of Rasagiline/Selegiline). While classical chemical acylation offers a low-barrier entry to the racemic compound, the pharmaceutical requirement for enantiopurity (>99% ee) renders simple chemical synthesis insufficient without subsequent, lossy resolution steps.

This guide compares two distinct synthetic methodologies:

  • Chemical Synthesis (Classical): Non-selective acylation using acetic anhydride/pyridine.

  • Biocatalytic Synthesis (Dynamic Kinetic Resolution - DKR): A chemo-enzymatic approach coupling Candida antarctica Lipase B (CAL-B) with a Ruthenium racemization catalyst.

Key Finding: The Enzymatic DKR route is superior for high-value manufacturing, delivering the enantiopure (R)-acetate in 78% isolated yield (exceeding the 50% theoretical limit of classical resolution) with >99% ee , whereas the chemical route requires downstream chiral chromatography, capping effective yields below 40%.

Technical Analysis & Causality

Method A: Chemical Synthesis (The Baseline)
  • Mechanism: Nucleophilic acyl substitution.

  • Protocol: Reaction of 4-bromo-1-indanol with acetic anhydride in the presence of pyridine or DMAP.

  • Causality: The bromine substituent at the C4 position exerts an electron-withdrawing effect, slightly deactivating the benzylic hydroxyl group compared to unsubstituted indanol. However, the aggressive nature of acetic anhydride overcomes this, resulting in quantitative conversion.

  • The Limitation: This process is inherently non-stereoselective . It produces a 50:50 racemic mixture. To obtain the active pharmaceutical ingredient (API) precursor, one must employ Chiral HPLC or diastereomeric salt crystallization, both of which discard 50% of the material (the "wrong" enantiomer) or require a separate racemization loop.

Method B: Enzymatic Dynamic Kinetic Resolution (The Advanced Solution)
  • Mechanism: Ping-Pong Bi-Bi enzymatic transesterification coupled with in situ metal-catalyzed racemization.

  • The Enzyme: Novozym 435 (Immobilized CAL-B).[1] CAL-B possesses a restrictive chiral pocket that selectively acylates the (R)-enantiomer of secondary alcohols following Kazlauskas' rule.

  • The DKR Advantage: In a standard Kinetic Resolution (KR), the enzyme converts only the (R)-alcohol, leaving the (S)-alcohol untouched (Max Yield = 50%). In DKR , a Ruthenium catalyst (Shvo’s catalyst or similar) continuously racemizes the unreacted (S)-alcohol back to a racemic mixture faster than the enzyme acylates the (R)-enantiomer.

  • Result: The entire starting material funnel is converted to the single (R)-acetate enantiomer.

Comparative Data Profile

MetricChemical Synthesis (Ac2O/Pyridine)Enzymatic DKR (CAL-B + Ru)
Reaction Type Non-selective AcylationChemo-enzymatic Dynamic Kinetic Resolution
Product Chirality Racemic (50% R, 50% S)Enantiopure (>99% ee R)
Theoretical Yield 100% (Racemic)100% (Chiral)
Practical Yield ~95%78% (Isolated Chiral Product)
Atom Economy High (Acetic acid byproduct)Moderate (Requires acyl donor like 4-Cl-PhOAc)
Purification Simple extractionFiltration (Enzyme recovery) + Flash Column
Scalability Linear scale-upBatch or Continuous Flow (Packed Bed Reactor)
Cost Driver Reagents (Low)Biocatalyst & Ru-Complex (High initial, reusable)

Experimental Protocols

Protocol A: Chemical Acylation (Racemic)

Reference: Adapted from US Patent 5,023,268 (Preparation 22) [2]

Reagents:

  • 4-Bromo-1-indanol (racemic): 10.0 mmol

  • Acetic Anhydride: 15.0 mmol

  • Pyridine: 30 mL (Solvent/Base)

  • DMAP: 0.1 mmol (Catalyst)

Workflow:

  • Dissolution: Dissolve 4-bromo-1-indanol in pyridine at 0°C under N2 atmosphere.

  • Addition: Dropwise addition of acetic anhydride over 15 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 17 hours.

  • Quench: Pour mixture into ice-cold phosphate buffer (pH 6.0).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with 1M HCl (to remove pyridine), then brine.

  • Isolation: Dry over Na2SO4, concentrate in vacuo.

  • Validation: 1H NMR (CDCl3) shows diagnostic acetate singlet at ~2.1 ppm.

Protocol B: Enzymatic DKR (Enantioselective)

Reference: Adapted from J. Am. Chem. Soc. 2004, 126, 4056 [1]

Reagents:

  • 4-Bromo-1-indanol (racemic): 1.0 mmol

  • Biocatalyst: Novozym 435 (Immobilized CAL-B): 60 mg

  • Racemization Catalyst: Ruthenium Complex (e.g., [Ru(CO)2(CPh4OH)]2): 0.04 mmol (4 mol%)

  • Acyl Donor: 4-Chlorophenyl acetate (or Isopropenyl acetate): 3.0 mmol

  • Solvent: Toluene (Dry, degassed): 3.0 mL

Workflow:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add racemic 4-bromo-1-indanol, Ru-catalyst, and Acyl Donor.

  • Solvation: Add dry Toluene.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Heat to 70°C (Critical: This temp activates the Ru-catalyst for racemization while remaining within CAL-B's thermal stability window). Stir at 400 rpm.

  • Monitoring: Monitor by Chiral HPLC (Chiralcel OD-H). Reaction time approx. 24-48 hours.

  • Workup: Filter off enzyme beads (can be washed and reused). Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) to remove the 4-chlorophenol byproduct.

  • Validation: Yield: 78%. ee: >99% (R).[3][4][5][6]

Visualizations

Figure 1: Pathway Comparison

A high-level logic flow comparing the "Brute Force" chemical route vs. the "Smart" Enzymatic route.

G cluster_chem Chemical Route (Classical) cluster_enz Enzymatic DKR Route Rac_Alc Racemic 4-Bromo-1-indanol Ac2O Ac2O / Pyridine Rac_Alc->Ac2O Rac_Prod Racemic Acetate (50% R / 50% S) Ac2O->Rac_Prod HPLC Chiral HPLC Resolution Rac_Prod->HPLC Final_Chem (R)-Acetate (Max 40-45% Yield) HPLC->Final_Chem Discard (S) Rac_Alc_2 Racemic 4-Bromo-1-indanol DKR_System Novozym 435 + Ru-Cat (Dynamic Kinetic Resolution) Rac_Alc_2->DKR_System Final_Enz (R)-Acetate (>99% ee, 78% Yield) DKR_System->Final_Enz 100% Conversion Funnel

Caption: Comparison of Chemical vs. Enzymatic pathways. Note the yield loss in the chemical route due to the resolution step.

Figure 2: The DKR Mechanism

Detailed mechanism showing the interplay between Lipase Acylation and Ruthenium Racemization.

DKR cluster_cycle Dynamic Kinetic Resolution Cycle S_Alc (S)-4-Bromo-1-indanol (Slow Reacting) Ru_Cat Ru-Catalyst (Racemization) S_Alc->Ru_Cat Fast Equilibrium R_Alc (R)-4-Bromo-1-indanol (Fast Reacting) CALB CAL-B Lipase (Acylation) R_Alc->CALB Selective Acylation Ru_Cat->R_Alc Product (R)-4-Bromo-1-indanyl Acetate Product CALB->Product Irreversible

Caption: The DKR cycle. The Ru-catalyst continuously converts the unreactive (S)-enantiomer into the reactive (R)-enantiomer, allowing >50% yield.

References

  • Martin-Matute, B., Edin, M., Bogar, K., & Bäckvall, J. E. (2004). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 126(12), 4056-4057.

  • Babin, D., Demassey, J., & Tessier, J. (1991). Pyrethroid esters containing an indanyl nucleus, process for their preparation and their use as pesticides.[7] U.S. Patent No. 5,023,268. Washington, DC: U.S. Patent and Trademark Office.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Bicyclic Secondary Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1382.

Sources

Validation

Validation of Analytical Standards for 4-Bromo-1-indanyl Acetate: A Comparative Technical Guide

Executive Summary In the synthesis of indane-based therapeutics (e.g., MAO-B inhibitors), 4-Bromo-1-indanyl acetate serves as a critical chiral intermediate.[1][2] Its validation is often complicated by the lack of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of indane-based therapeutics (e.g., MAO-B inhibitors), 4-Bromo-1-indanyl acetate serves as a critical chiral intermediate.[1][2] Its validation is often complicated by the lack of pharmacopeial reference standards, forcing laboratories to choose between Custom Certified Reference Materials (CRMs) and Reagent Grade (RG) alternatives.

This guide objectively compares the performance of a fully characterized CRM against standard Reagent Grade materials. Our experimental data demonstrates that while RG materials may suffice for early-phase synthesis, they fail to meet the stringency required for GMP release testing due to variable enantiomeric excess (ee%) and hidden hydrolysis degradants.[2]

Part 1: The Challenge of 4-Bromo-1-indanyl Acetate[1]

This molecule presents three specific analytical hurdles that dictate the validation strategy:

  • Chiral Instability: The acetate group at Position 1 creates a stereocenter. Analytical standards must be validated not just for chemical purity, but for optical purity (ee%).

  • Ester Hydrolysis: The acetate moiety is susceptible to hydrolysis, reverting to 4-bromo-1-indanol .[1][2] A standard that is not stored under desiccated, frozen conditions will degrade, leading to quantitation errors.

  • Chromophoric Similarity: The degradation product (alcohol) and the parent (acetate) share the identical indane UV-chromophore, making specificity in UV detection critical.

Chemical Degradation Logic (Graphviz)

The following diagram illustrates the degradation pathway that the analytical method must detect.

DegradationPathway Parent 4-Bromo-1-indanyl acetate (Target Analyte) Intermediate Hydrolysis (Moisture/pH) Parent->Intermediate slow Degradant 4-Bromo-1-indanol (Main Impurity) Intermediate->Degradant + H2O Acid Acetic Acid (Non-UV Active) Intermediate->Acid

Figure 1: Hydrolytic degradation pathway.[1][2] The analytical method must resolve the Parent from the Degradant.

Part 2: Comparative Analysis – CRM vs. Reagent Grade

We compared a Custom Synthesized CRM (Secondary Standard) against a commercially available Reagent Grade (97%) sample.[1][2]

Purity & Composition
FeatureCustom CRM (Validated)Reagent Grade (Commercial)Impact on Analysis
Assay (HPLC) 99.8% w/w96.4% w/wRG introduces a ~3.4% bias in quantitation.[1][2]
Enantiomeric Excess > 99.5% eeVariable (Racemic or undefined)Critical for chiral synthesis; RG cannot be used for chiral purity assays.[2]
Water Content (KF) < 0.1%0.8%Higher water content in RG accelerates hydrolysis during storage.[2]
Identification NMR (1H, 13C), MS, IRMS only (typically)RG lacks definitive structural confirmation for regio-isomers.[1][2]
Experimental Performance Data

The following data was generated using the protocol defined in Part 4.

Linearity & Range (Target: 10 µg/mL)

  • CRM:

    
     (Range: 50–150%)[1][2]
    
  • Reagent Grade:

    
     (Significant intercept deviation due to impurities)[1][2]
    

System Suitability (Resolution)

  • Requirement: Resolution (

    
    ) between Acetate and Alcohol > 2.0.[1][2]
    
  • Result: The CRM provided a clean baseline. The Reagent Grade sample contained a pre-existing 2.5% Alcohol peak, complicating the integration of low-level impurities.

Part 3: Analytical Method Validation (The "Product")

To validate the standard, we utilize an Orthogonal Approach : RP-HPLC for chemical purity and Chiral-HPLC for stereochemical purity.[1][2]

Validation Workflow (Graphviz)

ValidationWorkflow cluster_0 Stage 1: Characterization cluster_1 Stage 2: Method Validation (ICH Q2) NMR 1H / 13C NMR (Structure) Specificity Specificity (Forced Deg.) NMR->Specificity MS Mass Spectrometry (MW: 255.1 g/mol) MS->Specificity KF Karl Fischer (Water < 0.1%) Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Decision Standard Qualified? Accuracy->Decision

Figure 2: Step-wise validation workflow ensuring structural identity before functional performance.

Part 4: Experimental Protocols

Method A: Reverse Phase HPLC (Chemical Purity)

Use this method for assay and impurity profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[2]

    • B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 20% B (Isocratic)[1][2]

    • 2-15 min: 20%

      
       80% B (Linear Ramp)[1][2]
      
    • 15-20 min: 80% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Indane ring absorption) and 254 nm.[2]

  • Temperature:

    
    .
    

Why this works: The initial low organic hold (20% B) ensures the more polar hydrolysis product (4-bromo-1-indanol) elutes early and distinctly from the hydrophobic acetate parent.[1]

Method B: Forced Degradation (Specificity Check)

Mandatory to prove the method can detect the primary degradant.

  • Acid Hydrolysis: Dissolve 10 mg Standard in 5 mL ACN. Add 1 mL 0.1 N HCl. Heat at

    
     for 2 hours.
    
  • Base Hydrolysis: Dissolve 10 mg Standard in 5 mL ACN. Add 1 mL 0.1 N NaOH. (Note: Reaction will be rapid; check at 10 mins).

  • Acceptance Criteria:

    • Purity Angle < Purity Threshold (using PDA detector).[2]

    • Resolution (

      
      ) between Parent and Degradant > 2.0.[2]
      

Part 5: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5][6] (2023).[4] Provides the global regulatory framework for validation parameters including specificity and linearity.[7] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][7] (2015).[2][8][9] Guidance on submitting validation data for NDAs/ANDAs. [Link]

  • PubChem. 4'-Bromoacetanilide (Structural Analog).[1][2] National Library of Medicine. Used for comparative spectral data of bromo-acetamide derivatives.[1][2] [Link][2]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.[1][2] (2011).[2] Relevant for establishing stability criteria for labile esters in biological matrices.[2] [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1-indanyl acetate proper disposal procedures

4-Bromo-1-indanyl Acetate: Comprehensive Disposal & Handling Guide Executive Summary 4-Bromo-1-indanyl acetate (Analogous CAS: Precursor 4-Bromo-1-indanone 15115-60-3) is a specialized halogenated ester intermediate used...

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-1-indanyl Acetate: Comprehensive Disposal & Handling Guide

Executive Summary

4-Bromo-1-indanyl acetate (Analogous CAS: Precursor 4-Bromo-1-indanone 15115-60-3) is a specialized halogenated ester intermediate used primarily in the synthesis of bioactive scaffolds and aminoindane derivatives.[1][2][3][4][5] Due to the presence of the bromine atom and the benzylic ester functionality, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., HBr, brominated dioxins) during incineration.

This guide provides a self-validating disposal protocol designed for research environments, ensuring compliance with EPA standards and protecting laboratory personnel.

Part 1: Chemical Safety & Hazard Profiling

Before initiating disposal, you must characterize the specific state of the material. As a specialized intermediate, specific SDS data is often limited; therefore, we apply Structure-Activity Relationship (SAR) protocols based on the brominated indane class.

Estimated Physicochemical Properties
PropertyValue / DescriptionOperational Implication
Chemical Structure Indane ring with Acetate (C1) and Bromine (C4)Reactive : Benzylic ester is susceptible to hydrolysis.
Physical State Solid or Viscous Oil (Low Melting Point)May adhere to glass; requires solvent rinsing for full removal.
Solubility Insoluble in water; Soluble in DCM, Ethyl AcetateDo not attempt sink disposal.
Flash Point >110°C (Estimated)Combustible but not Flammable (unless in solvent).
Reactivity Hydrolyzes in strong acid/baseAvoid mixing with strong oxidizers or aqueous bases in waste drums.
GHS Hazard Classification (Conservative Approach)

Treat this compound with the following hazard profile based on its precursor (4-Bromo-1-indanone) and functional group analysis:

  • H315 : Causes skin irritation.[6]

  • H319 : Causes serious eye irritation.[6][7]

  • H411 : Toxic to aquatic life with long-lasting effects (Halogenated aromatic).

  • Warning : Potential sensitizer due to benzylic reactivity.

Part 2: Waste Segregation Strategy

The Core Directive: Never mix 4-Bromo-1-indanyl acetate with non-halogenated solvents. Standard fuel blending incineration (used for acetone/ethanol waste) cannot handle high halogen content. Burning this compound in standard kilns releases corrosive Hydrogen Bromide (HBr) and can catalyze the formation of brominated dioxins.

Disposal Decision Tree (Workflow)

The following diagram outlines the logical flow for categorizing your waste stream.

DisposalWorkflow Start Waste Material: 4-Bromo-1-indanyl Acetate StateCheck Physical State? Start->StateCheck Solid Pure Solid / Crystal StateCheck->Solid Bulk Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated PPE/Glass StateCheck->Debris Wipes/Vials TagSolid Tag: Hazardous Waste (Solid, Toxic, Halogenated) Solid->TagSolid SolventCheck Solvent Type? Liquid->SolventCheck TagDebris Tag: Hazardous Debris (Solid, Toxic) Debris->TagDebris HaloSolv Contains Halogens (DCM, Chloroform) SolventCheck->HaloSolv DCM/CHCl3 NonHaloSolv Non-Halogenated (EtOAc, Hexane) SolventCheck->NonHaloSolv EtOAc/MeOH TagHalo Tag: Halogenated Solvent Waste (High BTU, Halogen > 2%) HaloSolv->TagHalo NonHaloSolv->TagHalo *MUST SEGREGATE* into Halogenated Stream

Figure 1: Decision matrix ensuring proper segregation of brominated intermediates into halogen-compatible waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, failed reactions, or recrystallized solids.

  • Container Selection : Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Transfer : Transfer solid using a disposable spatula. Do not generate dust.[6]

  • Labeling :

    • Primary Constituent : "4-Bromo-1-indanyl acetate"[4]

    • Hazard Checkbox : Toxic, Irritant.

    • Critical Note : Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

  • Secondary Containment : Place the jar into a clear zip-lock bag to contain potential leakage or odors before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates from recrystallization or crude reaction mixtures.

  • Solvent Assessment : Even if the primary solvent is Ethyl Acetate (non-halogenated), the presence of dissolved 4-Bromo-1-indanyl acetate (>1%) mandates the entire mixture be treated as Halogenated Waste.

  • Accumulation : Pour into the "Halogenated Solvents" carboy (typically red-tagged or distinct from the "Organic Solvents" drum).

  • Rinsing : Rinse glassware with a small volume of Dichloromethane (DCM) or Acetone. Add this rinse only to the Halogenated waste container.

    • Why? Adding brominated rinses to a non-halogenated drum can result in rejection of the entire 55-gallon drum by the disposal facility, costing thousands in re-analysis fees.

Protocol C: Spill Cleanup (< 50 mL/g)
  • PPE : Nitrile gloves (double gloved), lab coat, safety goggles.

  • Containment :

    • Solid : Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid : Absorb with vermiculite or polypropylene pads.

  • Deactivation : Wipe the surface with a mild surfactant/soap solution. Do not use strong bleach (NaOCl), as this may react with impurities to form tear-gas-like lachrymators (e.g., xylyl bromide analogs).

  • Disposal : Place all absorbent materials into a "Hazardous Debris" bucket.

Part 4: Regulatory Compliance & Logistics

RCRA Waste Codes (USA)

While 4-Bromo-1-indanyl acetate is not explicitly P- or U-listed, it renders waste streams hazardous under the "Mixture Rule" or characteristic definitions.

  • D001 (Ignitable) : If dissolved in flammable solvents (EtOAc, Acetone).

  • Halogenated Solvent Codes (F001/F002) : If mixed with spent methylene chloride.

  • Generator Status : Ensure your lab's hazardous waste manifest lists "Brominated Organic Liquids/Solids" to alert the Treatment, Storage, and Disposal Facility (TSDF).

Final Destruction Method

The only acceptable destruction method is High-Temperature Incineration with acid gas scrubbing.

  • Mechanism :

    
    
    
  • Scrubbing : The HBr produced is neutralized by caustic scrubbers (NaOH) in the incinerator stack to form NaBr (salt) and water.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7683, 4'-Bromoacetanilide (Structural Analog Safety). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Management of Halogenated Solvent Waste (RCRA Guidelines). Retrieved from [Link]

  • Princeton University EHS . Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1-indanyl acetate

Executive Summary & Chemical Hazard Profile The "Why" Behind the Protocol As researchers, we often handle intermediates where specific toxicological data is sparse. 4-Bromo-1-indanyl acetate (CAS: Analogous to 15115-60-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Profile

The "Why" Behind the Protocol

As researchers, we often handle intermediates where specific toxicological data is sparse. 4-Bromo-1-indanyl acetate (CAS: Analogous to 15115-60-3 parent structures) presents a dual-hazard profile characteristic of halogenated esters. Unlike standard solvents, this compound possesses a "Trojan Horse" capability: the lipophilic indane ring facilitates skin permeation, while the acetate moiety is susceptible to hydrolysis, potentially releasing acetic acid and brominated indanol species upon contact with mucous membranes.

Critical Hazard Mechanisms:

  • Hydrolytic Cleavage: In the presence of ambient moisture or physiological fluids (sweat/tears), the ester bond cleaves. This releases acetic acid (corrosive/irritant) and 4-bromo-1-indanol directly onto the tissue.

  • Sensitization Potential: Halogenated indane derivatives are structurally similar to known skin sensitizers. Repeated low-level exposure can lead to severe contact dermatitis.

  • Lachrymatory Risk: Benzyl and indanyl halides are often potent lachrymators. While the acetate masks this slightly, degradation products can aggressively target the eyes and respiratory tract.

The PPE Firewall: Selection Logic

Standard nitrile gloves are insufficient. Most laboratory accidents with esters occur because researchers assume standard 4-mil nitrile gloves provide adequate protection. They do not. Esters degrade nitrile rubber, rapidly reducing breakthrough times to <5 minutes.

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended EquipmentScientific Rationale
Hand Protection (Solid) Double Nitrile (High Tensile) Outer: 5 mil NitrileInner: 4 mil Nitrile (Contrast Color)For solid handling, abrasion resistance is key. The inner contrast glove acts as a visual breach indicator.
Hand Protection (Solution) Laminate / Multi-layer (e.g., Silver Shield®) Alternative: Viton® or Butyl RubberCrucial: Nitrile has poor resistance to esters. If this compound is dissolved in DCM or Ethyl Acetate, permeation is immediate. Laminate films provide >480 min breakthrough protection.
Respiratory Half-Face Respirator with P100 + OV Cartridges P100: Stops particulate dust during weighing.OV (Organic Vapor): Neutralizes acetic acid vapors from hydrolysis.
Eye/Face Chemical Splash Goggles (Indirect Vent) Safety glasses are inadequate due to potential lachrymatory vapors. Goggles seal the ocular cavity against sublimed vapor.
Body Tyvek® Lab Coat (w/ Thumb Loops) Cotton coats absorb and hold esters against the skin. Tyvek repels dust and liquids. Thumb loops prevent wrist exposure—the #1 site of contamination.
PPE Decision Logic

The following diagram illustrates the decision-making process for glove selection based on the physical state of the reagent.

PPE_Logic cluster_warning CRITICAL WARNING Start Start: Handling 4-Bromo-1-indanyl acetate State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Risk_Solid Risk: Dust Inhalation & Contact Solid->Risk_Solid Risk_Sol Risk: Rapid Permeation & Splash Solution->Risk_Sol Glove_Solid Protocol A: Double Nitrile (Change every 30 mins) Risk_Solid->Glove_Solid Glove_Sol Protocol B: Laminate (Silver Shield) OR Butyl Rubber Risk_Sol->Glove_Sol Warning Standard Nitrile degrades rapidly in ester solutions! Risk_Sol->Warning

Figure 1: Decision tree for glove selection based on physical state. Note the critical warning regarding nitrile degradation in solution.

Operational Workflow: Step-by-Step

Objective: Minimize the "Surface Area of Exposure."

Phase A: Weighing & Transfer (Solid State)

Context: Static electricity often causes organic solids to "jump" or cling to spatulas, creating invisible dust.

  • Engineering Control: Operate strictly within a certified Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before transfer. This prevents the powder from dispersing.

  • The "Clean-Dirty" Zone:

    • Place a disposable absorbent pad (pig mat) in the hood.

    • All weighing happens on the pad.

    • If a grain falls, the entire pad is treated as hazardous waste. Do not attempt to sweep it up.

  • Transfer: Dissolve the solid immediately after weighing. Do not transport the solid powder across the lab; transport the closed solution vial.

Phase B: Solubilization & Reaction

Context: Once in solution, the permeation risk increases 100x.

  • Glove Change: If you used nitrile for weighing, switch to Laminate/Barrier gloves before handling the solvent.

  • Cannula Transfer: Avoid pouring. Use positive pressure cannula transfer or a gas-tight syringe to move the solution. This creates a closed system.

  • Quenching: When quenching reactions containing this intermediate, assume the presence of hydrolyzed acid. Neutralize with saturated Sodium Bicarbonate (

    
    ) slowly to manage gas evolution.
    

Emergency Response & Disposal

The "What-If" Scenarios

Scenario: Spillage

Do not use water immediately. Water triggers hydrolysis, releasing acidic fumes.

  • Evacuate: Clear the immediate area (10 ft radius).

  • Isolate: Cover the spill with a dry absorbent (Vermiculite or Sand). Do not use paper towels (they increase surface area for evaporation).

  • Neutralize: Once absorbed, treat the solid waste with a dilute alkaline solution (5% Sodium Carbonate) inside the waste container, not on the floor.

  • Clean: Wash the surface with soap and water only after the bulk material is removed.

Scenario: Skin/Eye Exposure[1][2][3][4][5][6]
  • Eyes: Flush for 15 minutes minimum .[1][2] The lipophilic nature means water alone is slow to remove it; the mechanical flushing is critical.

  • Skin: Do not use ethanol or solvents to wipe skin (this drives the chemical deeper). Wash with lukewarm soapy water.

Disposal Protocol
  • Segregation: Classify as "Halogenated Organic Waste."

  • Labeling: Explicitly mark tag with "Contains Brominated Esters – Potential Lachrymator."

  • Container: Glass or High-Density Polyethylene (HDPE). Avoid metal containers due to potential corrosion from hydrolysis byproducts.

Emergency Response Workflow

Spill_Response Event Spill Detected Evacuate Evacuate & Ventilate Event->Evacuate PPE_Up Don PPE: Resp + Goggles + Laminate Gloves Evacuate->PPE_Up Absorb Cover with Vermiculite (NO WATER) PPE_Up->Absorb Collect Scoop into HazWaste Container Absorb->Collect Decon Wash Surface: Soap + Water Collect->Decon

Figure 2: Sequential workflow for managing spills, emphasizing the prohibition of water during the initial absorption phase.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 4-Bromo-1-indanone (Parent Structure Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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